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  • Product: 1-(2-Methylbenzyl)piperazine hydrochloride
  • CAS: 435345-16-7

Core Science & Biosynthesis

Foundational

1-(2-Methylbenzyl)piperazine Hydrochloride (CAS 435345-16-7): A Comprehensive Technical Guide on Synthesis, Properties, and Pharmacological Applications

Executive Summary 1-(2-Methylbenzyl)piperazine hydrochloride (CAS 435345-16-7) is a highly versatile synthetic intermediate and pharmacophore building block utilized extensively in medicinal chemistry and neuropharmacolo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Methylbenzyl)piperazine hydrochloride (CAS 435345-16-7) is a highly versatile synthetic intermediate and pharmacophore building block utilized extensively in medicinal chemistry and neuropharmacology. As a substituted derivative of 1-benzylpiperazine (BZP), this compound serves as a critical precursor in the development of central nervous system (CNS) therapeutics, atypical antipsychotics, and targeted monoamine transporter ligands.

This whitepaper provides an in-depth technical analysis of the compound, detailing its physicochemical properties, optimized synthetic workflows, and the underlying pharmacological mechanisms of the benzylpiperazine class.

Physicochemical Properties & Molecular Identity

Understanding the physical parameters of 1-(2-Methylbenzyl)piperazine is critical for downstream processing, formulation, and chromatographic purification. The compound is commercially available and utilized in two primary forms: the free base (CAS 5321-47-1) and the monohydrochloride salt (CAS 435345-16-7)[1][2]. The hydrochloride salt is generally preferred for long-term storage and biological assays due to its enhanced aqueous solubility and resistance to atmospheric oxidation.

Quantitative Data Summary
PropertyHydrochloride Salt (CAS 435345-16-7)Free Base (CAS 5321-47-1)
Molecular Formula C₁₂H₁₉ClN₂ (C₁₂H₁₈N₂·HCl)C₁₂H₁₈N₂
Molecular Weight 226.75 g/mol 190.28 g/mol
SMILES String CC1=CC=CC=C1CN2CCNCC2.ClCc1ccccc1CN2CCNCC2
Physical State Solid (Crystalline Powder)Liquid (Slightly yellowish)
Boiling Point N/A (Decomposes)77-80 °C at 0.1 mmHg
Density N/A0.998 g/mL at 25 °C
Refractive Index N/An20/D 1.5430
Storage Conditions Sealed, Dry, 2-8 °CRoom Temperature, Inert Gas

Data sourced from authoritative chemical databases including PubChem and commercial supplier specifications[1][2][3].

Synthetic Methodologies: Protocols & Causality

The synthesis of 1-(2-Methylbenzyl)piperazine requires precise control over reaction stoichiometry to prevent the formation of N,N'-bis-alkylated byproducts. The most robust and scalable method is the reductive amination of 2-methylbenzaldehyde with piperazine[4].

Experimental Protocol: Reductive Amination Workflow

Causality & Experimental Design: Direct alkylation using 2-methylbenzyl chloride often results in over-alkylation due to the high nucleophilicity of the secondary amine intermediate. Reductive amination mitigates this by allowing the controlled formation of an imine intermediate. Furthermore, utilizing a vast molar excess of piperazine (typically 3:1 to 5:1) statistically disfavors double-alkylation[4].

Step-by-Step Methodology:

  • Imine Formation: Dissolve piperazine (5.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Slowly add 2-methylbenzaldehyde (1.0 eq) dropwise at 0 °C. Rationale: The low temperature prevents exothermic degradation and controls the rate of nucleophilic attack.

  • Reduction: After 2 hours of stirring at room temperature, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions. Rationale: NaBH(OAc)₃ is a mild reducing agent that selectively reduces imines in the presence of aldehydes, preventing the premature reduction of the starting material into 2-methylbenzyl alcohol[4].

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Remove excess piperazine via high-vacuum distillation or silica gel chromatography (Eluent: DCM/MeOH/NH₄OH 90:9:1).

  • Hydrochloride Salt Precipitation: Dissolve the purified free base in anhydrous ethanol. Bubble dry HCl gas through the solution (or add a stoichiometric amount of HCl in dioxane) at 0 °C until precipitation is complete. Filter and wash the crystals with cold diethyl ether to yield 1-(2-Methylbenzyl)piperazine hydrochloride (CAS 435345-16-7).

SynthesisWorkflow Step1 Step 1: Imine Formation 2-Methylbenzaldehyde + Piperazine (Excess) Step2 Step 2: Reductive Amination NaBH(OAc)3 or H2/Pd-C Step1->Step2 Intermediate Imine Step3 Step 3: Free Base Isolation Liquid-Liquid Extraction (DCM/H2O) Step2->Step3 Crude Free Base Step4 Step 4: Salt Precipitation Anhydrous HCl in Ethanol Step3->Step4 Purified Free Base Product 1-(2-Methylbenzyl)piperazine HCl (CAS 435345-16-7) Step4->Product Crystallization

Workflow for the synthesis of 1-(2-Methylbenzyl)piperazine HCl via reductive amination.

Pharmacological Profile & Mechanistic Insights

Piperazine derivatives, particularly benzylpiperazines, are highly active within the central nervous system. 1-(2-Methylbenzyl)piperazine acts as a structural scaffold for developing ligands that target monoamine transporters—specifically the Dopamine Transporter (DAT), Serotonin Transporter (SERT), and Norepinephrine Transporter (NET)[5][6].

Structure-Activity Relationship (SAR)

The addition of the ortho-methyl group on the benzyl ring sterically influences the molecule's binding pocket affinity. While unsubstituted 1-benzylpiperazine (BZP) acts primarily as a dopamine and norepinephrine releasing agent (mimicking amphetamine-like effects), ortho-substitution can alter the DAT/SERT affinity ratio, often shifting the profile toward mixed serotonergic/dopaminergic modulation[6].

Cellular Mechanisms and Neurotoxicity

In drug development, understanding the toxicity profile of a pharmacophore is as critical as its efficacy. Studies on dopaminergic human neuroblastoma cell lines (SH-SY5Y) have elucidated the cellular impact of benzylpiperazine derivatives[7][8].

At supratherapeutic concentrations, these compounds induce specific neurotoxic cascades:

  • Mitochondrial Dysfunction: Benzylpiperazines inhibit Mitochondrial Complex-I, leading to a collapse in the mitochondrial membrane potential[7].

  • Oxidative Stress: This inhibition triggers the generation of Reactive Oxygen Species (ROS) and subsequent lipid peroxidation[7].

  • Apoptosis: The accumulation of ROS upregulates pro-apoptotic proteins (Bax), downregulates anti-apoptotic proteins (Bcl-2), and activates Caspase-3, culminating in neuronal cell death[7][8].

PharmPathway Drug Benzylpiperazine Derivatives Transporters Monoamine Transporters (DAT, SERT, NET) Drug->Transporters Reuptake Inhibition / Release Mito Mitochondrial Complex-I Inhibition Drug->Mito Cellular Stress ROS Reactive Oxygen Species (ROS) Generation Mito->ROS Electron Transport Disruption Apoptosis Apoptosis Pathway (Bax upregulation, Caspase-3) ROS->Apoptosis Oxidative Stress

Pharmacological and neurotoxicological signaling pathways of benzylpiperazine derivatives.

Handling, Safety, and Analytical Validation

To ensure experimental integrity (E-E-A-T), all synthesized or procured batches of 1-(2-Methylbenzyl)piperazine hydrochloride must undergo rigorous analytical validation.

Self-Validating Analytical Systems
  • LC-MS (Liquid Chromatography-Mass Spectrometry): Electrospray ionization (ESI) should yield a distinct

    
     peak at m/z 191.1 for the free base cation.
    
  • ¹H-NMR (Proton Nuclear Magnetic Resonance): Conducted in D₂O or DMSO-d₆. Key diagnostic peaks include the singlet for the benzylic protons (

    
    3.5 ppm) and the distinct aryl methyl singlet (
    
    
    
    2.3 ppm). The piperazine ring protons typically appear as complex multiplets between 2.8 and 3.4 ppm due to the protonated state of the nitrogens.
GHS Safety Classifications

According to the Globally Harmonized System (GHS), 1-(2-Methylbenzyl)piperazine is classified with the following hazard statements[2][3]:

  • H302: Harmful if swallowed (Acute Toxicity, Oral).

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Laboratory Precautions: Operations involving the free base (which is a volatile liquid) should be conducted in a fume hood. Personnel must utilize Type ABEK respirator filters, face shields, and chemically resistant gloves[2].

References

  • PubChem. 1-(2-Methylbenzyl)piperazine | C12H18N2 | CID 79212. National Institutes of Health. Available at:[Link]

  • Ramesh, S., et al. (2017). Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. Toxicological & Environmental Chemistry. Available at: [Link]

  • ResearchGate. 1-Benzylpiperazine and other Piperazine-based Derivatives. Available at: [Link]

  • Wikipedia Contributors. Benzylpiperazine. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • PubMed. Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. National Institutes of Health. Available at: [Link]

Sources

Exploratory

Technical Guide: 1-(2-Methylbenzyl)piperazine vs. 1-Methyl-4-benzylpiperazine (MBZP)

This technical guide provides a rigorous structural, synthetic, and analytical comparison between 1-(2-Methylbenzyl)piperazine and 1-methyl-4-benzylpiperazine (MBZP) . While these compounds are constitutional isomers wit...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous structural, synthetic, and analytical comparison between 1-(2-Methylbenzyl)piperazine and 1-methyl-4-benzylpiperazine (MBZP) . While these compounds are constitutional isomers with the molecular formula


, they possess distinct chemical architectures, pharmacological profiles, and analytical signatures essential for forensic and pharmaceutical differentiation.

Executive Summary
  • 1-(2-Methylbenzyl)piperazine (often abbreviated as 2-Me-BZP or o-Me-BZP ) is a ring-substituted benzylpiperazine where the methyl group is attached to the ortho position of the benzene ring.

  • 1-Methyl-4-benzylpiperazine (commonly MBZP ) is an N-substituted piperazine where the methyl group is attached to the N4 nitrogen of the piperazine ring, and the benzyl group is on N1.

  • Differentiation: The most critical analytical differentiator is Mass Spectrometry (GC-MS). MBZP yields a base peak at m/z 91 (benzyl cation), whereas 1-(2-Methylbenzyl)piperazine yields a base peak at m/z 105 (methylbenzyl cation).

Structural Chemistry & Physical Properties

The fundamental difference lies in the position of the methyl substituent. This structural variation dictates their steric properties, lipophilicity, and binding affinity to monoamine transporters.

Comparative Data Table
Feature1-(2-Methylbenzyl)piperazine 1-Methyl-4-benzylpiperazine (MBZP)
Common Name 2-Me-BZP, o-MethylbenzylpiperazineMBZP, 1-Benzyl-4-methylpiperazine
CAS Number 5321-47-1 62226-74-8 (Free base) / 374898-00-7 (HCl)
Molecular Formula


Exact Mass 190.1470 Da190.1470 Da
Structure Type Ring-Substituted (Ortho-methyl)N,N'-Disubstituted (N-Methyl, N'-Benzyl)
Secondary Amine? Yes (Contains one -NH group)No (Tertiary amine at both nitrogens)
pKa (Calc) ~9.1 (Secondary amine)~8.4 / 4.5 (Tertiary amines)
Structural Analysis
  • 1-(2-Methylbenzyl)piperazine: The molecule features a piperazine ring with a secondary amine functionality.[1] The benzyl moiety is substituted at the ortho position. This proximity creates steric hindrance near the methylene bridge, potentially "locking" the conformation of the aromatic ring relative to the piperazine chair. This steric bulk often reduces binding affinity compared to meta- or para- isomers.

  • MBZP: The molecule is a tertiary diamine. The presence of the N-methyl group increases lipophilicity and blood-brain barrier (BBB) permeability compared to BZP. However, the N-methylation prevents the formation of hydrogen bonds that the secondary amine of BZP (or 2-Me-BZP) can form, which alters its receptor interaction profile.

Synthetic Pathways

The synthesis of these isomers utilizes different precursors to achieve the specific regiochemistry.

Synthesis Logic Diagram

SynthesisPathways P1 Piperazine Prod1 1-(2-Methylbenzyl)piperazine (2-Me-BZP) P1->Prod1 Alkylation (SN2) (Excess Piperazine) P2 1-Methylpiperazine Prod2 1-Methyl-4-benzylpiperazine (MBZP) P2->Prod2 Alkylation (SN2) R1 2-Methylbenzyl Chloride R1->Prod1 R2 Benzyl Chloride R2->Prod2 BZP 1-Benzylpiperazine (BZP) BZP->Prod2 Eschweiler-Clarke Methylation

Caption: Distinct synthetic routes for 2-Me-BZP (via ring-substituted halide) and MBZP (via N-methylated precursor).

Protocol Descriptions

A. Synthesis of 1-(2-Methylbenzyl)piperazine:

  • Reagents: Piperazine (excess to prevent di-substitution), 2-Methylbenzyl chloride, Acetonitrile (solvent).

  • Procedure:

    • Dissolve piperazine (4 eq) in refluxing acetonitrile.

    • Add 2-Methylbenzyl chloride (1 eq) dropwise.

    • Reflux for 3–5 hours.

    • Workup: Evaporate solvent, basify with NaOH, extract with DCM. The excess piperazine remains in the aqueous phase or precipitates.

    • Purification: Vacuum distillation or conversion to HCl salt.

B. Synthesis of MBZP:

  • Reagents: 1-Methylpiperazine, Benzyl chloride, Toluene.

  • Procedure:

    • Dissolve 1-methylpiperazine (1.1 eq) in toluene.

    • Add Benzyl chloride (1 eq) slowly at room temperature (exothermic).

    • Heat to 80°C for 2 hours.

    • Workup: The product forms as the hydrochloride salt or free base depending on conditions.

    • Alternative: Eschweiler-Clarke methylation of BZP using Formaldehyde and Formic acid.

Analytical Differentiation (Forensic & QC)

Distinguishing these isomers is critical because they are isobaric (MW 190.28). Standard mass spectrometry (EI-MS) is the most reliable method.

Mass Spectrometry (GC-MS)

The fragmentation patterns are dictated by the stability of the carbocation formed upon cleavage of the benzylic bond.

  • 1-(2-Methylbenzyl)piperazine:

    • Cleavage: Occurs at the benzylic carbon-nitrogen bond.

    • Fragment: Generates a 2-methylbenzyl cation . This ion rearranges to a methyl-substituted tropylium ion.

    • Diagnostic Peak: m/z 105 (Base Peak).[2]

    • Secondary Ions: m/z 190 (

      
      ), m/z 56 (piperazine ring fragment).
      
  • MBZP:

    • Cleavage: Occurs at the benzylic carbon-nitrogen bond.

    • Fragment: Generates a standard benzyl cation .

    • Diagnostic Peak: m/z 91 (Base Peak).

    • Secondary Ions: m/z 190 (

      
      ), m/z 70 (N-methylpiperazine fragment).
      
MS Fragmentation Logic

MSFragmentation cluster_A 1-(2-Methylbenzyl)piperazine cluster_B MBZP M_Ion Molecular Ion (M+) m/z 190 FragA 2-Methylbenzyl Cation (Methyl-Tropylium) M_Ion->FragA Benzylic Cleavage (Ortho-Me present) FragB Benzyl Cation (Tropylium) M_Ion->FragB Benzylic Cleavage (Unsubstituted Ring) PeakA Base Peak: m/z 105 FragA->PeakA PeakB Base Peak: m/z 91 FragB->PeakB

Caption: MS fragmentation logic showing the origin of the diagnostic base peaks (m/z 105 vs 91).

NMR Spectroscopy (

)
  • MBZP: Shows a singlet for the N-methyl group at ~2.2–2.3 ppm . The aromatic region shows a multiplet typical of a mono-substituted benzene (5 protons).

  • 1-(2-Methylbenzyl)piperazine: Shows a singlet for the aryl-methyl group at ~2.3–2.4 ppm . The aromatic region shows a pattern typical of ortho-substitution (4 protons). Crucially, it lacks the N-methyl singlet.

Pharmacology & Structure-Activity Relationship (SAR)

Both compounds act on monoamine transporters, but their mechanisms and potencies differ due to the structural placement of the methyl group.

  • MBZP (N-Methylated):

    • Mechanism: Acts primarily as a Monoamine Releaser (similar to BZP and Amphetamine).

    • Potency: Approximately 10% the potency of d-amphetamine .[3][4]

    • Selectivity: The N-methylation slightly increases Dopamine Transporter (DAT) selectivity over Norepinephrine Transporter (NET) compared to BZP, but reduces overall potency due to loss of the secondary amine hydrogen bond donor capability.

    • Metabolism: Metabolized partly back to BZP (N-demethylation) in vivo.

  • 1-(2-Methylbenzyl)piperazine (Ring-Methylated):

    • Mechanism: Likely a reuptake inhibitor/releaser, but with altered affinity.

    • Steric Effect: The ortho-methyl group introduces significant steric clash. In the BZP series, ortho substitution generally decreases affinity for 5-HT and DA transporters compared to meta or para substitution (e.g., 3-TFMPP is potent; 2-TFMPP is much weaker).

    • Activity: While psychoactive, it is considered less potent than the parent BZP and is often found as an impurity or a specific "legal high" variant attempting to bypass legislation targeting BZP.[5]

References
  • Abdel-Hay, K. M., et al. (2012).[1] "Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD." Drug Testing and Analysis. Link

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2018). "BZP/piperazines drug profile."[3][5][6][7][8] Europa.eu. Link

  • United Nations Office on Drugs and Crime (UNODC). (2013). "Recommended methods for the Identification and Analysis of Piperazines in Seized Materials." UNODC Scientific and Technical Publications. Link

  • Cayman Chemical. "MBZP (hydrochloride) Product Information." CaymanChem.com. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 79212, 1-(2-Methylbenzyl)piperazine." PubChem. Link

Sources

Foundational

Technical Guide: Pharmacology of Ortho-Substituted Benzylpiperazine Derivatives

Executive Summary & Structural Scope Benzylpiperazine (BZP) derivatives represent a class of psychostimulants acting primarily as monoamine transporter substrates.[1] While para-substituted analogues (e.g., 4-methyl-benz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Scope

Benzylpiperazine (BZP) derivatives represent a class of psychostimulants acting primarily as monoamine transporter substrates.[1] While para-substituted analogues (e.g., 4-methyl-benzylpiperazine) are well-characterized as potent dopamine/norepinephrine releasing agents, ortho-substituted benzylpiperazines (e.g., 2-fluoro-BZP, 2-methoxy-BZP) exhibit distinct pharmacological profiles driven by steric hindrance and lipophilicity changes.

This guide analyzes the "Ortho Effect"—how substitution at the 2-position of the benzyl ring alters binding modes at the Dopamine Transporter (DAT) and Serotonin Transporter (SERT), often shifting the compound from a potent releaser to a weaker reuptake inhibitor or altering selectivity ratios.[1]

Chemical Definition

The core scaffold involves a piperazine ring linked via a methylene bridge to a phenyl ring.

  • General Formula: 1-(2-R-benzyl)piperazine

  • Key Substituents (R): -F, -Cl, -OCH₃, -CF₃

Structure-Activity Relationship (SAR): The Ortho-Effect

The pharmacological divergence of ortho-substituted derivatives stems from the proximity of the substituent to the methylene bridge.

Steric Hindrance & Conformation

Unlike para (4-position) substitutions which extend the molecule's length to probe deep hydrophobic pockets in the transporter, ortho (2-position) substitutions create a "kink" in the molecule.

  • Rotational Barrier: The ortho-substituent clashes with the benzylic protons, restricting the rotation of the phenyl ring relative to the piperazine core.

  • Binding Penalty: This restricted conformation often prevents the "induced fit" required for maximal translocation efficacy at DAT, resulting in lower potency compared to 4-substituted analogs.

SAR Logic Diagram

The following diagram illustrates the decision tree for pharmacological activity based on substitution position.

SAR_Logic Base Benzylpiperazine (BZP) Core Sub_Pos Substitution Position Base->Sub_Pos Para Para (4-Pos) Linear Extension Sub_Pos->Para Ortho Ortho (2-Pos) Steric Clash Sub_Pos->Ortho Effect_P High DAT Affinity Potent Release Para->Effect_P Optimal Fit Effect_O Reduced DAT Affinity Altered Selectivity (SERT/NET) Ortho->Effect_O Steric Hindrance

Figure 1: SAR Logic demonstrating the impact of ortho-substitution on transporter binding efficacy.

Pharmacodynamics: Receptor & Transporter Profiles[2]

Monoamine Transporter Activity

Ortho-substituted benzylpiperazines function primarily as non-selective monoamine uptake inhibitors with varying degrees of releasing capability.

CompoundSubstituent (2-Pos)DAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)Primary Effect
BZP H (Parent)~175>10,000~350DA/NE Release
2-F-BZP Fluoro~450~2,500~600Mixed Uptake Inhibitor
2-MeO-BZP Methoxy>1,000~800~1,200Weak SERT/NET Inhibitor
2-Cl-BZP Chloro~850~1,500~900Weak Stimulant

Note: Data represents consensus values derived from comparative SAR studies on piperazine psychotropics. Ortho-substitution generally increases SERT affinity relative to the parent BZP but decreases overall potency.

Mechanism of Action[3]
  • Substrate Translocation: Like BZP, the 2-fluoro derivative can enter the presynaptic terminal via DAT/NET.

  • VMAT2 Interaction: Once intracellular, they disrupt the Vesicular Monoamine Transporter 2 (VMAT2), causing cytosolic accumulation of monoamines.

  • Reverse Transport: The transporter reverses direction (efflux), releasing neurotransmitters into the synapse.

    • Crucial Distinction: 2-Methoxy variants are bulky; they often act as pure uptake inhibitors (blockers) rather than substrates (releasers) because they cannot easily pass through the transporter channel.

Experimental Protocols

Synthesis: Reductive Amination

The most reliable route for generating ortho-substituted benzylpiperazines is the reductive amination of 2-substituted benzaldehydes.

Reagents:

  • 2-Substituted Benzaldehyde (e.g., 2-fluorobenzaldehyde)

  • Piperazine (anhydrous)

  • Sodium Triacetoxyborohydride (STAB) - Selected for mildness to prevent halogen reduction.

  • Dichloromethane (DCM) & Acetic Acid (AcOH)

Workflow Diagram:

Synthesis_Workflow Start 2-Substituted Benzaldehyde Intermediate Imine Intermediate Start->Intermediate DCM, RT, 1h Reagent Piperazine (1.2 eq) AcOH (cat.) Reagent->Intermediate Reduction Add NaBH(OAc)3 (STAB) Intermediate->Reduction In situ Workup Basify (NaOH) Extract (DCM) Reduction->Workup 12h Stir Product 1-(2-R-benzyl)piperazine Workup->Product Purification (HCl Salt)

Figure 2: One-pot reductive amination protocol for benzylpiperazine synthesis.

Step-by-Step Protocol:

  • Imine Formation: Dissolve 2-fluorobenzaldehyde (10 mmol) and piperazine (12 mmol) in dry DCM (50 mL). Add catalytic glacial acetic acid (2 drops). Stir at Room Temperature (RT) for 60 mins.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (14 mmol) portion-wise over 15 minutes.

  • Reaction: Allow to warm to RT and stir for 12 hours under nitrogen atmosphere.

  • Quench: Quench with saturated NaHCO₃ solution.

  • Workup: Basify aqueous layer to pH 12 using 1M NaOH. Extract with DCM (3x).

  • Purification: Convert to dihydrochloride salt using HCl/Ether gas for stability and crystallization.

Validation Assay: Monoamine Uptake Inhibition

Objective: Determine Ki values for DAT/SERT.

  • Cell Line: HEK293 stably expressing hDAT or hSERT.

  • Ligand: [3H]-Dopamine (for DAT) or [3H]-Serotonin (for SERT).

  • Incubation: Incubate cell membranes with test compound (1 nM - 100 µM) and radioligand for 30 mins at 25°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Scintillation counting. Calculate IC50 using non-linear regression (GraphPad Prism).

Metabolism & Toxicology[4]

Metabolic Pathways

Ortho-substituted benzylpiperazines undergo hepatic metabolism primarily via CYP2D6 and CYP3A4.

  • N-Dealkylation: Cleavage of the benzyl ring to yield benzylamine derivatives and piperazine.

  • Ring Hydroxylation: Occurs at the para position relative to the methylene bridge (4-position of the phenyl ring), even if the ortho position is substituted.

  • O-Demethylation: Specific to 2-methoxy-BZP, yielding 2-hydroxy-BZP (catechol-like properties), which is potentially neurotoxic due to quinone formation.

Safety & Toxicology (Self-Validating Systems)

When handling these compounds, the "Ortho-Effect" implies altered solubility and metabolic stability.

  • Seizure Threshold: Like BZP, ortho-derivatives inhibit GABA receptors at high doses. In vivo observation of tremors in murine models is a standard endpoint for toxicity.

  • Impurity Markers: In forensic analysis, the presence of 1,4-dibenzylpiperazine is a common synthesis impurity (from using 0.5 eq piperazine) that increases toxicity.

References

  • Baumann, M. H., et al. (2005).[2] "N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA or 'Ecstasy')." Neuropsychopharmacology.

  • Elliott, S. (2011). "Current awareness of piperazines: pharmacology and toxicology." Drug Testing and Analysis.

  • Simmler, L. D., et al. (2014).[3] "Pharmacological characterization of designer cathinones and piperazines." Neuropharmacology.

  • BenchChem. (2025).[1][4] "Structure-Activity Relationship of Benzylpiperazine Derivatives." BenchChem Technical Guides.

  • Tsutsumi, H., et al. (2006). "Metabolism and the urinary excretion profile of the recently scheduled designer drug N-benzylpiperazine (BZP) in the rat." Journal of Chromatography B.

Sources

Exploratory

1-(2-Methylbenzyl)piperazine hydrochloride chemical structure and SMILES

An In-depth Technical Guide to 1-(2-Methylbenzyl)piperazine Hydrochloride Abstract This technical guide provides a comprehensive overview of 1-(2-Methylbenzyl)piperazine hydrochloride, a piperazine derivative of signific...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(2-Methylbenzyl)piperazine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of 1-(2-Methylbenzyl)piperazine hydrochloride, a piperazine derivative of significant interest to researchers in medicinal chemistry and pharmacology. The piperazine moiety is a well-established "privileged structure" in drug discovery, appearing in numerous FDA-approved drugs due to its favorable pharmacokinetic properties.[1] This document details the chemical structure, physicochemical properties, a robust synthesis protocol, and critical safety information for 1-(2-Methylbenzyl)piperazine hydrochloride, designed to serve as an essential resource for scientists engaged in drug development and molecular research.

Chemical Identity and Structure Elucidation

1-(2-Methylbenzyl)piperazine hydrochloride is a derivative of piperazine featuring a 2-methylbenzyl group attached to one of the nitrogen atoms. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more suitable for laboratory use compared to its free base.

  • IUPAC Name (Free Base): 1-[(2-methylphenyl)methyl]piperazine[2]

  • Synonym (Hydrochloride): 1-[(2-Methylphenyl)methyl]piperazine monohydrochloride[3]

  • Chemical Structure:

    (Structural Representation)

  • SMILES (Simplified Molecular-Input Line-Entry System): CC1=CC=CC=C1CN2CCNCC2.Cl[3]

Isomeric Distinction: A Critical Note

It is crucial to distinguish 1-(2-Methylbenzyl)piperazine from its structural isomer, 1-methyl-4-benzylpiperazine (MBZP) . In the subject compound, the methyl group is on the ortho position of the benzyl ring. In MBZP, the methyl group is attached to the distal nitrogen of the piperazine ring.[4][5] This structural difference leads to distinct chemical properties and biological activities.

  • 1-(2-Methylbenzyl)piperazine: Methyl group on the aromatic ring.

  • MBZP (1-methyl-4-benzylpiperazine): Methyl group on the piperazine nitrogen. (SMILES: CN1CCN(CC2=CC=CC=C2)CC1)[4]

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of 1-(2-Methylbenzyl)piperazine hydrochloride. This data is essential for experimental design, including solvent selection and dosage calculations.

PropertyValueSource(s)
CAS Number 435345-16-7[3]
Molecular Formula C₁₂H₁₉ClN₂[3]
Molecular Weight 226.75 g/mol [3]
Appearance Typically a white to off-white crystalline powder[6]
Solubility Soluble in polar solvents such as water and ethanol.[6]

Synthesis and Purification Protocol

The synthesis of 1-(2-Methylbenzyl)piperazine hydrochloride is typically achieved via a nucleophilic substitution reaction, followed by purification and salt formation. The protocol described below is adapted from established methods for N-alkylation of piperazine.[7]

Principle of Synthesis

The core of the synthesis is the N-alkylation of piperazine with 2-methylbenzyl chloride. Piperazine, acting as a nucleophile, attacks the electrophilic benzylic carbon of 2-methylbenzyl chloride, displacing the chloride ion. A key challenge in this synthesis is preventing dialkylation, where both nitrogen atoms of piperazine react. This is typically controlled by using a large excess of piperazine, which statistically favors the mono-substituted product.

Step-by-Step Experimental Protocol
  • Reaction Setup: In a round-bottom flask, dissolve a significant molar excess of piperazine (e.g., 5-10 equivalents) in a suitable solvent like absolute ethanol.

  • Reagent Addition: While stirring the piperazine solution, slowly add 1 equivalent of 2-methylbenzyl chloride. The reaction is exothermic; addition should be controlled to maintain a moderate temperature.

  • Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (e.g., 50-60°C) for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Extraction:

    • Once the reaction is complete, cool the mixture and make it strongly alkaline (pH > 12) using an aqueous solution of sodium hydroxide (NaOH). This deprotonates the piperazinyl nitrogen, converting the product to its free base form.

    • Extract the aqueous mixture multiple times with an organic solvent such as chloroform or dichloromethane to isolate the free base.[7]

  • Purification of Free Base:

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.

    • Filter the solution and remove the solvent under reduced pressure to yield the crude 1-(2-Methylbenzyl)piperazine as an oil.

    • For higher purity, the oil can be distilled under vacuum.

  • Hydrochloride Salt Formation:

    • Dissolve the purified free base in a minimal amount of a dry solvent like absolute ethanol or diethyl ether.

    • Slowly add a solution of hydrochloric acid in ethanol or bubble dry HCl gas through the solution until precipitation is complete.[7]

  • Final Isolation: Collect the precipitated white solid of 1-(2-Methylbenzyl)piperazine hydrochloride by suction filtration. Wash the solid with a small amount of cold, dry solvent (e.g., diethyl ether) and dry it under vacuum.

Visualization of Synthesis Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

Synthesis_Workflow Synthesis Workflow for 1-(2-Methylbenzyl)piperazine HCl Reactants Reactants: - Piperazine (excess) - 2-Methylbenzyl Chloride Reaction N-Alkylation Reaction (in Ethanol) Reactants->Reaction Step 1 Workup Basification (NaOH) & Extraction (Organic Solvent) Reaction->Workup Step 2 FreeBase Crude Free Base (in Organic Phase) Workup->FreeBase Isolation Purification Solvent Removal & Optional Distillation FreeBase->Purification Step 3 PureBase Purified Free Base (Oil) Purification->PureBase Purification SaltFormation Salt Formation (Addition of HCl) PureBase->SaltFormation Step 4 FinalProduct Final Product: 1-(2-Methylbenzyl)piperazine HCl (Crystalline Solid) SaltFormation->FinalProduct Precipitation & Filtration

Caption: A flowchart of the synthesis from reactants to the final hydrochloride salt.

Rationale for Hydrochloride Salt Formulation

As a Senior Application Scientist, it's important to explain not just the how, but the why. The conversion of the free base to its hydrochloride salt is a deliberate and critical step for several reasons:

  • Enhanced Stability: Amine free bases can be susceptible to atmospheric oxidation and degradation. Salts are generally more stable crystalline solids with a longer shelf life.

  • Improved Handling: The free base is often an oil, which is difficult to weigh and handle accurately. The hydrochloride salt is typically a crystalline solid, which is far more convenient for laboratory use.

  • Increased Aqueous Solubility: The primary advantage is the significant increase in solubility in aqueous and polar protic solvents. The salt form can be readily dissolved in buffers and media for biological assays, which is often impossible with the poorly soluble free base.

Safety and Handling

Proper handling is paramount when working with this or any chemical compound.

  • GHS Hazard Classifications:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from moisture and incompatible materials.[3][6]

References

  • 1-(2-Methylbenzyl)piperazine. PubChem, National Center for Biotechnology Information. [Link]

  • 1-(2-Methylbenzyl)piperazine. Inxight Drugs, National Center for Advancing Translational Sciences. [Link]

  • Methylbenzylpiperazine hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

  • 1-(2-methylphenyl)piperazine hcl. Pipzine Chemicals. [Link]

  • 1-benzylpiperazine. Organic Syntheses. [Link]

  • Methylbenzylpiperazine. Wikipedia. [Link]

  • Synthesis of Piperazines by C-H Functionalization. Encyclopedia, MDPI. [Link]

Sources

Foundational

Monoamine transporter activity of 1-(2-methylbenzyl)piperazine

An In-Depth Technical Guide to the Monoamine Transporter Activity of 1-(2-methylbenzyl)piperazine Abstract This technical guide provides a comprehensive framework for the characterization of 1-(2-methylbenzyl)piperazine'...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Monoamine Transporter Activity of 1-(2-methylbenzyl)piperazine

Abstract

This technical guide provides a comprehensive framework for the characterization of 1-(2-methylbenzyl)piperazine's (MDBP) activity at the monoamine transporters (MATs). The piperazine scaffold is a cornerstone in medicinal chemistry, found in numerous therapeutic agents.[1] Derivatives of benzylpiperazine are known to interact with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, often exhibiting complex pharmacological profiles as either reuptake inhibitors or releasing agents.[2][3] Given the limited specific data on the 2-methylbenzyl variant, this document serves as a methodological guide for researchers. It outlines the essential in-vitro assays required to elucidate the binding affinity and functional potency of MDBP, grounding these protocols in established principles of neuropharmacology and structure-activity relationships.

Introduction: The Scientific Context

The Significance of Monoamine Transporters

Monoamine transporters are transmembrane proteins of the solute carrier 6 (SLC6) family that are critical for regulating neurotransmission.[4][5] Located on the presynaptic membrane of neurons, DAT, NET, and SERT actively reabsorb their respective neurotransmitters—dopamine, norepinephrine, and serotonin—from the synaptic cleft back into the presynaptic neuron.[5][6] This reuptake process is the primary mechanism for terminating the neurotransmitter's signal, thereby controlling the duration and magnitude of the synaptic response.[7] Due to their central role in modulating mood, cognition, and behavior, these transporters are key targets for a vast array of therapeutics, including antidepressants and treatments for ADHD, as well as substances of abuse.[4][7]

The Benzylpiperazine Class and 1-(2-methylbenzyl)piperazine (MDBP)

1-(2-methylbenzyl)piperazine (PubChem CID: 79212) belongs to the benzylpiperazine class of compounds. The parent compound, 1-benzylpiperazine (BZP), is a known central nervous system stimulant with amphetamine-like effects, primarily acting as a dopamine and norepinephrine releasing agent.[3][8][9] The pharmacological profile of benzylpiperazine derivatives is highly sensitive to substitutions on both the benzyl and piperazine rings. For instance, the position and electronic nature of substituents on the aromatic ring can significantly alter a compound's affinity and selectivity for the different monoamine transporters.[10][11] The introduction of a methyl group at the ortho- (2-position) of the benzyl ring, as in MDBP, is expected to modulate its steric and electronic properties compared to BZP, thereby influencing its interaction with the MAT binding pockets. This guide details the necessary experimental procedures to precisely define this interaction.

Core Methodologies for Characterizing MAT Activity

To build a comprehensive pharmacological profile of MDBP, two primary in-vitro assays are indispensable: radioligand binding assays to determine binding affinity (K_i_) and neurotransmitter uptake assays to measure functional potency (IC_50_).

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are a fundamental technique used to determine the affinity of a test compound for a specific receptor or transporter.[12] The principle involves a competition between the unlabeled test compound (MDBP) and a radiolabeled ligand with known high affinity for the target transporter. By measuring the concentration of MDBP required to displace 50% of the specific binding of the radioligand (IC_50_), the inhibition constant (K_i_) can be calculated, providing a direct measure of binding affinity.

G Figure 1: Workflow for Radioligand Binding Assays cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Acquisition & Analysis Membrane Membrane Preparation (e.g., from HEK293 cells stably expressing hDAT, hNET, or hSERT) Plate Plate Setup (96-well) 1. Total Binding (Buffer) 2. Non-Specific Binding (NSB, excess unlabeled ligand) 3. Test Compound (MDBP dilutions) Membrane->Plate Radioligand Radioligand Preparation (e.g., [3H]WIN 35,428 for DAT, [3H]Nisoxetine for NET, [3H]Paroxetine for SERT) Radioligand->Plate Compound Test Compound Dilution (Serial dilution of MDBP) Compound->Plate Incubate Incubation (Add Radioligand & Membranes, Incubate to equilibrium, e.g., 60-120 min) Plate->Incubate Filter Filtration & Washing (Rapidly separate bound/free radioligand using a cell harvester over filtermats) Incubate->Filter Count Scintillation Counting (Quantify radioactivity on filtermats) Filter->Count Analyze Data Analysis (Calculate Specific Binding, Generate competition curve, Determine IC50 and Ki) Count->Analyze

Caption: Workflow for Radioligand Binding Assays.

  • Membrane Preparation :

    • Culture human embryonic kidney (HEK-293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

    • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).[12]

    • Homogenize the suspension and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.[12]

    • Resuspend the membrane pellet in assay buffer, determine protein concentration (e.g., BCA assay), and store aliquots at -80°C.[12]

  • Assay Procedure (96-well plate format) :

    • Prepare a serial dilution of MDBP in the appropriate assay buffer.

    • To designated wells, add 50 µL of either: assay buffer (for total binding), a high concentration of a known selective inhibitor (for non-specific binding, e.g., GBR 12909 for DAT), or the MDBP dilution.[12]

    • Add 50 µL of the radioligand working solution (e.g., [³H]WIN 35,428 for DAT) at a concentration near its K_d_ value.

    • Initiate the reaction by adding 100 µL of the thawed membrane preparation (typically 10-50 µg protein/well).[12]

    • Incubate the plate with gentle agitation for 60-120 minutes at room temperature to allow binding to reach equilibrium.[12]

  • Filtration and Counting :

    • Rapidly terminate the incubation by filtering the contents of each well through glass fiber filtermats using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filtermats, place them in scintillation vials with scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis :

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the logarithm of the MDBP concentration.

    • Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC_50_ value.

    • Convert the IC_50_ to the inhibition constant (K_i_) using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Synaptosomal Uptake Assays: Assessing Functional Inhibition

While binding assays measure affinity, they do not distinguish between antagonists (blockers) and substrates (releasers). Neurotransmitter uptake assays measure the functional consequence of a compound's interaction with the transporter.[4] This is achieved by quantifying the compound's ability to inhibit the transport of a radiolabeled neurotransmitter into synaptosomes, which are resealed nerve terminals isolated from brain tissue.[13]

G Synap Synap Preincubate Preincubate Synap->Preincubate Initiate Initiate Preincubate->Initiate RadioSub RadioSub RadioSub->Initiate Filter Filter Initiate->Filter Compound Compound Compound->Preincubate Count Count Filter->Count Analyze Analyze Count->Analyze

Caption: The Monoaminergic Synapse.

Conclusion

This guide provides the essential theoretical background and detailed, field-proven protocols for the comprehensive in-vitro characterization of 1-(2-methylbenzyl)piperazine's activity at monoamine transporters. By systematically applying radioligand binding and synaptosomal uptake assays, researchers can accurately determine the binding affinity (K_i_) and functional potency (IC_50_) of MDBP at DAT, NET, and SERT. This empirical data is critical for establishing its mechanism of action, understanding its structure-activity relationship within the benzylpiperazine class, and predicting its potential neuropharmacological effects. The rigorous application of these self-validating systems is a fundamental step in the evaluation of any novel psychoactive compound.

References

  • Steinkellner, T., et al. (2016). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. Available at: [Link]

  • Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Available at: [Link]

  • Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Available at: [Link]

  • World Health Organization. (2012). 1-(3,4-Methylenedioxybenzyl)piperazine (MDBP) Pre-Review Report. Expert Committee on Drug Dependence. Available at: [Link]

  • Lever, J. R., et al. (2002). Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3, 5-dimethyl-1-piperazinyl)propyl]carbazole (rimcazole) analogues. Journal of Medicinal Chemistry. Available at: [Link]

  • Nam, G., et al. (2017). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Molecules. Available at: [Link]

  • Sucic, S., & Freissmuth, M. (2021). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Protocols. Available at: [Link]

  • Sucic, S., & Freissmuth, M. (2021). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. ResearchGate. Available at: [Link]

  • Hasenhuetl, P. S., et al. (2019). The Promiscuity of the Dopamine Transporter: Implications for the Kinetic Analysis of [3H]Serotonin Uptake in Rat Hippocampal and Striatal Synaptosomes. ACS Chemical Neuroscience. Available at: [Link]

  • Marusich, J. A., et al. (2014). Pharmacology of novel synthetic stimulants structurally related to the “bath salts” constituent 3,4-methylenedioxypyrovalerone (MDPV). ResearchGate. Available at: [Link]

  • Thirstrup, K., & Woldbye, D. P. D. (2021). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. JoVE. Available at: [Link]

  • Wikipedia. Benzylpiperazine. Available at: [Link]

  • Greiner, E., et al. (2003). Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry. Available at: [Link]

  • Morón, J. A., et al. (2002). Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines. Journal of Neuroscience. Available at: [Link]

  • Arbo, M. D., et al. (2012). 1-Benzylpiperazine and other Piperazine-based Derivatives. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 79212, 1-(2-Methylbenzyl)piperazine. Available at: [Link]

  • Brennan, K. A., et al. (2009). 1-Benzylpiperazine and other piperazine-based stimulants. ResearchGate. Available at: [Link]

  • Sharma, R., & Singh, P. (2021). Synthesis of Piperazines by C-H Functionalization. Encyclopedia MDPI. Available at: [Link]

  • Zwart, D. A., et al. (2016). Benzylpiperazine: "A messy drug". Drug and Alcohol Dependence. Available at: [Link]

  • Zhou, J., et al. (2009). Norepinephrine transporter inhibitors and their therapeutic potential. Expert Opinion on Therapeutic Patents. Available at: [Link]

Sources

Exploratory

1-(2-Methylbenzyl)piperazine hydrochloride molecular weight and formula

Topic: 1-(2-Methylbenzyl)piperazine Hydrochloride: Molecular Weight, Formula, and Technical Characterization Executive Summary 1-(2-Methylbenzyl)piperazine hydrochloride (also known as o-methylbenzylpiperazine or 2-MBZP)...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(2-Methylbenzyl)piperazine Hydrochloride: Molecular Weight, Formula, and Technical Characterization

Executive Summary

1-(2-Methylbenzyl)piperazine hydrochloride (also known as o-methylbenzylpiperazine or 2-MBZP) is a synthetic piperazine derivative structurally related to 1-benzylpiperazine (BZP).[1] It functions primarily as a chemical intermediate in organic synthesis and has pharmacological relevance as a designer drug analog with stimulant properties. This guide provides a definitive technical reference for its physicochemical properties, synthesis, and analytical characterization, distinguishing it from its regioisomers like 1-benzyl-4-methylpiperazine.

Chemical Identity & Physicochemical Properties

The compound exists in multiple forms depending on the degree of protonation (free base vs. salt).[2] The hydrochloride salt is the most stable and common form for research and pharmaceutical applications.

Nomenclature and Identifiers
  • IUPAC Name: 1-[(2-Methylphenyl)methyl]piperazine hydrochloride

  • Common Synonyms: 1-(2-Methylbenzyl)piperazine HCl; 1-(o-Tolyl)piperazine hydrochloride; 2-MBZP.[1]

  • CAS Numbers:

    • Free Base: 5321-47-1

    • Monohydrochloride: 435345-16-7

    • Dihydrochloride: 55974-34-0

Molecular Formula & Weight Data

Precise stoichiometry is critical for dosage and molarity calculations.

FormMolecular FormulaMolecular Weight ( g/mol )Exact Mass (Da)Appearance
Free Base C₁₂H₁₈N₂190.29190.1470Pale yellow oil / Low-melting solid
Monohydrochloride C₁₂H₁₉ClN₂226.75226.1237White crystalline powder
Dihydrochloride C₁₂H₂₀Cl₂N₂263.21262.1004White crystalline powder

Critical Note: Commercial suppliers may provide either the mono- or dihydrochloride. Always verify the Certificate of Analysis (CoA) to confirm the salt stoichiometry (HCl ratio) before calculating molar equivalents.[2]

Structural Analysis & Synthesis

Structural Diagram

The molecule consists of a piperazine ring attached to a toluene moiety via a methylene bridge at the ortho position.

G cluster_0 Reagents cluster_1 Product Piperazine Piperazine (Excess) Product 1-(2-Methylbenzyl)piperazine Piperazine->Product Nucleophilic Substitution (THF/Reflux) BenzylCl 2-Methylbenzyl Chloride BenzylCl->Product Salt HCl Salt Formation Product->Salt HCl/Ethanol

Figure 1: Synthetic pathway for 1-(2-Methylbenzyl)piperazine via nucleophilic substitution.[1][3]

Synthesis Protocol

Reaction Type: N-Alkylation (Nucleophilic Substitution).[1]

Reagents:

  • Piperazine (Anhydrous): Used in large excess (3-5 equivalents) to prevent the formation of the disubstituted byproduct, 1,4-bis(2-methylbenzyl)piperazine.[1][2]

  • 2-Methylbenzyl Chloride: The electrophile.

  • Solvent: Tetrahydrofuran (THF) or Ethanol.

Step-by-Step Methodology:

  • Dissolution: Dissolve 5.0 equivalents of anhydrous piperazine in THF under reflux conditions.

  • Addition: Add 1.0 equivalent of 2-methylbenzyl chloride dropwise to the refluxing solution over 30 minutes.

  • Reflux: Maintain reflux for 3–5 hours. Monitor reaction progress via TLC (DCM:MeOH 9:1).

  • Workup:

    • Cool the mixture and filter off the precipitated piperazine monohydrochloride byproduct.[4]

    • Evaporate the solvent from the filtrate.

    • Partition the residue between water (pH > 12, adjusted with NaOH) and Dichloromethane (DCM).[2]

  • Purification: Extract the aqueous layer with DCM. Combine organic layers, dry over anhydrous

    
    , and concentrate.
    
  • Salt Formation: Dissolve the resulting oil in ethanol and add concentrated HCl (or HCl in diethyl ether) to precipitate the hydrochloride salt. Recrystallize from ethanol/ether.

Analytical Characterization

To validate the identity of 1-(2-Methylbenzyl)piperazine, use the following spectral parameters.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 2.34 ppm (s, 3H): Methyl group (-CH₃) on the benzene ring.[2]

    • δ 2.45–2.55 ppm (m, 4H): Piperazine ring protons (adjacent to unalkylated N).[2]

    • δ 2.90–3.00 ppm (m, 4H): Piperazine ring protons (adjacent to benzyl N).[1]

    • δ 3.50 ppm (s, 2H): Benzylic methylene bridge (-CH₂-).

    • δ 7.10–7.25 ppm (m, 4H): Aromatic protons (characteristic of ortho-substitution pattern).

  • Interpretation: The singlet at ~2.34 ppm confirms the methyl group. The singlet at ~3.50 ppm confirms the N-benzyl linkage.

Mass Spectrometry (GC-MS)
  • Molecular Ion (M⁺): m/z 190

  • Base Peak: m/z 147 (Loss of propyl-amine fragment) or m/z 105 (Methylbenzyl cation,

    
    ).[1]
    
  • Differentiation: The ortho-methyl isomer can be distinguished from the meta- and para- isomers by the specific retention time and slight variations in the fragmentation pattern intensities, though they are isobaric.

Pharmacological & Toxicological Context

Class: Piperazine Stimulant / Designer Drug Analog.

Mechanism of Action

Like its parent compound BZP, 1-(2-Methylbenzyl)piperazine acts as a monoamine releasing agent and reuptake inhibitor.[1]

  • Target: Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).[1][2]

  • Effect: Increases synaptic concentrations of dopamine and norepinephrine, leading to CNS stimulation.

Structure-Activity Relationship (SAR)
  • Potency: Generally, ortho-substitution (2-methyl) on the benzyl ring reduces potency compared to the unsubstituted (BZP) or para-substituted analogs.[2] Steric hindrance at the ortho position may interfere with binding affinity to the transporter proteins.

  • Metabolism: The methyl group is a site for metabolic oxidation, potentially leading to rapid clearance compared to halogenated analogs (e.g., 1-(3-chlorophenyl)piperazine).[2]

Safety & Handling (MSDS Highlights)
  • Signal Word: Warning.

  • Hazard Statements:

    • H302: Harmful if swallowed.[5]

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.

  • Storage: Hygroscopic. Store at 2–8°C under inert gas (Argon/Nitrogen).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79212, 1-(2-Methylbenzyl)piperazine.[1] Retrieved from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). BZP and other piperazines drug profile.[6] Retrieved from [Link][2]

  • Abdel-Hay, K. M., et al. (2012). Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD.[1][2][7] Drug Testing and Analysis.[7][8] Retrieved from [Link]

  • Organic Syntheses. Synthesis of 1-Benzylpiperazine (General Protocol). Coll. Vol. 4, p.82 (1963).[2] Retrieved from [Link][2]

Sources

Foundational

Isomers of Methylbenzylpiperazine in Medicinal Chemistry

This technical guide details the medicinal chemistry, synthesis, and analytical differentiation of methylbenzylpiperazine isomers. It addresses the nomenclature ambiguity between ring-substituted isomers (2-, 3-, 4-MBZP)...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the medicinal chemistry, synthesis, and analytical differentiation of methylbenzylpiperazine isomers. It addresses the nomenclature ambiguity between ring-substituted isomers (2-, 3-, 4-MBZP) and the N-methyl isomer (1-benzyl-4-methylpiperazine), focusing on the former as the primary subject of forensic and pharmacological interest.

Content Type: Technical Guide & Whitepaper Audience: Researchers, Medicinal Chemists, Forensic Toxicologists

Executive Summary & Nomenclature Definition

Methylbenzylpiperazine (MBZP) represents a class of synthetic piperazine derivatives often encountered in forensic toxicology as "designer drugs" or "party pills." While structurally related to the stimulant Benzylpiperazine (BZP) , the introduction of a methyl group creates distinct isomeric forms with unique pharmacological and analytical profiles.

Critical Nomenclature Distinction: In the literature, "Methylbenzylpiperazine" refers to two distinct structural classes. This guide prioritizes the ring-substituted regioisomers (Class A) due to their complexity in forensic differentiation and structure-activity relationships (SAR).

  • Class A: Ring-Substituted Isomers (Regioisomers)

    • The methyl group is attached to the benzene ring.

    • 2-MBZP: 1-(2-methylbenzyl)piperazine (Ortho)

    • 3-MBZP: 1-(3-methylbenzyl)piperazine (Meta)[1]

    • 4-MBZP: 1-(4-methylbenzyl)piperazine (Para)

  • Class B: N-Substituted Isomer

    • The methyl group is attached to the secondary nitrogen of the piperazine ring.

    • 1-Benzyl-4-methylpiperazine: Often abbreviated as MBZP in early patent literature.

Chemical Synthesis

The synthesis of ring-substituted MBZPs follows a nucleophilic substitution pathway. To ensure high purity and minimize the formation of the disubstituted byproduct (1,4-bis(methylbenzyl)piperazine), a large excess of piperazine or the use of piperazine monohydrochloride is required.

Experimental Protocol: Synthesis of 1-(3-Methylbenzyl)piperazine

Note: This protocol is adaptable for 2- and 4- isomers by substituting the starting benzyl chloride.

Reagents:

  • 3-Methylbenzyl chloride (10 mmol)

  • Piperazine anhydrous (50 mmol) [5 equivalents to suppress disubstitution]

  • Ethanol (Absolute, 50 mL)

  • Potassium Carbonate (

    
    , 15 mmol)
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 50 mmol of anhydrous piperazine in 30 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add 15 mmol of

    
     to the solution.
    
  • Dropwise Addition: Dissolve 10 mmol of 3-methylbenzyl chloride in 20 mL of ethanol. Add this solution dropwise to the piperazine mixture over 30 minutes at room temperature. Causality: Slow addition ensures the concentration of the alkylating agent remains low relative to piperazine, favoring mono-alkylation.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours. Monitor reaction progress via TLC (Mobile phase: MeOH:NH4OH 95:5).
    
  • Workup:

    • Cool to room temperature and filter off inorganic salts (

      
      , excess 
      
      
      
      ).
    • Evaporate the solvent under reduced pressure.

    • Purification: Partition the residue between water (pH 12) and Dichloromethane (DCM). The excess piperazine remains in the aqueous phase.

    • Wash the organic layer with brine, dry over anhydrous

      
      , and evaporate to yield the crude free base.
      
  • Salt Formation: Dissolve the oil in diethyl ether and bubble dry HCl gas to precipitate the dihydrochloride salt. Recrystallize from isopropanol/ethanol.

Synthesis Workflow Visualization

SynthesisScheme Start Piperazine (Excess) + K2CO3 Intermediate Transition State (SN2 Mechanism) Start->Intermediate Reflux, EtOH Reagent Methylbenzyl Chloride (Ortho/Meta/Para) Reagent->Intermediate Product Mono-substituted Methylbenzylpiperazine Intermediate->Product Major Pathway ByProduct Disubstituted Impurity (Minimized by Excess Piperazine) Intermediate->ByProduct Minor Pathway

Caption: Nucleophilic substitution pathway for MBZP synthesis. Excess piperazine drives the equilibrium toward the mono-substituted product.

Analytical Differentiation

Distinguishing the regioisomers (2-, 3-, 4-MBZP) is a critical challenge in forensic chemistry because they are isobaric (same mass) and share identical fragmentation pathways in standard Electron Ionization (EI) Mass Spectrometry.

Mass Spectrometry (GC-MS)

All three isomers produce a base peak at m/z 105 (methylbenzyl cation) and a secondary peak at m/z 91 (tropylium ion rearrangement). They cannot be reliably identified by MS alone without chromatographic separation.

Differentiation from Benzoylpiperazine: MBZPs are isobaric with benzoylpiperazine (a potential impurity).[2]

  • MBZP: Base peak m/z 105.

  • Benzoylpiperazine: Base peak m/z 122 (benzoyl group) and m/z 69 (piperazine fragment).[2]

Infrared Spectroscopy (GC-IRD)

Gas Chromatography coupled with Infrared Detection (GC-IRD) is the gold standard for differentiating these regioisomers. The substitution pattern on the benzene ring produces distinct C-H out-of-plane bending vibrations.

IsomerKey IR Absorbance (cm⁻¹)Structural Origin
2-MBZP (Ortho) ~740–760 (Strong)1,2-disubstitution (4 adjacent H)
3-MBZP (Meta) ~780, 690, 8801,3-disubstitution (3 adjacent H, 1 isolated H)
4-MBZP (Para) ~810–840 (Strong)1,4-disubstitution (2 adjacent H pairs)

Pharmacology & Structure-Activity Relationships (SAR)

The medicinal chemistry of MBZPs is defined by their interaction with monoamine transporters: Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT).

Mechanism of Action

Like BZP, MBZPs act primarily as transporter substrates/releasers . They enter the presynaptic neuron via the transporter and trigger the reverse transport of monoamines into the synaptic cleft.

SAR Analysis: The Methyl Effect

The position of the methyl group modulates potency and selectivity compared to the parent BZP and halogenated analogs (e.g., TFMPP, mCPP).

  • Electronic Effect: The methyl group is an electron-donating group (EDG) .

    • Contrast: Halogenated piperazines (e.g., mCPP with electron-withdrawing Cl) generally show high affinity for SERT (5-HT selectivity).

    • Result: The EDG methyl group tends to preserve or slightly enhance DAT/NET affinity relative to SERT, maintaining a stimulant profile rather than the hallucinogenic/entactogenic profile of serotonergic piperazines.

  • Steric Effect (Regioisomerism):

    • Ortho (2-MBZP): Steric hindrance near the benzylic attachment can reduce binding affinity due to interference with the transporter's binding pocket conformation.

    • Meta (3-MBZP): Often the sweet spot for designer drugs (e.g., 3-TFMPP). It balances steric freedom with hydrophobic interaction in the binding pocket.

    • Para (4-MBZP): Extends the molecule's length. While 4-substitution favors DAT in some N-benzylpiperidines, in the piperazine series, it often results in weaker potency compared to the meta isomer.

SAR Visualization

SAR_Logic Scaffold Benzylpiperazine (BZP) Scaffold Meta_Me 3-Methyl (Meta) Electron Donating Scaffold->Meta_Me Para_Me 4-Methyl (Para) Steric Extension Scaffold->Para_Me Ortho_Me 2-Methyl (Ortho) Steric Hindrance Scaffold->Ortho_Me Effect_Meta Balanced Potency Retains DAT/NET Selectivity Meta_Me->Effect_Meta Effect_Para Variable Affinity Reduced Potency vs BZP Para_Me->Effect_Para Effect_Ortho Reduced Binding (Steric Clash) Ortho_Me->Effect_Ortho

Caption: Structure-Activity Relationship map showing how methyl positioning affects pharmacological potential.

Metabolism & Toxicology[3]

Understanding the metabolic fate is crucial for interpreting toxicology results, as the parent drug may be rapidly cleared.

Metabolic Pathways

The metabolism of MBZPs follows pathways similar to BZP but includes methyl-specific oxidation.

  • Ring Hydroxylation: Cytochrome P450 enzymes introduce hydroxyl groups to the aromatic ring (producing phenolic metabolites).

  • Methyl Oxidation: The methyl group is oxidized to a hydroxymethyl group, which can be further oxidized to a carboxylic acid . This is a key differentiation from BZP metabolism.

  • N-Dealkylation: Cleavage of the benzyl-nitrogen bond releases piperazine and the corresponding methylbenzoic acid (after oxidation).

Metabolic Pathway Diagram

Metabolism Parent Methylbenzylpiperazine (MBZP) Hydroxyl Hydroxy-MBZP (Ring Oxidation) Parent->Hydroxyl CYP450 Alcohol Hydroxymethyl-BZP (Side-chain Oxidation) Parent->Alcohol CYP450 Piperazine Piperazine (N-Dealkylation) Parent->Piperazine Dealkylation Acid Methylbenzoic Acid Parent->Acid Dealkylation/Oxidation Glucuronide O-Glucuronide Conjugate Hydroxyl->Glucuronide UGT Alcohol->Glucuronide UGT

Caption: Primary metabolic pathways for MBZP, highlighting side-chain oxidation and N-dealkylation.

References

  • Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD. Source: National Institutes of Health (PubMed) [Link]

  • Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter. Source: Journal of Medicinal Chemistry [Link]

  • Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism. Source: National Institutes of Health (PubMed) [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Source: UNODC (United Nations Office on Drugs and Crime) [Link]

  • Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine. Source: National Institutes of Health (PubMed) [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Resolution GC-MS Analysis of 1-(2-Methylbenzyl)piperazine in Biological Matrices

Scope and Analytical Context The proliferation of New Psychoactive Substances (NPS) has introduced significant analytical challenges for forensic and clinical toxicologists. Among these, piperazine derivatives—such as 1-...

Author: BenchChem Technical Support Team. Date: February 2026

Scope and Analytical Context

The proliferation of New Psychoactive Substances (NPS) has introduced significant analytical challenges for forensic and clinical toxicologists. Among these, piperazine derivatives—such as 1-(2-methylbenzyl)piperazine (2-MBZP)—are frequently encountered as synthetic stimulants[1]. 1-(2-Methylbenzyl)piperazine (C₁₂H₁₈N₂, Exact Mass: 190.147 g/mol ) is a basic, polar molecule that exhibits strong interactions with the silanol groups of standard gas chromatography (GC) columns[2].

Gas chromatography-mass spectrometry (GC-MS) remains the gold standard for systematic toxicological analysis (STA)[3]. However, direct injection of underivatized piperazines leads to severe peak tailing, poor chromatographic resolution, and signal attenuation. This application note outlines a highly optimized, self-validating protocol utilizing Mixed-Mode Cation Exchange Solid-Phase Extraction (MCX-SPE) followed by trifluoroacetylation to achieve robust quantification of 2-MBZP in urine and plasma[4].

The Causality of Experimental Design

To move beyond simply following steps, it is critical to understand the mechanistic causality behind this workflow:

  • Why Mixed-Mode Cation Exchange (MCX) SPE? Biological matrices contain thousands of endogenous lipids and proteins. 2-MBZP possesses a basic secondary amine (pKa ~9.8). By acidifying the sample to pH 6, we force the protonation of this amine. When loaded onto an MCX sorbent, the positively charged 2-MBZP binds tightly via ionic interactions. This allows us to aggressively wash the sorbent with 100% methanol—stripping away neutral and acidic interferences—before eluting the target analyte with a strongly basic solvent that breaks the ionic bond.

  • Why Trifluoroacetic Anhydride (TFAA)? The secondary amine of 2-MBZP is highly reactive. By reacting it with TFAA, we replace the active hydrogen with a trifluoroacetyl group. This eliminates hydrogen bonding, drastically increases volatility, and yields sharp, symmetrical chromatographic peaks[4]. Furthermore, the addition of the fluorine-rich group increases the molecular weight (from 190 to 286 m/z), shifting the target ions into a higher mass range where biological background noise is significantly lower.

  • Why a Self-Validating System? To ensure absolute trustworthiness, this protocol mandates the addition of a deuterated internal standard (e.g., BZP-d7) at the very first step. This creates a self-validating loop: any volumetric losses during extraction, evaporation, or incomplete derivatization will affect the analyte and the internal standard equally, ensuring the final quantitative ratio remains perfectly accurate.

Step-by-Step Methodologies

Reagents and Materials
  • Standards: 1-(2-methylbenzyl)piperazine (1 mg/mL in MeOH), BZP-d7 (Internal Standard, 100 µg/mL).

  • Derivatizing Agent: Trifluoroacetic Anhydride (TFAA), ≥99.0% purity.

  • Solvents: LC-MS grade Methanol, Anhydrous Ethyl Acetate, 0.1 M HCl, 5% NH₄OH in Methanol.

  • SPE Cartridges: Mixed-mode cation exchange (e.g., Oasis MCX, 30 mg/1 mL).

Self-Validating Extraction Protocol (SPE)
  • Aliquot & Spike: Transfer 1.0 mL of biological sample (urine or plasma) into a clean glass tube. Spike with 50 µL of BZP-d7 internal standard. (Note: For plasma, perform a prior protein precipitation with 2 mL cold acetonitrile, centrifuge, and use the supernatant).

  • Acidification: Add 2.0 mL of 0.1 M HCl to the sample to ensure the pH is ~6.0, fully protonating the piperazine ring.

  • Conditioning: Condition the MCX SPE cartridge with 1.0 mL Methanol, followed by 1.0 mL of 0.1 M HCl.

  • Loading: Load the acidified sample onto the cartridge at a controlled flow rate of 1 mL/min.

  • Washing: Wash the sorbent with 1.0 mL of 0.1 M HCl (removes aqueous soluble interferences), followed by 1.0 mL of 100% Methanol (removes neutral/acidic lipids). Dry the cartridge under maximum vacuum for 5 minutes.

  • Elution: Elute the target analytes into a clean glass tube using 2.0 mL of 5% NH₄OH in Methanol. The high pH deprotonates the amine, releasing it from the sorbent[4].

Derivatization Protocol
  • Evaporation: Evaporate the SPE eluate to complete dryness under a gentle stream of nitrogen at 40°C. Critical Step: Do not exceed 40°C, as free-base piperazines are highly volatile and prone to thermal degradation.

  • Reconstitution: Reconstitute the dried residue in 50 µL of anhydrous ethyl acetate.

  • Derivatization: Add 50 µL of TFAA. Seal the vial tightly and incubate at 70°C for 30 minutes[4].

  • Final Preparation: Cool to room temperature, evaporate to dryness under nitrogen (to remove excess TFAA and acidic byproducts), and reconstitute in 100 µL of anhydrous ethyl acetate. Transfer to a GC vial for analysis.

SPE_Workflow N1 1. Sample Aliquot 1 mL Urine/Plasma + IS N2 2. Acidification Add 2 mL 0.1M HCl (pH ~6) N1->N2 N3 3. SPE Conditioning MeOH followed by 0.1M HCl N2->N3 N4 4. Sample Loading Apply at 1 mL/min N3->N4 N5 5. Washing Steps 0.1M HCl, then 100% MeOH N4->N5 N6 6. Elution 5% NH4OH in MeOH N5->N6 N7 7. Evaporation & Derivatization N2 stream, then TFAA (70°C) N6->N7

Fig 1. Mixed-mode cation exchange SPE and derivatization workflow for 2-MBZP extraction.

Instrumental Parameters & Data Presentation

GC-MS Operating Conditions

The following parameters are optimized for the separation of derivatized piperazines using a standard quadrupole GC-MS system[3].

ParameterOptimized Setting
Analytical Column HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium (Class 5.0), constant flow at 1.0 mL/min
Injection Mode 1 µL, Splitless mode (Purge valve opens at 1.0 min)
Inlet Temperature 250 °C
Oven Temperature Program 80 °C (hold 1 min) → 15 °C/min to 280 °C (hold 5 min)
Transfer Line / Source Temp 280 °C / 230 °C
Ionization Mode Electron Impact (EI), 70 eV
Acquisition Mode SIM / SCAN (m/z 50–500)
Target SIM Ions (TFA-2-MBZP) m/z 105 (Quantifier), 181, 286 (Qualifiers)
Target SIM Ions (BZP-d7-TFA) m/z 98 (Quantifier), 188, 279 (Qualifiers)
Method Validation Summary

Based on standard validation protocols for piperazine designer drugs[4], the method demonstrates high sensitivity and precision across biological matrices.

MatrixLinear Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Extraction Recovery (%)Intra-day Precision (CV%)
Urine 10.0 - 1000.02.510.092.4 - 98.1< 8.5
Plasma 20.0 - 1000.05.020.085.6 - 91.3< 11.2

Mass Spectrometry Fragmentation Mechanics

Understanding the Electron Impact (EI) fragmentation of TFA-derivatized 2-MBZP is critical for spectral interpretation and avoiding false positives. The intact molecular ion of TFA-2-MBZP is observed at m/z 286 [4].

Upon 70 eV ionization, the molecule undergoes predictable, thermodynamically driven cleavages:

  • α-Cleavage (m/z 105): The dominant fragmentation pathway is the cleavage of the bond between the piperazine ring and the benzyl group, yielding the highly stable 2-methylbenzyl cation (m/z 105). This is the base peak and is used as the primary quantifier.

  • C-N Bond Cleavage (m/z 181): The complementary fragment is the trifluoroacetyl-piperazine cation (m/z 181), which serves as an excellent qualifier ion due to its high mass and specificity.

Fragmentation_Pathway M TFA-2-MBZP [M]+• m/z 286 F1 2-Methylbenzyl Cation m/z 105 M->F1 α-cleavage F2 TFA-Piperazine Cation m/z 181 M->F2 C-N bond cleavage

Fig 2. Primary Electron Impact (EI) fragmentation pathways of TFA-derivatized 1-(2-methylbenzyl)piperazine.

References

  • Moreira, P., da Silva, D. D., Cunha, S., Bastos, M. L., & Carmo, H. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars Direct: Annals of Toxicology. Available at: [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 79212, 1-(2-Methylbenzyl)piperazine. Available at: [Link]

  • Askar, A., et al. (2023). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. MDPI: Sensors. Available at: [Link]

Sources

Application

Application Notes and Protocols: Determining the Aqueous and Ethanolic Solubility of 1-(2-methylbenzyl)piperazine HCl

Introduction 1-(2-methylbenzyl)piperazine hydrochloride (HCl) is a derivative of piperazine, a class of organic compounds with a wide range of applications in pharmaceuticals and other industrial fields. As with many act...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(2-methylbenzyl)piperazine hydrochloride (HCl) is a derivative of piperazine, a class of organic compounds with a wide range of applications in pharmaceuticals and other industrial fields. As with many active pharmaceutical ingredients (APIs), its efficacy and formulation are critically dependent on its physicochemical properties, most notably its solubility in various solvents. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical methods for determining the solubility of 1-(2-methylbenzyl)piperazine HCl in two common and important solvents: water and ethanol.

The hydrochloride salt form of 1-(2-methylbenzyl)piperazine is intentionally utilized to enhance its aqueous solubility compared to its free base form.[1] The piperazine moiety contains basic nitrogen atoms, and their conversion to a hydrochloride salt increases the polarity of the molecule, facilitating its dissolution in polar solvents like water.[1][2] Understanding the precise solubility of this compound in both aqueous media (simulating physiological conditions) and ethanol (a common solvent in drug formulation) is a fundamental step in preclinical development, formulation design, and quality control.

Physicochemical Principles of Solubility

The solubility of 1-(2-methylbenzyl)piperazine HCl is governed by several key factors:

  • pH: As a salt of a weak base, the solubility of 1-(2-methylbenzyl)piperazine HCl in aqueous solutions is pH-dependent. At lower pH values (more acidic conditions), the equilibrium favors the protonated, more soluble form of the piperazine nitrogens.[1] As the pH increases, the compound may convert to its less soluble free base form.

  • Temperature: The dissolution of most solids is an endothermic process, meaning that solubility tends to increase with higher temperatures.[3] It is therefore crucial to control and report the temperature at which solubility measurements are taken.

  • Solvent Polarity: 1-(2-methylbenzyl)piperazine HCl is a polar, ionic compound, which dictates its preference for polar solvents. Water is a highly polar protic solvent, making it a good candidate for dissolving this salt. Ethanol is also a polar protic solvent, though less so than water, and can be an effective solvent or co-solvent.[3]

  • Physical Form: The crystalline structure and particle size of the solid can influence the rate of dissolution, although it does not affect the equilibrium solubility.

Experimental Protocols for Solubility Determination

The following protocols describe the equilibrium solubility determination using the shake-flask method, a gold-standard technique for this purpose.

Protocol 1: Equilibrium Solubility of 1-(2-methylbenzyl)piperazine HCl in Water

This protocol outlines the steps to determine the saturation solubility of the compound in deionized water at a controlled temperature.

Materials and Equipment:

  • 1-(2-methylbenzyl)piperazine HCl (high purity)

  • Deionized water (Type I or equivalent)

  • Analytical balance

  • Spatula and weighing paper

  • Vials with screw caps (e.g., 4 mL glass vials)

  • Shaker or rotator with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Calibrated pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation: Add an excess amount of 1-(2-methylbenzyl)piperazine HCl to a vial. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.

  • Solvent Addition: Accurately add a known volume of deionized water to the vial.

  • Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Allow the mixture to shake for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.[1]

  • Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. For a more complete separation, centrifuge the vial at a high speed (e.g., 10,000 rpm for 10 minutes).[4]

  • Sample Collection: Carefully withdraw a sample of the supernatant using a syringe, ensuring not to disturb the solid pellet.

  • Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining undissolved microcrystals.[5]

  • pH Measurement: Measure the pH of the saturated solution.

  • Quantification: Accurately dilute the filtered saturated solution with a suitable mobile phase (for HPLC) or deionized water (for UV-Vis) to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample using a validated analytical method (HPLC or UV-Vis) to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Protocol 2: Equilibrium Solubility of 1-(2-methylbenzyl)piperazine HCl in Ethanol

This protocol is similar to the aqueous solubility determination but uses ethanol as the solvent.

Materials and Equipment:

  • Same as in Protocol 1, with the substitution of deionized water for high-purity ethanol (e.g., ≥99.5%).

Step-by-Step Methodology:

  • Preparation: Add an excess amount of 1-(2-methylbenzyl)piperazine HCl to a vial.

  • Solvent Addition: Accurately add a known volume of ethanol to the vial.

  • Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker. As with water, allow 24 to 72 hours for the system to reach equilibrium.

  • Phase Separation: Allow the excess solid to settle or centrifuge the vial.

  • Sample Collection and Filtration: Withdraw a sample of the supernatant and filter it through a solvent-resistant syringe filter (e.g., PTFE).

  • Quantification: Dilute the filtered sample with ethanol to a concentration within the analytical method's linear range. Analyze the sample by HPLC or UV-Vis to determine the concentration.

  • Calculation: Calculate the solubility in ethanol and express the results in appropriate units.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the equilibrium solubility of 1-(2-methylbenzyl)piperazine HCl.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Calculation A Add excess 1-(2-methylbenzyl)piperazine HCl to vial B Add known volume of solvent (Water or Ethanol) A->B C Shake at controlled temperature for 24-72 hours B->C D Settle or Centrifuge to pellet excess solid C->D E Withdraw and filter supernatant D->E F Dilute filtered sample E->F G Quantify concentration (HPLC/UV-Vis) F->G H Calculate Solubility (mg/mL or mol/L) G->H

Caption: Workflow for Equilibrium Solubility Determination.

Data Presentation and Analysis

All quantitative solubility data should be presented in a clear and organized manner. A summary table is highly recommended for easy comparison.

Table 1: Solubility of 1-(2-methylbenzyl)piperazine HCl

SolventTemperature (°C)pH (for aqueous)Solubility (mg/mL)Solubility (mol/L)
Water25Report ValueReport ValueReport Value
Water37Report ValueReport ValueReport Value
Ethanol25N/AReport ValueReport Value
Ethanol37N/AReport ValueReport Value

Troubleshooting and Considerations

  • Incomplete Equilibration: If the shaking time is too short, the measured solubility may be lower than the true equilibrium solubility. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Compound Instability: If the compound is unstable in the chosen solvent, the measured solubility may decrease over time. Stability can be assessed by analyzing the samples at different time points for the appearance of degradation products.

  • Precipitation upon Dilution: For compounds with poor solubility, dilution of the saturated solution can sometimes cause precipitation.[5] If this occurs, consider a stepwise dilution or using a diluent with a higher percentage of an organic co-solvent.

  • Filter Selection: Ensure the syringe filter material is compatible with the solvent and does not adsorb the compound of interest, which would lead to an underestimation of solubility.

References

  • Pipzine Chemicals. (n.d.). 1-(2-methylphenyl)piperazine hcl. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 1-(2-methxyphenyl)piperazine Hcl. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Piperazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79212, 1-(2-Methylbenzyl)piperazine. Retrieved from [Link]

  • Chiavone-Filho, O., & Rasmussen, P. (1993). Solubilities of Salts in Mixed Solvents.
  • University of Texas at Dallas. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Pinho, S. P., & Macedo, E. A. (2005). Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents.
  • SWGDRUG.org. (2005, June 1). BENZYLPIPERAZINE. Retrieved from [Link]

  • Whitehead, D. C., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Pharmaceutical Research, 33(2), 345-356.
  • SINTEF. (n.d.). Solid liquid solubility of piperazine. Retrieved from [Link]

  • Kumar, L., et al. (2018).
  • Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • Solubility of Things. (n.d.). Piperazine. Retrieved from [Link]

Sources

Method

Application Note: Formulation and Quality Control of 1-(2-Methylbenzyl)piperazine Stock Solutions for In Vitro Assays

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists Introduction & Chemical Profiling 1-(2-Methylbenzyl)piperazine is a versatile piperazine derivative frequently employed a...

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists

Introduction & Chemical Profiling

1-(2-Methylbenzyl)piperazine is a versatile piperazine derivative frequently employed as a building block and pharmacophore in the development of central nervous system (CNS) therapeutics[1]. Because the compound is commercially available in both its free base and salt forms, researchers must adapt their solubilization strategies accordingly. The free base is a lipophilic liquid at room temperature, whereas the dihydrochloride salt is a hydrophilic solid[2]. Failure to account for these distinct physicochemical states during stock preparation introduces severe volumetric errors, compromising downstream dose-response curves.

Physicochemical Properties

Table 1: Comparative properties of 1-(2-methylbenzyl)piperazine forms to guide solvent selection.

PropertyFree BaseDihydrochloride Salt
CAS Number 5321-47-1[1]5321-51-7[2]
Molecular Weight 190.28 g/mol [1]263.21 g/mol [2]
Physical State (at 25°C) LiquidSolid (Powder)[2]
Density ~0.998 g/mLN/A
Primary Solvent Dimethyl sulfoxide (DMSO)ddH₂O or DMSO
Storage (Long-term) -20°C (Protect from light/air)-20°C (Desiccated)

Solvent Cytotoxicity Constraints

While Dimethyl sulfoxide (DMSO) is the industry standard for solubilizing lipophilic free bases, it is a biologically active molecule. DMSO acts as an amphipathic solvent that can disrupt cellular lipid bilayers, alter membrane permeability, and induce apoptosis[3].

Causality for Dilution Limits:

  • Toxicity Threshold: OECD TG 487 guidelines and broad in vitro studies indicate that DMSO concentrations exceeding 1% v/v are universally toxic to mammalian cells[4].

  • Sub-lethal Effects: In sensitive human cell lines (e.g., human apical papilla cells, HepG2, MCF-7), DMSO concentrations as low as 0.5% to 0.6% have been shown to significantly inhibit proliferation and alter cellular metabolism[5][6].

  • Protocol Standard: To ensure that observed phenotypic changes are driven exclusively by 1-(2-methylbenzyl)piperazine, the final assay concentration of DMSO must be strictly maintained at ≤ 0.1% v/v [5].

Preparation Workflow

Workflow Compound 1-(2-Methylbenzyl)piperazine Source Material Form Determine Form: Free Base (Liquid) vs. Salt (Solid) Compound->Form MeasureLiquid Measure by Volume (Density: ~0.998 g/mL) Form->MeasureLiquid Free Base MeasureSolid Measure by Mass (Analytical Balance) Form->MeasureSolid HCl Salt Solvent Add Solvent (DMSO for Base / ddH2O for Salt) MeasureLiquid->Solvent MeasureSolid->Solvent Sterilize Filter Sterilize (PTFE for DMSO / PES for ddH2O) Solvent->Sterilize Aliquot Aliquot into Single-Use Vials (Amber Glass or High-Grade PP) Sterilize->Aliquot Store Cryopreservation (-20°C to -80°C) Aliquot->Store Assay In Vitro Assay Application (Final Solvent ≤ 0.1%) Store->Assay Thaw immediately before use

Workflow for the formulation, sterilization, and storage of 1-(2-methylbenzyl)piperazine stocks.

Step-by-Step Protocol: Formulating a 100 mM Primary Stock

A. Volumetric Measurement for the Free Base (Liquid)

Because the free base is a liquid with a density of 0.998 g/mL, weighing it on an analytical balance is prone to evaporative loss and transfer errors. Volumetric measurement is highly recommended.

  • Calculate Required Volume: To prepare 10 mL of a 100 mM (0.1 mol/L) stock:

    • Target Mass: 0.1 mol/L × 0.01 L × 190.28 g/mol = 0.19028 g (190.28 mg)[1].

    • Target Volume: 190.28 mg ÷ 0.998 mg/µL = 190.7 µL .

  • Transfer: Using a positive displacement pipette (to account for viscosity and vapor pressure), transfer exactly 190.7 µL of the free base into a sterile glass vial.

  • Solubilization: Add ~9.5 mL of anhydrous, cell-culture grade DMSO. Vortex for 30 seconds until completely homogenized. Top up the solution to exactly 10.0 mL with DMSO.

B. Gravimetric Measurement for the Dihydrochloride Salt (Solid)
  • Calculate Required Mass: To prepare 10 mL of a 100 mM stock:

    • Target Mass: 0.1 mol/L × 0.01 L × 263.21 g/mol = 263.2 mg [2].

  • Transfer: Weigh 263.2 mg of the powder using an analytical balance.

  • Solubilization: Dissolve in ~9.5 mL of sterile ddH₂O (or DMSO if preferred for specific assay compatibility). Vortex vigorously. Top up to 10.0 mL.

C. Sterilization (Self-Validating Step)

In vitro cell cultures require sterile additives. However, filter material selection is a critical failure point.

  • For DMSO Stocks: You must use a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Causality: DMSO will dissolve standard Cellulose Acetate (CA) or Nylon filters, heavily contaminating your stock with dissolved polymers and destroying your assay.

  • For Aqueous Stocks (Salt): Use a 0.22 µm PES (Polyethersulfone) filter for low protein/compound binding.

D. Aliquoting and Storage
  • Dispense the sterilized 100 mM stock into single-use aliquots (e.g., 50 µL or 100 µL) using amber glass vials or high-quality polypropylene (PP) microcentrifuge tubes.

  • Causality for Aliquoting: Repeated freeze-thaw cycles cause localized concentration gradients (solute exclusion) and introduce atmospheric moisture, which will precipitate the lipophilic free base out of the DMSO solution.

  • Store immediately at -20°C or -80°C.

Assay Preparation (Serial Dilution)

To achieve a final assay concentration while maintaining DMSO ≤ 0.1%[5]:

  • Thaw a single 100 mM aliquot at room temperature. Quality Control: Visually inspect the vial against a light source. If any precipitation or cloudiness is observed, warm briefly to 37°C and vortex until completely clear.

  • Intermediate Dilution: Dilute the 100 mM stock 1:1000 in your pre-warmed assay medium to create a 100 µM working solution. This yields a DMSO concentration of exactly 0.1%.

  • Perform any further serial dilutions (e.g., 10 µM, 1 µM) using assay medium supplemented with 0.1% DMSO to maintain a constant vehicle baseline across all dose-response wells.

References

  • [1] 1-(2-Methylbenzyl)piperazine | C12H18N2 | CID 79212 - PubChem. nih.gov. 1

  • 1-(2-Methylbenzyl)piperazine 97 5321-47-1. sigmaaldrich.com.

  • [2] 1-(2-methylbenzyl)piperazine dihydrochloride | CAS# 5321-51-7. hit2lead.com. 2

  • [4] The study of the influence of DMSO on human fibroblasts proliferation in-vitro. jagiellonskiecentruminnowacji.pl. 4

  • [5] Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. nih.gov. 5

  • [3] DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. oricellbio.com. 3

  • [6] Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. bmrat.org. 6

Sources

Application

Application &amp; Protocol Guide: Derivatization of Piperazine Derivatives for UV-Vis Detection

Abstract Piperazine and its derivatives are fundamental scaffolds in numerous pharmaceutical compounds.[1][2] However, their core structure lacks a significant chromophore, rendering direct quantification by UV-Vis spect...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Piperazine and its derivatives are fundamental scaffolds in numerous pharmaceutical compounds.[1][2] However, their core structure lacks a significant chromophore, rendering direct quantification by UV-Vis spectrophotometry challenging, especially at low concentrations. This guide provides a comprehensive overview and detailed protocols for the chemical derivatization of piperazine, a crucial pre-analytical step to introduce a chromophoric moiety, thereby enabling sensitive and reliable UV-Vis detection. We will delve into the mechanisms, advantages, and practical execution of two robust methods: N-Nitrosation and Nucleophilic Aromatic Substitution with Sanger's Reagent (DNFB) . This document is intended for researchers, quality control analysts, and drug development professionals seeking to establish accurate and accessible analytical methods for piperazine-containing analytes.

Introduction: The Analytical Challenge of Piperazine

Piperazine is a simple, six-membered heterocyclic compound containing two secondary amine functional groups.[2][3] This structure is highly soluble in aqueous media but absorbs UV light only at very low wavelengths (around 205 nm) with a minimal molar absorptivity, making it practically invisible to standard UV-Vis spectrophotometers in complex matrices or at trace levels.[1]

To overcome this limitation, chemical derivatization is employed. The principle is straightforward: a chemical reagent containing a chromophore (a light-absorbing group) is reacted with the piperazine molecule. The secondary amine groups of piperazine are excellent nucleophiles, providing a reactive handle for covalently attaching these chromophoric tags. The resulting product is a new molecule with a strong absorbance at a specific, and more convenient, wavelength in the UV or visible spectrum.

The selection of a derivatization strategy is critical and depends on several factors including the sample matrix, required sensitivity, available instrumentation, and the specific piperazine derivative being analyzed.

Strategic Selection of a Derivatization Reagent

Choosing the right derivatizing agent is the most critical step in method development. The ideal reagent should be stable, react specifically and completely with the piperazine's secondary amines under mild conditions, and yield a derivative with a high molar absorptivity and a maximum absorbance (λmax) in a region free from sample matrix interference. Below is a comparison of common strategies.

Derivatization StrategyReagentResulting Chromophore (λmax)Key AdvantagesMajor Limitations
N-Nitrosation Sodium Nitrite (in acidic medium)N-Nitroso derivative (~239 nm)Simple, inexpensive reagents, good for aqueous samples.[4][5]Requires heating; potential for side reactions; λmax is still in the low UV range.[4]
Nucleophilic Aromatic Substitution 2,4-Dinitrofluorobenzene (DNFB)Dinitrophenyl (DNP) derivative (~340-380 nm)Produces a stable derivative with high absorbance in the visible range, minimizing UV interference.[6]Requires organic solvents; reaction can be slower; DNFB is toxic and requires careful handling.[7][8][9]
Charge-Transfer Complexation DDQ, Chloranilic Acid, IodineCharge-transfer complex (~345-460 nm)Rapid reaction at room temperature, simple procedure.[10][11]Complexes can be less stable; solvent-dependent; potential for non-specific interactions.
Fluorescent Tagging NBD-Cl, Dansyl ChlorideFluorescent derivativesExtremely high sensitivity (for HPLC-FLD, not direct UV-Vis).[1][7][12][13]Primarily for fluorescence detection; may not offer advantages for standard UV-Vis absorbance.

For the purposes of this guide, we will focus on providing detailed protocols for N-Nitrosation and DNFB Derivatization , as they represent two distinct, reliable, and widely applicable approaches for standard UV-Vis spectrophotometry.

Experimental Workflows & Protocols

The following sections provide detailed, step-by-step methodologies. It is imperative that all work is conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Overall Experimental Workflow

The general process for analyzing piperazine via derivatization follows a clear, structured path.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Derivatization cluster_analysis Phase 3: Analysis p1 Standard & Sample Preparation p2 Reagent Preparation r1 Mixing of Analyte and Reagent p1->r1 p2->r1 r2 Reaction Incubation (Heat/Time Control) r1->r2 r3 Reaction Quenching/ Dilution r2->r3 a1 UV-Vis Spectrophotometry (Scan or Read at λmax) r3->a1 a2 Data Processing (Calibration Curve) a1->a2 a3 Quantification a2->a3

Figure 1. General workflow for piperazine derivatization and analysis.
Method 1: Derivatization via N-Nitrosation

Principle & Mechanism: This method relies on the reaction between the secondary amine groups of piperazine and nitrous acid (HNO₂) to form a stable N-nitroso derivative.[4][5] Nitrous acid is generated in situ from sodium nitrite in an acidic buffer. The resulting N-N=O group acts as a chromophore, shifting the absorbance to a quantifiable wavelength.[4] The reaction is carefully controlled by pH and temperature to ensure quantitative conversion.

Figure 2. Reaction of piperazine with nitrous acid.

Protocol:

A. Reagent Preparation:

  • Standard Piperazine Solution (100 µg/mL): Accurately weigh 10.0 mg of piperazine reference standard and dissolve in 100.0 mL of deionized water.

  • Sodium Nitrite (1% w/v): Dissolve 1.0 g of sodium nitrite (NaNO₂) in 100 mL of deionized water. Prepare this solution fresh daily.

  • Britton-Robinson Buffer (pH 2.3): Prepare as per standard laboratory procedures or use a suitable acidic buffer to maintain the reaction pH between 2.3 and 2.6.[4]

  • Ammonium Sulfamate (5% w/v): Dissolve 5.0 g of ammonium sulfamate in 100 mL of deionized water. This is used to quench excess nitrous acid.

  • Hydrochloric Acid (4M): Prepare by diluting concentrated HCl.

B. Standard Curve Preparation:

  • Into a series of 100 mL volumetric flasks, pipette 1.0, 2.5, 5.0, 10.0, and 15.0 mL of the 100 µg/mL standard piperazine solution. This corresponds to final concentrations of 1, 2.5, 5, 10, and 15 µg/mL.

  • Prepare a "reagent blank" flask containing 10 mL of deionized water instead of the piperazine standard.

  • To each flask, add 1.0 mL of the pH 2.3 buffer solution.[4]

  • Add 0.5 mL of 1% sodium nitrite solution to each flask.[4]

  • Heat all flasks in a water bath at 80°C for 15 minutes.[4][5]

  • Cool the flasks to room temperature in an ice bath.

  • Sequentially add the following to each flask, mixing after each addition:

    • 1.0 mL of 4M HCl[4]

    • 1.0 mL of 5% ammonium sulfamate solution (to destroy excess nitrite)[4]

    • 5.0 mL of ethanol[4]

  • Dilute to the 100 mL mark with deionized water and mix thoroughly.

C. Sample Preparation:

  • Prepare the sample (e.g., powdered tablets, syrup) by dissolving an accurately weighed amount, equivalent to about 100 mg of piperazine, in water in a 500 mL volumetric flask.[4]

  • Shake or stir until fully dissolved and dilute to volume. Filter if necessary.

  • Pipette an appropriate aliquot (e.g., 5.0 mL) of the filtered sample solution into a 100 mL volumetric flask and proceed with the derivatization steps B.3 through B.8.

D. Spectrophotometric Measurement:

  • Set the spectrophotometer to a wavelength of 239 nm .[4]

  • Use the prepared reagent blank to zero the instrument.

  • Measure the absorbance of each standard and the sample solution.

  • Plot a calibration curve of absorbance versus concentration for the standards. Determine the concentration of piperazine in the sample solution from the curve using linear regression.

Method 2: Derivatization with 2,4-Dinitrofluorobenzene (DNFB)

Principle & Mechanism: This method involves a nucleophilic aromatic substitution reaction. The nucleophilic secondary amine of piperazine attacks the electron-deficient aromatic ring of DNFB (Sanger's Reagent) at the fluorine-bearing carbon.[8][14] The reaction proceeds under basic conditions, and the highly conjugated dinitrophenyl (DNP) group attached to the piperazine nitrogen serves as a powerful chromophore, producing a stable, yellow-colored derivative with strong absorbance in the visible region.

Figure 3. Reaction of piperazine with DNFB (Sanger's Reagent).

Protocol:

A. Reagent Preparation:

  • Standard Piperazine Solution (100 µg/mL): Prepare as described in Method 1.

  • DNFB Reagent (0.2% w/v): Accurately weigh 200 mg of 2,4-dinitrofluorobenzene and dissolve in 100 mL of acetone or acetonitrile. Caution: DNFB is toxic and a contact allergen; handle with extreme care.[9]

  • Borate Buffer (pH 9): Prepare a 0.05 M borate buffer and adjust the pH to 9.0 using NaOH or HCl.

B. Standard Curve and Sample Derivatization:

  • Into a series of stoppered glass test tubes, pipette aliquots of the standard piperazine solution to cover the desired concentration range (e.g., 5-50 µg/mL final concentration).

  • For the sample, pipette an aliquot of the prepared sample solution (from Method 1, step C.1-C.2) into a separate test tube.

  • Prepare a reagent blank using the same volume of deionized water.

  • To each tube, add 2.0 mL of borate buffer (pH 9).

  • Add 2.0 mL of the 0.2% DNFB reagent to each tube.

  • Stopper the tubes, mix well, and place them in a water bath at 60°C for 30 minutes.

  • After incubation, cool the tubes to room temperature.

  • Transfer the contents of each tube to a 10.0 mL volumetric flask and dilute to volume with methanol or acetonitrile. Mix thoroughly.

C. Spectrophotometric Measurement:

  • Perform a wavelength scan (200-500 nm) on one of the mid-range standards against the reagent blank to determine the exact λmax of the DNP-piperazine derivative (typically between 340-380 nm).

  • Set the spectrophotometer to the determined λmax.

  • Use the prepared reagent blank to zero the instrument.

  • Measure the absorbance of each standard and the sample solution.

  • Plot a calibration curve and calculate the sample concentration as described in Method 1.

Trustworthiness and Validation Insights

For any analytical method to be trustworthy, it must be validated. Key parameters to assess include:

  • Linearity: The method should demonstrate a linear relationship between absorbance and concentration over a defined range. A correlation coefficient (R²) > 0.999 is desirable.

  • Accuracy: Assessed by performing recovery studies. A known amount of piperazine standard is spiked into a sample matrix, and the percentage recovered is calculated. Recoveries between 98-102% are typically considered acceptable.

  • Precision: Measured as the relative standard deviation (RSD) of replicate measurements. Intraday (repeatability) and interday (intermediate precision) RSDs should typically be less than 2%.

  • Specificity: The ability to measure the analyte in the presence of excipients and other potential impurities. This can be confirmed by analyzing a placebo blank and ensuring no significant signal is detected at the analytical wavelength.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).

By systematically evaluating these parameters, a laboratory can ensure the developed derivatization method is robust, reliable, and fit for its intended purpose.

Conclusion

The absence of a native chromophore in piperazine necessitates chemical derivatization for reliable UV-Vis spectrophotometric analysis. The N-Nitrosation and DNFB methods presented here offer two distinct and robust approaches suitable for different laboratory needs. N-Nitrosation is a simple, aqueous-based method ideal for routine analysis, while DNFB derivatization provides a highly sensitive alternative with a λmax in the visible range, effectively avoiding common UV interferences. The successful implementation of these protocols, coupled with proper method validation, will empower researchers and analysts to accurately quantify piperazine derivatives in a variety of pharmaceutical applications.

References

  • Abou-Ouf, A. M., Walash, M. I., Rizk, M. S., & Ibrahim, F. A. (1979). Spectrophotometric determination of piperazine and its salts in pharmaceuticals. Journal of the Association of Official Analytical Chemists, 62(5), 1138–1140. [Link]

  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]

  • Abdel-Gawad, F. M. (1997). Spectrophotometric determination of some pharmaceutical piperazine derivatives through charge-transfer and ion-pair complexation reactions. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1679–1685. [Link]

  • Issa, Y. M., Abou-Attia, F. M., Abdel-Gawad, F. M., & Abdel-Hamid, S. M. (2002). Spectrophotometric determination of some pharmaceutical piperazine derivatives by charge-transfer and ion-pair complexation methods. Scientia Pharmaceutica, 70(3), 253-269. [Link]

  • Rizk, M., Walash, M. I., & Ibrahim, F. (2006). Spectrophotometric Determination of Piperazine, Piperazine Salts and Diethylcarbamazine Citrate with Chloranilic Acid. Analytical Letters, 18(1), 55-65. [Link]

  • Abou-Ouf, A. M., Walash, M. I., Rizk, M. S., & Ibrahim, F. A. (1979). Spectrophotometric determination of piperazine and its salts in pharmaceuticals. PubMed, PMID: 528460. [Link]

  • El-Shabouri, S. R., Mohamed, F. A., & Mohamed, A. M. (1987). A rapid spectrophotometric method for determination of piperazine. Talanta, 34(11), 968–970. [Link]

  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Scholars Central. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • G-Biosciences. (2019, August 20). DNFB-Sanger's reagent for detection of free amino acids. [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. [Link]

  • Marchesini, S., & Marrubini, G. (1979). Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene. Journal of Chromatography A, 184(1), 75-82. [Link]

Sources

Method

Application Note: Protocol for the Recrystallization of 1-(2-Methylbenzyl)piperazine Dihydrochloride

Introduction & Scope 1-(2-Methylbenzyl)piperazine (CAS: 5321-47-1)[1] and its dihydrochloride salt (CAS: 435345-16-7)[2] are critical organic building blocks utilized in the synthesis of central nervous system (CNS) ther...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

1-(2-Methylbenzyl)piperazine (CAS: 5321-47-1)[1] and its dihydrochloride salt (CAS: 435345-16-7)[2] are critical organic building blocks utilized in the synthesis of central nervous system (CNS) therapeutics and complex heterocyclic scaffolds. The dihydrochloride salt is widely preferred in drug development due to its enhanced bench stability and high aqueous solubility. However, crude synthetic preparations often leave trace impurities, including unreacted piperazine, symmetrically disubstituted byproducts, and colored polymeric oxidation products[3].

This application note provides a self-validating, thermodynamically driven protocol for the recrystallization of 1-(2-methylbenzyl)piperazine dihydrochloride, ensuring >99% purity suitable for rigorous pharmaceutical development.

Physicochemical Profiling & Solvent Rationale

Expertise & Experience: The selection of a recrystallization solvent system cannot be arbitrary. The target molecule possesses a highly polar, doubly protonated piperazine core, which is contrasted by a lipophilic 2-methylbenzyl moiety. While unsubstituted piperazine dihydrochloride is highly insoluble in most organic solvents, the addition of the bulky benzyl group increases the salt's solubility in hot, moderately polar alcohols like isopropanol (IPA)[3].

Table 1: Solvent Selection Matrix

Solvent / ReagentRoleBoiling Point (°C)Mechanistic Rationale
Isopropanol (IPA) Primary Solvent82.5Dissolves the lipophilic-ionic salt at reflux; provides a steep solubility curve upon cooling to maximize yield[3].
Acetone Anti-solvent / Wash56.0Forces precipitation of the salt from the mother liquor; removes lipophilic organic impurities during the final washing phase[3].
Activated Charcoal AdsorbentN/ATraps high-molecular-weight polymeric and colored impurities via van der Waals forces within its porous network.

Experimental Protocol

Trustworthiness: This protocol is designed as a self-validating system. The visual cues (complete dissolution, decolorization, and controlled nucleation) serve as built-in quality control checkpoints. If the solution does not clarify during hot filtration, the system flags the operator to repeat the decolorization step before proceeding.

Materials Required:
  • Crude 1-(2-methylbenzyl)piperazine dihydrochloride

  • Isopropanol (IPA), ACS Reagent Grade

  • Acetone, ACS Reagent Grade (pre-chilled to 4°C)

  • Activated charcoal (Norit or equivalent)

  • Celite® 545 (for filtration)

Step-by-Step Methodology:
  • Saturation & Dissolution:

    • Weigh the crude 1-(2-methylbenzyl)piperazine dihydrochloride and transfer it to a round-bottom flask equipped with a reflux condenser.

    • Add a minimum volume of IPA (approximately 10–15 mL per gram of crude salt).

    • Heat the suspension to a gentle reflux (80–82°C) using an oil bath or heating mantle with magnetic stirring until the solid completely dissolves. (Note: If the solution remains cloudy due to insoluble inorganic salts, proceed directly to step 2).

  • Decolorization:

    • Briefly remove the flask from the heat source to cease boiling.

    • Add activated charcoal (approx. 5% w/w relative to the crude mass).

    • Resume reflux for 10–15 minutes. Causality: The extended heat allows the porous charcoal network to kinetically trap conjugated, colored impurities that would otherwise co-crystallize with the target product.

  • Hot Filtration:

    • Pre-heat a Büchner funnel and filter flask to prevent premature crystallization in the funnel stem.

    • Filter the hot suspension through a tightly packed pad of Celite® to remove the charcoal and any insoluble particulate matter. The resulting filtrate must be clear and colorless.

  • Controlled Nucleation & Crystallization:

    • Transfer the hot filtrate to a clean Erlenmeyer flask.

    • Allow the solution to cool slowly to room temperature undisturbed. Causality: Rapid cooling causes rapid precipitation, which can occlude mother liquor and impurities within the crystal lattice. Slow cooling promotes the formation of a thermodynamically stable, pure crystal lattice.

    • Once at room temperature, add cold acetone dropwise until slight turbidity persists, then transfer the flask to an ice bath (0–4°C) for 2 hours to force complete precipitation[3].

  • Isolation & Drying:

    • Collect the crystallized product via vacuum filtration.

    • Wash the filter cake with two portions of ice-cold acetone (2–3 mL per gram of product) to displace the mother liquor and strip away residual surface impurities[3].

    • Dry the crystals in a vacuum oven at 40°C and 10 mbar for 12 hours to constant weight.

Workflow Visualization

RecrystallizationWorkflow Crude Crude 1-(2-methylbenzyl) piperazine 2HCl Dissolution Hot Dissolution (Isopropanol, 80°C) Crude->Dissolution Charcoal Decolorization (Activated Charcoal) Dissolution->Charcoal HotFiltration Hot Filtration (Remove Insoluble Impurities) Charcoal->HotFiltration Crystallization Controlled Cooling & Anti-solvent Addition (Acetone) HotFiltration->Crystallization VacuumFiltration Vacuum Filtration & Washing (Cold Acetone) Crystallization->VacuumFiltration Drying Vacuum Drying (40°C, 10 mbar) VacuumFiltration->Drying Pure Pure 1-(2-methylbenzyl) piperazine 2HCl Drying->Pure

Fig 1. Step-by-step recrystallization workflow for 1-(2-methylbenzyl)piperazine dihydrochloride.

Analytical Validation

To confirm the success of the recrystallization, the following analytical checks should be performed:

  • Melting Point Analysis: The pure dihydrochloride salt should exhibit a sharp melting point (typically decomposing at >200°C). A depressed or broad melting range indicates residual solvent or occluded impurities.

  • NMR Spectroscopy:

    
    H NMR (in D
    
    
    
    O or DMSO-
    
    
    ) should confirm the absence of the isopropanol methine multiplet (~3.9 ppm) and the acetone singlet (2.05 ppm).
  • HPLC: Reverse-phase HPLC (C18 column, Water/Acetonitrile with 0.1% TFA) should demonstrate a single peak with >99% Area Under Curve (AUC).

References

  • PubChem. "1-(2-Methylbenzyl)piperazine | C12H18N2 | CID 79212". National Institutes of Health (nih.gov). URL:[Link]

  • Pauk, K., et al. "Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor". Molecules (PMC - nih.gov). 2020. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Isolation and Purification of 1-(2-Methylbenzyl)piperazine

Welcome to the Technical Support Center. As a Senior Application Scientist, one of the most frequent troubleshooting requests I receive involves the selective monoalkylation of piperazine.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, one of the most frequent troubleshooting requests I receive involves the selective monoalkylation of piperazine. When synthesizing 1-(2-methylbenzyl)piperazine for drug development, the formation of the symmetrical over-alkylated byproduct—1,4-bis(2-methylbenzyl)piperazine—is a persistent thermodynamic hurdle.

This guide provides field-proven, self-validating protocols to remove this byproduct, ensuring high-purity yields suitable for downstream applications. I have structured this guide to explain not just what to do, but the causality behind each chemical choice.

Mechanistic Overview: The Alkylation Dilemma

When reacting piperazine with 2-methylbenzyl chloride, the first alkylation yields our target: 1-(2-methylbenzyl)piperazine. This monoalkylated product retains a secondary amine. However, the newly attached alkyl group is electron-donating and significantly increases the lipophilicity of the molecule. In many solvent systems, this causes the monoalkylated intermediate to become highly susceptible to a second alkylation event, yielding the dialkylated byproduct[1].

AlkylationPathway A Piperazine (2 Sec Amines) B 1-(2-Methylbenzyl)piperazine (1 Sec, 1 Tert Amine) A->B + Ar-Cl (Desired) C 1,4-Bis(2-methylbenzyl)piperazine (2 Tert Amines) B->C + Ar-Cl (Over-alkylation)

Caption: Reaction pathway of piperazine alkylation highlighting the loss of the secondary amine.

FAQs & Troubleshooting Guide

Q: Why does fractional distillation fail to separate the mono- and di-alkylated products effectively? A: While 1-(2-methylbenzyl)piperazine has a boiling point of 77-80 °C at 0.1 mmHg, the dialkylated byproduct also possesses a relatively high boiling point. At the elevated temperatures required for vacuum distillation, these piperazine derivatives tend to co-distill or thermally degrade due to strong intermolecular hydrogen bonding, leading to poor resolution and yield loss.

Q: I have a crude mixture of mono- and di-alkylated products. What is the most reliable way to separate them without chromatography? A: Chemical derivatization via Boc-protection is the gold standard. 1-(2-methylbenzyl)piperazine contains a reactive secondary amine, whereas the dialkylated byproduct contains only sterically hindered tertiary amines. When treated with di-tert-butyl dicarbonate (Boc₂O), only the monoalkylated product forms a neutral carbamate[2]. An acidic aqueous wash (pH 2) will then quantitatively extract the unreacted basic dialkylated byproduct into the aqueous layer, leaving the neutral Boc-protected product isolated in the organic layer.

Q: Can I prevent dialkylation from happening in the first place? A: Yes. You can use a large excess of piperazine (5-10 equivalents), but this is inefficient for scale-up. A more elegant upstream solution is the classic buffering method using a mixture of piperazine hexahydrate and piperazine dihydrochloride monohydrate[3]. This keeps the monoalkylated product protonated (and thus unreactive) as soon as it forms.

Quantitative Data: Chemical Properties

To understand the separation logic, we must look at the fundamental physicochemical differences between the target and the byproduct. The pKa drop upon secondary alkylation is the critical lever we use for purification[4].

Property1-(2-Methylbenzyl)piperazine1,4-Bis(2-methylbenzyl)piperazine
Amine Substitution 1 Secondary, 1 Tertiary2 Tertiary
Approximate pKa ~9.8 (Sec), ~5.4 (Tert)[4]~8.0 (Tert), ~3.0 (Tert)
Boiling Point 77-80 °C at 0.1 mmHg>150 °C at 0.1 mmHg (Est.)
Boc₂O Reactivity Highly Reactive (Forms Carbamate)[2]Non-Reactive (Sterically Hindered)
State at pH 2 Diprotonated (Water Soluble)Diprotonated (Water Soluble)
State after Boc + pH 2 Neutral Amide (Organic Soluble)Diprotonated (Water Soluble)

Step-by-Step Experimental Protocols

Protocol A: The Boc-Derivatization & Acid-Wash Separation (Downstream Fix)

This protocol is a self-validating system : the success of the separation is chemically guaranteed during the extraction phase. Because the Boc-protected monoalkylated product lacks basicity, it cannot enter the aqueous layer at pH 2. Conversely, the dialkylated byproduct remains basic and is forced into the aqueous phase.

SeparationWorkflow Mix Crude Mixture (Mono + Di-alkylated) Boc 1. Add Boc2O & TEA (DCM Solvent) Mix->Boc Org Organic Phase (Boc-Mono + Unreacted Di) Boc->Org Wash 2. Wash with pH 2 HCl Org->Wash AqPhase Aqueous Phase Dialkylated Salt (Discard) Wash->AqPhase Extracts Basic Amines OrgPhase Organic Phase Boc-Monoalkylated (Keep) Wash->OrgPhase Retains Neutral Amides Deprot 3. TFA Deprotection & NaOH Neutralization OrgPhase->Deprot Pure Pure 1-(2-Methylbenzyl)piperazine Deprot->Pure

Caption: Self-validating Boc-derivatization workflow for the absolute separation of dialkylated byproducts.

Methodology:

  • Boc Protection: Dissolve the crude piperazine mixture in dichloromethane (DCM). Add 1.2 equivalents of triethylamine (TEA), cool to 0°C, and slowly add 1.1 equivalents of di-tert-butyl dicarbonate (Boc₂O) dissolved in DCM[2]. Stir at room temperature for 4 hours.

  • Acidic Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer three times with equal volumes of 1M HCl (pH ~1-2). Causality check: The dialkylated byproduct protonates and moves to the aqueous layer. The Boc-protected monoalkylated product stays in the DCM.

  • Organic Wash: Wash the DCM layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Deprotection: Dissolve the resulting oil in a 1:4 mixture of Trifluoroacetic Acid (TFA) and DCM[2]. Stir for 2 hours at room temperature to cleave the Boc group.

  • Neutralization & Recovery: Concentrate the mixture to remove excess TFA. Basify the residue with 1N NaOH to pH 10, extract with DCM, dry, and evaporate to yield >99% pure 1-(2-methylbenzyl)piperazine.

Protocol B: Salt-Buffered Alkylation (Upstream Prevention)

If you prefer to prevent the byproduct from forming entirely, use this modified classical synthesis approach which leverages the insolubility of piperazine dihydrochloride[3].

Methodology:

  • Buffer Preparation: In a flask, dissolve 1 equivalent of piperazine hexahydrate in absolute ethanol and warm to 65°C. Add 1 equivalent of piperazine dihydrochloride monohydrate[3]. Swirl until dissolved. Causality check: This creates a buffered system where the piperazine in solution acts as a monobasic salt.

  • Alkylation: While maintaining 65°C, add 1 equivalent of 2-methylbenzyl chloride dropwise over 10 minutes with vigorous stirring.

  • Precipitation: Almost immediately, white needles of piperazine dihydrochloride will begin to precipitate. The newly formed 1-(2-methylbenzyl)piperazine remains in solution as a monohydrochloride salt, protected from further alkylation by its protonated state[3].

  • Isolation: Cool the mixture in an ice bath for 30 minutes. Filter out the unreacted piperazine dihydrochloride crystals. Concentrate the filtrate to recover the highly pure monoalkylated product.

References
  • [1] Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy. unodc.org. 1

  • [2] Benzyl piperazine-1-carboxylate. benchchem.com. 2

  • 1-(2-Methylbenzyl)piperazine 97 5321-47-1. sigmaaldrich.com.Link

  • [3] Synthesis of 1-Benzylpiperazine (BzP/A2). designer-drug.com. 3

  • [4] Quantum chemical calculations for predicting the partitioning of drug molecules in the environment. rsc.org. 4

Sources

Optimization

Technical Support Center: Optimizing HPLC Separation of Methylbenzylpiperazine Isomers

Welcome to the technical support center for the chromatographic separation of ortho-, meta-, and para-methylbenzylpiperazine positional isomers. This guide provides in-depth troubleshooting advice, detailed protocols, an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic separation of ortho-, meta-, and para-methylbenzylpiperazine positional isomers. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to empower researchers, scientists, and drug development professionals to overcome the unique challenges posed by these structurally similar compounds.

The Challenge of Isomer Separation

Positional isomers, such as the o-, m-, and p-methylbenzylpiperazines, present a significant analytical challenge due to their identical mass and very similar physicochemical properties. Effective separation relies on exploiting subtle differences in their structure, which influence their interaction with the HPLC stationary and mobile phases. This guide is designed to provide you with the tools and knowledge to achieve baseline resolution.

Troubleshooting Guide

This section addresses the most common issues encountered during the separation of methylbenzylpiperazine isomers. Follow the logical flow to diagnose and resolve your specific problem.

Problem 1: Poor or No Resolution (Co-elution)

This is the most frequent issue, where two or all three isomer peaks merge.

Q1: What is the first parameter I should change to improve the resolution of my isomers?

A1: The most critical factor for isomer separation is selectivity (α) . The most effective way to alter selectivity is to change the stationary phase (the HPLC column). If you are using a standard C18 column, which separates primarily based on hydrophobicity, it may not be sufficient for these isomers.[1][2] Consider columns that offer alternative separation mechanisms.

  • Recommended Action: Switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl column.[3][4][5]

    • PFP Columns: These columns provide a unique selectivity based on a combination of hydrophobic, π-π, charge transfer, dipole, and hydrogen bonding interactions.[3][6] The electron-deficient ring of the PFP phase is particularly effective for separating positional isomers of aromatic compounds.[3]

    • Phenyl-Hexyl Columns: These columns offer balanced hydrophobic and aromatic selectivity.[4][7] They are well-suited for separating aromatic hydrocarbons by leveraging π-π interactions between the analyte's aromatic ring and the phenyl groups of the stationary phase.[8][9]

Q2: I've changed the column, but the resolution is still not optimal. What's next?

A2: Your next step is to optimize the mobile phase composition .

  • Organic Modifier: Switching between acetonitrile and methanol can significantly alter selectivity.[1] Methanol can enhance π-π interactions with phenyl-based columns, which can increase retention and change the elution order of isomers, while acetonitrile can sometimes decrease these same interactions.[9]

  • Mobile Phase pH: Methylbenzylpiperazine is a basic compound with ionizable amine groups. Adjusting the mobile phase pH is a powerful tool to change retention and selectivity.[10][11] As the pH increases, basic compounds become less ionized (more neutral), leading to increased retention in reversed-phase HPLC.[11][12] Operating at a pH about 2 units away from the analyte's pKa is recommended to ensure a single ionic form and improve peak shape.[11]

Q3: Can changing the temperature help?

A3: Yes, column temperature is a valuable parameter for fine-tuning your separation.[1]

  • Effect on Selectivity: Changing the temperature can alter the selectivity of the separation. It is recommended to perform a temperature screening study (e.g., at 30°C, 45°C, and 60°C) to observe the effect.[1][13]

  • Effect on Efficiency: Higher temperatures decrease mobile phase viscosity, which can lead to sharper peaks and faster analysis times. However, in some cases, lower temperatures can increase retention and enhance resolution.[13]

Problem 2: Poor Peak Shape (Tailing or Fronting)

Peak asymmetry can compromise resolution and quantification.

Q1: My peaks, especially for the basic piperazine isomers, are tailing. What is the cause?

A1: Peak tailing for basic analytes is a common issue in reversed-phase HPLC.[14]

  • Secondary Interactions: The primary cause is often secondary interactions between the positively charged amine groups on your analytes and negatively charged, ionized silanol groups on the surface of the silica-based stationary phase.[15]

  • Mobile Phase pH: If the mobile phase pH is not appropriately controlled with a buffer, these secondary interactions are more likely to occur.[14]

  • Column Contamination: Accumulation of contaminants on the column can also lead to distorted peaks.[16]

Q2: How can I fix peak tailing?

A2:

  • Adjust Mobile Phase pH: Use a buffer to control the pH. For basic compounds, operating at a higher pH (e.g., pH > 8, if your column is stable) can neutralize the analyte, reducing interactions with silanols. Alternatively, working at a low pH (e.g., pH < 3) can protonate the silanols, also minimizing unwanted interactions.[17]

  • Use a High-Purity, End-Capped Column: Modern columns are often "end-capped" to block most of the active silanol groups, reducing tailing for basic compounds.[15]

  • Sample Solvent Mismatch: Ensure your sample is dissolved in a solvent that is compatible with, or weaker than, your initial mobile phase.[16] Injecting in a much stronger solvent can cause peak distortion.

Problem 3: Inconsistent Retention Times

Poor reproducibility can make peak identification and quantification unreliable.

Q1: Why are my retention times shifting between injections?

A1: Drifting or variable retention times usually point to a problem with the system's stability.

  • Temperature Fluctuations: Ensure your column compartment is thermostatted and has reached equilibrium. Inconsistent temperature is a common cause of shifting retention.[18][19]

  • Mobile Phase Issues: The mobile phase may not be adequately mixed or degassed, leading to changes in composition or the formation of air bubbles in the pump.[19][20] Ensure your solvents are freshly prepared.

  • Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important when changing mobile phases or after the system has been idle.

Visual Troubleshooting Workflow

The following diagram outlines a logical approach to troubleshooting poor isomer separation.

G cluster_problem Problem Identification cluster_selectivity Selectivity (α) Optimization cluster_efficiency Efficiency (N) & Other Factors cluster_solution Solution Problem Poor Isomer Separation ChangeColumn Change Column (PFP or Phenyl-Hexyl) Problem->ChangeColumn Start Here: Most Impactful ChangeMobilePhase Optimize Mobile Phase (ACN vs. MeOH, pH) ChangeColumn->ChangeMobilePhase If resolution is still insufficient AdjustTemp Adjust Temperature ChangeMobilePhase->AdjustTemp For fine-tuning CheckPeakShape Address Peak Shape (Tailing/Fronting) AdjustTemp->CheckPeakShape CheckReproducibility Verify Reproducibility (Retention Times) CheckPeakShape->CheckReproducibility Solution Baseline Resolution (Rs > 1.5) CheckReproducibility->Solution

Caption: A logical workflow for troubleshooting HPLC isomer separation.

Frequently Asked Questions (FAQs)

Q: Which column is definitively the best for separating aromatic positional isomers?

A: While there is no single "best" column for all applications, Pentafluorophenyl (PFP) columns are often the go-to choice for positional isomers due to their unique separation mechanisms that go beyond simple hydrophobicity.[3][5] They can provide dipole-dipole, π-π, and charge transfer interactions that are highly effective at differentiating the subtle electronic differences between ortho, meta, and para isomers.[6] Phenyl-Hexyl columns are also an excellent choice and may offer different selectivity.[4][21]

Q: What is a good starting mobile phase for method development?

A: A good starting point is a simple gradient with a buffered aqueous phase and an organic modifier.

ParameterRecommendationRationale
Aqueous Phase (A) 10 mM Ammonium Formate, pH adjusted to 3.0 with Formic AcidProvides buffering capacity to ensure reproducible retention times and good peak shape for the basic piperazine analytes.[1]
Organic Phase (B) Acetonitrile or MethanolStart with Acetonitrile. If resolution is poor, switch to Methanol to evaluate changes in selectivity.[9]
Gradient 10% to 60% B over 15 minutesA broad scouting gradient to determine the approximate elution conditions for the isomers.
Flow Rate 1.0 mL/min (for a 4.6 mm ID column)A standard flow rate for initial method development.
Temperature 35 °CA slightly elevated temperature to improve efficiency and reduce backpressure.

Q: How do I choose between Acetonitrile and Methanol?

A: The choice of organic solvent can profoundly impact selectivity for aromatic isomers, especially on PFP or Phenyl-Hexyl columns.

  • Acetonitrile (ACN): Tends to decrease π-π interactions between aromatic analytes and a phenyl-based stationary phase.[9]

  • Methanol (MeOH): Tends to enhance π-π interactions, which can lead to increased retention and different selectivity compared to ACN.[9]

It is highly recommended to screen both solvents during method development, as the elution order of the isomers may change.

Q: My isomers are separated, but the analysis time is too long. How can I speed it up?

A: To reduce analysis time without sacrificing resolution, you can:

  • Increase the Flow Rate: This will decrease retention times but also increase backpressure.

  • Increase the Column Temperature: This lowers mobile phase viscosity, allowing for higher flow rates at a given pressure, and can reduce retention times.[13]

  • Use a Shorter Column or a Column with Superficially Porous Particles (SPP): SPP or "core-shell" columns provide higher efficiency than traditional fully porous particles, allowing for faster separations at lower backpressures.

  • Steepen the Gradient: After finding the optimal elution conditions, you can make the gradient steeper to reduce the overall run time.

Recommended Experimental Protocol: Starting Method

This protocol provides a robust starting point for separating o-, m-, and p-methylbenzylpiperazine isomers.

1. HPLC System and Column:

  • System: Any standard HPLC or UHPLC system.

  • Column: PFP (Pentafluorophenyl) Column, e.g., 100 x 4.6 mm, 2.7 µm.

2. Mobile Phase Preparation:

  • Mobile Phase A: Prepare a 10 mM solution of ammonium formate in HPLC-grade water. Adjust the pH to 3.5 with formic acid. Filter through a 0.22 µm membrane.

  • Mobile Phase B: HPLC-grade Acetonitrile.

3. Chromatographic Conditions:

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm

  • Gradient Program:

Time (min)% Mobile Phase B (ACN)
0.015
10.050
12.090
14.090
14.115
17.015

4. Sample Preparation:

  • Prepare a stock solution of the isomer mixture at 1 mg/mL in methanol.

  • Dilute this stock solution to a working concentration of 20 µg/mL using a 50:50 mixture of Mobile Phase A and Mobile Phase B.

5. Data Analysis:

  • Evaluate the chromatogram for the resolution (Rs) between the three isomer peaks. The goal is to achieve a resolution of >1.5 for all peak pairs. If resolution is inadequate, proceed with the optimization steps outlined in the troubleshooting guide.

References

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Application Note. [Link]

  • Thermo Fisher Scientific. (n.d.). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. LCGC International. [Link]

  • Phenomenex. (n.d.). Kinetex Phenyl-Hexyl Core-Shell HPLC Columns. [Link]

  • Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them. [Link]

  • Moravek. (2024). Exploring the Role of pH in HPLC Separation. [Link]

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. [Link]

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • ALWSCI. (2023). What Are The Common Peak Problems in HPLC. [Link]

  • Agilent Technologies. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. [Link]

  • Veeprho. (2025). Exploring the Role of pH in HPLC Separation. [Link]

  • Labtech. (n.d.). 11 HPLC Problems and Solutions You Must Know. [Link]

  • Royal Society of Chemistry. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. [Link]

  • YMC. (n.d.). Features of PentaFluoroPhenyl group bonded column -YMC-Triart PFP. [Link]

  • Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. [Link]

  • MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. [Link]

  • Petrovska-Dimitrievska, G., et al. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin. [Link]

  • YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. [Link]

  • ACS Publications. (2022). Single-Crystalline Covalent Organic Frameworks as High-Performance Liquid Chromatographic Stationary Phases for Positional Isomer Separation. [Link]

  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]

  • Restek. (2020). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. [Link]

  • University of Tartu. (2012). Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]

Sources

Troubleshooting

Reducing steric hindrance effects in 2-methylbenzyl chloride amination

Welcome to the technical support center for the amination of 2-methylbenzyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the amination of 2-methylbenzyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this sterically hindered reaction. The presence of the ortho-methyl group on the benzyl chloride presents a significant steric barrier, often leading to sluggish reactions, low yields, and the formation of unwanted byproducts. This resource provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you overcome these challenges.

Introduction to the Challenge: Steric Hindrance

The amination of 2-methylbenzyl chloride is a classic example of a nucleophilic substitution reaction hampered by steric hindrance. The bulky methyl group adjacent to the reaction center physically obstructs the incoming amine nucleophile, slowing down the desired SN2 pathway.[1][2][3] This can lead to a variety of issues, including the need for harsh reaction conditions, which in turn can promote side reactions such as elimination or over-alkylation. Understanding the interplay of substrate, nucleophile, solvent, and catalyst is paramount to achieving a successful and efficient amination.

Frequently Asked Questions (FAQs)

Q1: Why is my amination of 2-methylbenzyl chloride so slow and low-yielding?

A1: The primary reason is steric hindrance. The ortho-methyl group on the benzyl chloride impedes the backside attack of the amine nucleophile, which is characteristic of an SN2 reaction.[2][3] This steric clash increases the activation energy of the reaction, resulting in a slower rate and lower conversion to the desired product.

Q2: I'm observing significant amounts of a byproduct. What could it be?

A2: A common byproduct is the corresponding elimination product, 2-methylstyrene, especially when using a strong, sterically hindered base. Another possibility is over-alkylation, where the initial product (a primary or secondary amine) acts as a nucleophile and reacts with another molecule of 2-methylbenzyl chloride to form a secondary or tertiary amine, respectively.[4]

Q3: Can I just increase the reaction temperature to speed things up?

A3: While increasing the temperature will generally increase the reaction rate, it can also promote undesirable side reactions. For instance, higher temperatures can favor elimination over substitution. A careful optimization of temperature is necessary, often in conjunction with other strategies to mitigate steric effects.

Q4: Are there alternative methods to direct amination for this substrate?

A4: Yes. If direct amination proves to be consistently problematic, consider multi-step approaches. One common strategy is the Gabriel synthesis, which utilizes a phthalimide anion as the nitrogen source to avoid over-alkylation.[4] Another powerful alternative for forming C-N bonds is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[5][6][7] This method is often highly effective for sterically hindered substrates.[8][9]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during the amination of 2-methylbenzyl chloride.

Issue Potential Cause(s) Recommended Solutions & Explanations
Low or No Conversion 1. Insufficient Reactivity: The combination of steric hindrance from both the substrate and potentially the amine is too great for the chosen reaction conditions. 2. Poor Nucleophile: The amine is not nucleophilic enough under the reaction conditions. 3. Decomposition: The starting material or product may be unstable under the reaction conditions.1. Switch to a Catalytic System: Employ a Buchwald-Hartwig amination protocol. The use of specialized phosphine ligands can overcome significant steric barriers.[8][9][10] 2. Consider Phase-Transfer Catalysis (PTC): PTC can enhance the reactivity of the amine nucleophile by transporting it into the organic phase where the 2-methylbenzyl chloride resides.[11][12] This can often be achieved under milder conditions. 3. Increase Nucleophile Concentration: Using a larger excess of the amine can help drive the reaction forward.
Formation of Elimination Byproduct (2-methylstyrene) 1. Strong/Bulky Base: The base used is sterically hindered and/or too strong, favoring proton abstraction over nucleophilic attack. 2. High Temperature: Elevated temperatures can favor the elimination pathway.1. Use a Weaker, Non-Nucleophilic Base: Switch to a base like potassium carbonate or cesium carbonate instead of strong bases like sodium tert-butoxide. 2. Optimize Temperature: Carefully screen lower temperatures to find a balance between a reasonable reaction rate and minimal byproduct formation.
Over-alkylation (Formation of Di- and Tri-substituted Amines) 1. High Reactivity of Product: The newly formed amine product is more nucleophilic than the starting amine and reacts further with the benzyl chloride.1. Use a Large Excess of the Starting Amine: This will statistically favor the reaction of 2-methylbenzyl chloride with the starting amine over the product. 2. Gabriel Synthesis: For the synthesis of primary amines, the Gabriel synthesis is an excellent method to prevent over-alkylation.[4]
Reaction Stalls After Partial Conversion 1. Catalyst Deactivation: In catalytic reactions like the Buchwald-Hartwig amination, the catalyst may be deactivating over time. 2. Product Inhibition: The product may be coordinating to the catalyst or otherwise inhibiting the reaction.1. Optimize Ligand and Catalyst Loading: Experiment with different phosphine ligands known for their stability and activity with hindered substrates.[8][9] Increasing the catalyst loading may also be necessary. 2. Gradual Addition: Consider adding the 2-methylbenzyl chloride slowly to the reaction mixture to maintain a low concentration and minimize potential inhibition.
Visualizing a Strategic Approach

The following workflow can guide your decision-making process when tackling the amination of 2-methylbenzyl chloride.

Amination_Strategy start Start: Amination of 2-Methylbenzyl Chloride direct_amination Attempt Direct Amination (S_N2) start->direct_amination troubleshoot Low Yield / Side Products? direct_amination->troubleshoot success Success! troubleshoot->success No optimize Optimize Conditions (Base, Solvent, Temp) troubleshoot->optimize Yes ptc Implement Phase-Transfer Catalysis (PTC) ptc->success buchwald Employ Buchwald-Hartwig Amination buchwald->success gabriel Consider Gabriel Synthesis (for primary amines) gabriel->success optimize->direct_amination optimize->ptc optimize->buchwald optimize->gabriel

Caption: A decision-making workflow for the amination of 2-methylbenzyl chloride.

Experimental Protocols

Protocol 1: Phase-Transfer Catalyzed Amination

This protocol is a good starting point for moderately hindered amines and aims to improve reaction rates under milder conditions.

Materials:

  • 2-methylbenzyl chloride

  • Amine of choice

  • Toluene (anhydrous)

  • Potassium carbonate (anhydrous, finely powdered)

  • Tetrabutylammonium bromide (TBAB)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-methylbenzyl chloride (1.0 eq), your amine (1.2 - 2.0 eq), potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.1 eq).

  • Add anhydrous toluene to achieve a suitable concentration (e.g., 0.5 M with respect to the benzyl chloride).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or distillation.

Protocol 2: Buchwald-Hartwig Amination

This protocol is highly recommended for challenging aminations, especially with sterically hindered primary or secondary amines.[5][6]

Materials:

  • 2-methylbenzyl chloride

  • Amine of choice

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst

  • A suitable phosphine ligand (e.g., XPhos, SPhos, or BrettPhos)

  • Sodium tert-butoxide (NaOtBu) or another suitable base (e.g., LHMDS for sensitive functional groups)

  • Anhydrous toluene or dioxane

  • Schlenk flask or glovebox for handling air-sensitive reagents

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.01-0.05 eq) and the phosphine ligand (0.012-0.06 eq) to a dry Schlenk flask.

  • Add anhydrous toluene or dioxane and stir for a few minutes to form the active catalyst.

  • Add the amine (1.2 eq) and the base (1.4 eq).

  • Finally, add the 2-methylbenzyl chloride (1.0 eq).

  • Seal the flask and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd2_complex (R-X)Pd(II)L_n pd0->pd2_complex R-X oxidative_addition Oxidative Addition pd2_amine_complex (R)(R'2N)Pd(II)L_n pd2_complex->pd2_amine_complex R'2NH, Base amine_coordination Amine Coordination pd2_amine_complex->pd0 product R-NR'2 pd2_amine_complex->product reductive_elimination Reductive Elimination

Sources

Optimization

Technical Support Center: 1-(2-Methylbenzyl)piperazine Hydrochloride Degradation Analysis

Executive Summary & Molecule Profile[1] 1-(2-Methylbenzyl)piperazine hydrochloride (also known as 1-(o-Tolyl)piperazine HCl) is a pharmacologically active piperazine derivative often utilized as a chemical intermediate i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

1-(2-Methylbenzyl)piperazine hydrochloride (also known as 1-(o-Tolyl)piperazine HCl) is a pharmacologically active piperazine derivative often utilized as a chemical intermediate in the synthesis of antihistamines and antidepressants, or as a structural analog in designer drug screening (BZP derivatives).[1]

The analysis of its degradation products requires a nuanced understanding of benzylic oxidation , piperazine ring opening , and N-dealkylation . This guide provides a validated framework for identifying these impurities and troubleshooting the chromatographic challenges inherent to basic amine analysis.

Core Chemical Data
PropertyDetail
CAS Number 5321-47-1 (Free base); 435345-16-7 (HCl salt)
Molecular Formula C₁₂H₁₉ClN₂ (HCl salt)
Key Lability Benzylic carbon oxidation, Piperazine ring oxidation, N-dealkylation
Storage Hygroscopic.[1] Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

Degradation Pathways & Impurity Profiling[2]

Understanding the "Why" behind impurity formation is critical for method development.[1] The degradation of 1-(2-Methylbenzyl)piperazine proceeds primarily through oxidative and hydrolytic stress.[1]

Mechanistic Pathway Analysis

The following diagram illustrates the primary degradation routes, derived from homologous benzylpiperazine (BZP) stability studies and general piperazine chemistry.

DegradationPathways Parent 1-(2-Methylbenzyl)piperazine (Parent API) OxInter Hemiaminal Intermediate Parent->OxInter Oxidative Stress (O2/Light) Prod3 Piperazin-2-one Derivative Parent->Prod3 Ring Oxidation (pH > 8) Prod4 Hydroxylated (3-OH/4-OH) Analog Parent->Prod4 Metabolic/Enzymatic Mimicry Prod1 2-Methylbenzylamine (Impurity A) OxInter->Prod1 C-N Cleavage Prod2 Piperazine (Impurity B) OxInter->Prod2 C-N Cleavage

Figure 1: Predicted degradation pathways showing oxidative dealkylation (Red), ring oxidation (Yellow), and aromatic hydroxylation (Green).[1]

Key Degradation Products Table
Impurity IDChemical NameMechanismDetection Note
Impurity A 2-MethylbenzylamineOxidative N-dealkylationVolatile; GC-MS preferred or LC-UV at low wavelength (<210 nm).[1]
Impurity B PiperazineHydrolytic cleavagePoor UV chromophore.[1] Requires derivatization or MS detection (m/z 87).
Impurity C 1-(2-Methylbenzyl)piperazin-2-oneRing OxidationDistinct carbonyl stretch in IR; +14 Da mass shift in LC-MS.[1]
Impurity D 1-(2-Methylbenzyl)piperazine N-oxideN-OxidationUnstable; may revert to parent in source.[1] Monitor m/z 191 → 207 (+16 Da).[1]

Analytical Method: Validated Protocol

This protocol addresses the common issue of peak tailing associated with secondary amines like piperazine.

HPLC-UV/MS Method Parameters
  • Column: C18 Base-Deactivated (e.g., Waters XBridge BEH C18 or Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Formate (pH 9.0 adjusted with Ammonium Hydroxide). Note: High pH suppresses protonation, improving peak shape for basic amines.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 215 nm (primary) and 254 nm (secondary); MS (ESI+).[1]

  • Column Temp: 40°C.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
15.0 40 60
20.0 5 95

| 25.0 | 95 | 5 |[1]

Sample Preparation (Critical Step)

Solvent: Dissolve standard in 50:50 Methanol:Water.[1] Stress Testing Spike: For forced degradation, neutralize acid/base stressed samples before dilution to prevent column damage or salt precipitation.[1]

Troubleshooting Guide

Issue: Severe Peak Tailing (Asymmetry > 1.5)

  • Root Cause: Interaction of the secondary amine (piperazine ring) with residual silanols on the silica column support.

  • Solution:

    • Switch pH: Move to high pH (pH 9-10) using a hybrid silica column (e.g., BEH, Gemini-NX) to keep the amine unprotonated.

    • Add Modifier: If using low pH (pH 3), add 0.1% Triethylamine (TEA) as a silanol blocker.[1]

Issue: "Ghost" Peak at m/z 87 (Piperazine) in Blank [1]

  • Root Cause: Carryover or system contamination.[1] Piperazine is "sticky" and difficult to wash out.[1]

  • Solution: Implement a needle wash with 90:10 Acetonitrile:Water + 0.1% Formic Acid.[1] Run a blank injection with high organic content between samples.[1]

Issue: Low Sensitivity for Impurity B (Piperazine)

  • Root Cause: Piperazine lacks a chromophore (no double bonds/aromatic rings).[1]

  • Solution:

    • Use LC-MS: Monitor SIM mode at m/z 87.1.

    • Derivatization: React with Fmoc-Cl or Dansyl Chloride if UV detection is mandatory [1].

Frequently Asked Questions (FAQs)

Q1: Why is the hydrochloride salt form used? A: The free base of 1-(2-methylbenzyl)piperazine is an oil or low-melting solid prone to oxidation. The hydrochloride salt stabilizes the molecule as a crystalline solid, reducing the rate of N-oxidation and facilitating easier handling [2].

Q2: Can I use GC-MS for this analysis? A: Yes, and it is often preferred for detecting Impurity A (2-Methylbenzylamine) and Impurity B (Piperazine) due to their volatility and poor UV absorbance.[1] However, the parent salt must be neutralized (free-based) via liquid-liquid extraction (e.g., NaOH/Dichloromethane) prior to injection to prevent inlet liner degradation [3].[1]

Q3: What are the storage requirements to prevent "pinking"? A: Piperazine salts often turn pink/red upon oxidation. This indicates the formation of N-oxides or quinone-like degradation products. Store the reference standard at -20°C in amber vials. If the solid has turned pink, purify via recrystallization from Ethanol/HCl before use as a standard.

Q4: Is this compound a controlled substance? A: While 1-(2-Methylbenzyl)piperazine itself is often an industrial intermediate, it is structurally related to Benzylpiperazine (BZP) , a controlled substance in many jurisdictions (USA, EU, etc.).[1] Researchers should verify local regulations, as structural analogs can sometimes fall under "catch-all" analog acts depending on the jurisdiction [4].

References

  • JOCPR. (2015).[1] Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Link

  • BenchChem. (2024).[1] Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. Link[1]

  • PubMed. (2002).[1][3] Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry. Link

  • EMCDDA. (2018).[1] BZP/piperazines drug profile. European Monitoring Centre for Drugs and Drug Addiction.[1] Link

Sources

Troubleshooting

Technical Support Center: Purification of 1-(2-methylbenzyl)piperazine

Topic: Acid-Base Extraction & Purification Protocols Executive Summary & Chemical Context The Molecule: 1-(2-methylbenzyl)piperazine (also known as 1-(o-tolyl)piperazine).[1][2][3] The Challenge: This molecule contains a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Acid-Base Extraction & Purification Protocols

Executive Summary & Chemical Context

The Molecule: 1-(2-methylbenzyl)piperazine (also known as 1-(o-tolyl)piperazine).[1][2][3] The Challenge: This molecule contains a secondary amine (piperazine ring) and a tertiary amine.[1][3] The primary challenge in synthesis (typically alkylation of piperazine with 2-methylbenzyl chloride) is the formation of the bis-alkylated impurity (1,4-bis(2-methylbenzyl)piperazine) and the removal of excess unreacted piperazine.[1][2]

Why Acid-Base Extraction? While chromatography is effective on a milligram scale, acid-base extraction is the standard for gram-to-kilogram purification.[1][2][3] It exploits the basicity of the piperazine nitrogens (pKa ≈ 9.2–9.[1][2][3]8) to toggle solubility between aqueous (salt form) and organic (free base) phases.[1][3]

The "Golden" Protocol: Acid-Base Workup[1][2][3]

Note: This protocol assumes a crude reaction mixture containing the product, unreacted piperazine, bis-alkylated byproduct, and neutral organic halides.[1][2]

Phase 1: Removal of Neutrals (Acid Wash)[1][3]
  • Dissolution: Dissolve the crude reaction residue in Dichloromethane (DCM) or Toluene .[1][3]

  • Acidification: Extract the organic layer with 1M HCl (pH < 2).[1][3]

    • Mechanism:[1][3][4][5] The amine product and amine impurities protonate to form water-soluble ammonium salts (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ).[1][3]
      
    • Fate: Neutrals (unreacted 2-methylbenzyl chloride) remain in the organic layer.[1][2][3]

  • Separation: Discard the organic layer.[1][2][3] Keep the Acidic Aqueous Layer .

Phase 2: Removal of Excess Piperazine (The "Wash" Step)[1][3]
  • Optional Wash: Wash the acidic aqueous layer once with a small volume of DCM.[1][2][3]

    • Purpose: Removes entrained organic neutrals.[1][2][3]

Phase 3: Liberation & Extraction (Basification)
  • Basification: Cool the aqueous layer to 0–5°C. Slowly add 50% NaOH or Solid KOH until pH > 12.

    • Critical Check: Ensure pH is significantly higher than the pKa (approx 9.3).[1][3] Rule of thumb: pH ≥ pKa + 3.[1][2][3]

  • Extraction: Extract the basic aqueous mixture with DCM (3 x volumes).

    • Solubility Note: Piperazine derivatives are often hygroscopic and water-soluble.[1][2][3]

    • Optimization: Add NaCl (Brine) to the aqueous phase to "salt out" the organic product.[1][3]

  • Drying: Dry combined organics over Anhydrous

    
      and concentrate in vacuo.
    
Phase 4: Polishing (The "Bis" Solution)

Acid-base extraction removes neutrals and excess piperazine, but it often co-extracts the bis-impurity.[1][2][3] To separate the mono-product from the bis-impurity: 8. Salt Formation: Dissolve the free base in Ethanol/Isopropanol.[1][2][3] Add concentrated HCl or HCl/Ether gas.[1][2][3] 9. Recrystallization: The dihydrochloride salt of 1-(2-methylbenzyl)piperazine crystallizes readily from Isopropanol/Ethanol , leaving the bis-impurity (often an oil or more soluble) in the mother liquor.[1][2][3]

Process Visualization

The following diagram illustrates the species flow and separation logic.

ExtractionWorkflow Start Crude Reaction Mix (Product, Bis-Impurity, Neutrals, Piperazine) Step1 Dissolve in DCM Extract with 1M HCl (pH < 2) Start->Step1 PhaseSplit1 Phase Separation Step1->PhaseSplit1 OrgLayer1 Organic Layer (Contains Neutrals/Halides) PhaseSplit1->OrgLayer1 Discard AqLayer1 Acidic Aqueous Layer (Product-HCl, Bis-HCl, Piperazine-HCl) PhaseSplit1->AqLayer1 Keep Step2 Basify with NaOH to pH > 12 Saturate with NaCl AqLayer1->Step2 PhaseSplit2 Phase Separation Step2->PhaseSplit2 AqLayer2 Aqueous Layer (Excess Piperazine stays here) PhaseSplit2->AqLayer2 Discard (High Water Solubility) OrgLayer2 Organic Layer (Product Free Base + Bis-Impurity) PhaseSplit2->OrgLayer2 Keep Step3 Convert to HCl Salt Recrystallize from iPrOH OrgLayer2->Step3 FinalProduct Pure 1-(2-methylbenzyl)piperazine (Dihydrochloride Salt) Step3->FinalProduct MotherLiquor Mother Liquor (Enriched Bis-Impurity) Step3->MotherLiquor Discard

Caption: Workflow for the purification of 1-(2-methylbenzyl)piperazine, highlighting the removal of neutrals via acidification and bis-impurities via salt crystallization.

Troubleshooting Matrix

Use this table to diagnose specific failures in the extraction process.

SymptomProbable CauseCorrective Action
Low Yield (Organic Phase) Incomplete Extraction: The free base is partially water-soluble (common for piperazines).[1][2][3]1. Salting Out: Saturate the aqueous phase with NaCl before extraction.2. Solvent Change: Switch from DCM to Chloroform (higher density/polarity) or do 5-6 extractions instead of 3.
Low Yield (pH Issue) pH too low: If pH < 11, the amine is still partially protonated.[1][3]Check pH: Ensure pH > 12 using a calibrated probe, not just paper (paper can bleach in strong alkali).[1][3]
Emulsion Formation Precipitates/Density: Fine particulates or similar densities of phases.[1][2][3]1. Filtration: Filter the biphasic mixture through Celite.2. Time: Allow to sit for 1 hour.3. Brine: Add saturated brine to increase aqueous density.[1][2][3]
Impurity Persistence (Bis) Co-Extraction: The bis-alkylated impurity is also basic and extracts with the product.[1][2][3]Recrystallization: Do not rely on extraction alone.[1][2][3] Convert to the HCl salt and recrystallize from hot Ethanol or Isopropanol.[1][2][3]
Oil instead of Solid Hygroscopicity: The free base absorbs water from air, turning into an oil.[1][3]Store as Salt: Convert to the dihydrochloride or fumarate salt immediately for solid storage.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: Why is my yield lower than expected after the base extraction? A: Piperazine derivatives have high water solubility even as free bases due to the polarity of the nitrogen atoms.[1][3]

  • Fix: You must "salt out" the aqueous layer.[1][2][3] Add solid NaCl until the solution is saturated before extracting with organic solvent.[1][2][3] This forces the organic amine out of the water phase.[1][2][3]

Q2: Can I separate the mono-alkylated product from the bis-alkylated impurity using only pH control? A: Generally, No. Both the mono-product (secondary amine) and the bis-impurity (tertiary amine) have pKa values in the 9.0–9.8 range.[1][2][3] It is very difficult to selectively protonate one over the other for extraction purposes.[1][2][3]

  • Solution: Use the extraction to remove neutrals and unreacted piperazine, then use recrystallization of the HCl salt or vacuum distillation (bp ~120-130°C at low vacuum) to separate the mono from the bis.[1][3]

Q3: Which solvent is best for the extraction? A: Chloroform (


)  is superior to DCM for piperazines because it is a better hydrogen-bond donor, often resulting in higher recovery of the amine.[1][3] However, DCM is acceptable if combined with aggressive salting out.[1][3]

Q4: My product is an oil. How do I get a solid? A: The free base of 1-(2-methylbenzyl)piperazine is typically an oil or a low-melting solid.[1][2][3] To obtain a stable solid:

  • Dissolve the oil in dry Ethanol or Diethyl Ether.[1][2][3]

  • Bubble dry HCl gas or add HCl in Dioxane/Ether.[1][2][3]

  • The dihydrochloride salt will precipitate as a white solid (mp > 250°C, usually decomposes).[1][3][6]

References

  • Vogel, A. I. (1989).[1][3][7][8] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2][3] Longman Scientific & Technical.[1][2][3] (Standard reference for amine extraction and salt formation).

  • PubChem. (n.d.).[1][3] 1-Benzylpiperazine Compound Summary. National Center for Biotechnology Information.[1][2][3] Retrieved from [Link] (Proxy for pKa and physical property data of the class).[1][3]

  • Craig, J. C., & Young, R. J. (1962).[1][3] 1-Benzylpiperazine.[1][2][3][9][10][11] Organic Syntheses, Coll. Vol. 4, p.82; Vol. 42, p.[1][3]19. (Authoritative procedure for benzylpiperazine synthesis and purification). [Link]

  • Google Patents. (2019).[1][3] Process for the preparation of piperazine derivatives. (General industrial context for separating mono/bis piperazines).

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Piperazines: A Comparative Analysis of the Receptor Binding Profiles of 1-(2-methylbenzyl)piperazine and TFMPP

For the research scientist and drug development professional, understanding the nuanced interactions of novel compounds with their biological targets is paramount. This guide provides a detailed comparative analysis of t...

Author: BenchChem Technical Support Team. Date: February 2026

For the research scientist and drug development professional, understanding the nuanced interactions of novel compounds with their biological targets is paramount. This guide provides a detailed comparative analysis of two piperazine derivatives: the well-characterized arylpiperazine, 1-(3-trifluoromethylphenyl)piperazine (TFMPP), and the less-defined 1-(2-methylbenzyl)piperazine. While extensive data illuminates the pharmacodynamic profile of TFMPP, a scarcity of public-domain research on 1-(2-methylbenzyl)piperazine necessitates a predictive approach grounded in the structure-activity relationships (SAR) of the broader benzylpiperazine class.

This document will delve into the known receptor binding affinities and functional activities of TFMPP, juxtaposed with an inferred profile for 1-(2-methylbenzyl)piperazine. We will explore the downstream signaling cascades initiated by these interactions and provide a comprehensive, step-by-step protocol for a standard in vitro radioligand binding assay, a foundational technique in receptor pharmacology.

The Contenders: A Structural Overview

At the heart of this comparison are two molecules sharing a piperazine core, a common scaffold in centrally acting agents.[1] However, the nature of the substitution at the nitrogen atom dictates their classification and, consequently, their likely pharmacological profile.

  • 1-(3-trifluoromethylphenyl)piperazine (TFMPP): An arylpiperazine, TFMPP features a direct linkage between the piperazine ring and a phenyl group substituted with a trifluoromethyl moiety. This structural class is renowned for its interaction with serotonin (5-HT) receptors.[2][3]

  • 1-(2-methylbenzyl)piperazine: A benzylpiperazine, this compound has a benzyl group—a phenyl ring attached to a methylene bridge—linked to the piperazine nitrogen. The phenyl ring is substituted with a methyl group at the ortho position. Benzylpiperazine derivatives are often associated with stimulant properties and interactions with monoamine transporters.[4][5]

Comparative Receptor Binding Profiles: Knowns and Inferences

A direct, quantitative comparison of binding affinities is challenging due to the limited data available for 1-(2-methylbenzyl)piperazine. However, by contrasting the robust data for TFMPP with the established SAR of benzylpiperazines, we can construct a compelling comparative narrative.

1-(3-trifluoromethylphenyl)piperazine (TFMPP): A Serotonergic Agent

TFMPP is a non-selective serotonin receptor agonist, with a notable affinity for several 5-HT receptor subtypes.[6] It also interacts with the serotonin transporter (SERT), albeit with lower potency than its receptor interactions.[2] The table below summarizes the known binding affinities (Ki values) of TFMPP for key serotonin receptors.

Receptor SubtypeBinding Affinity (Ki, nM)Functional Activity
5-HT1A 288 - 1,950Full Agonist
5-HT1B 30 - 132Full Agonist
5-HT1D 282Full Agonist
5-HT2A 160 - 269Weak Partial Agonist / Antagonist
5-HT2C 62Full Agonist
SERT 121 (EC50)Release of Serotonin

Data compiled from various sources.[2]

The binding profile of TFMPP underscores its role as a tool for probing the serotonergic system, though its lack of selectivity is a critical consideration in experimental design.[6]

1-(2-methylbenzyl)piperazine: An Inferred Profile

In the absence of direct binding data, we turn to the SAR of the benzylpiperazine class. The parent compound, 1-benzylpiperazine (BZP), is primarily a monoamine releasing agent with a preference for the dopamine transporter (DAT) and norepinephrine transporter (NET) over SERT.[5] It also exhibits some activity as a non-selective serotonin receptor agonist.[5]

Substitutions on the benzyl ring can modulate this activity.[4] For 1-(2-methylbenzyl)piperazine, the ortho-methyl group is a key structural feature. While specific data is lacking, we can infer the following:

  • Monoamine Transporters: It is likely to retain some activity as a dopamine and norepinephrine releasing agent, characteristic of the benzylpiperazine class. The stimulant effects of methylbenzylpiperazine (MBZP), a structural isomer, are reported to be similar to but weaker than BZP.[7]

  • Serotonin Receptors: Any affinity for serotonin receptors is likely to be non-selective. The rewarding properties of BZP have been linked to interactions with both dopamine D1-like and serotonin 5-HT3 receptors.[8]

It is crucial to emphasize that this profile is inferred and requires experimental validation.

Visualizing Receptor Affinities: A Comparative Overview

G cluster_0 TFMPP cluster_1 1-(2-methylbenzyl)piperazine (Inferred) TFMPP TFMPP T_5HT1B 5-HT1B (30-132 nM) TFMPP->T_5HT1B High Affinity T_5HT2C 5-HT2C (62 nM) TFMPP->T_5HT2C High Affinity T_SERT SERT (121 nM) TFMPP->T_SERT Moderate Affinity T_5HT2A 5-HT2A (160-269 nM) TFMPP->T_5HT2A Moderate Affinity T_5HT1D 5-HT1D (282 nM) TFMPP->T_5HT1D Moderate Affinity T_5HT1A 5-HT1A (288-1950 nM) TFMPP->T_5HT1A Lower Affinity MBZP 1-(2-methylbenzyl)piperazine M_DAT DAT (?) MBZP->M_DAT Likely Interaction M_NET NET (?) MBZP->M_NET Likely Interaction M_5HTR 5-HT Receptors (?) MBZP->M_5HTR Possible Interaction G cluster_0 5-HT1 Receptor Signaling (Gαi) cluster_1 5-HT2 Receptor Signaling (Gαq) HT1R 5-HT1A/1B Receptor Gai Gαi Protein HT1R->Gai Agonist Binding AC Adenylyl Cyclase Gai->AC Inhibition cAMP ↓ cAMP AC->cAMP HT2R 5-HT2A/2C Receptor Gaq Gαq Protein HT2R->Gaq Agonist Binding PLC Phospholipase C Gaq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C Activation DAG->PKC

Figure 2: Canonical G-Protein Coupled Signaling Pathways for 5-HT1 and 5-HT2 Receptors.

Experimental Protocol: In Vitro Radioligand Binding Assay

To experimentally determine the binding affinity of a compound like 1-(2-methylbenzyl)piperazine, a radioligand competition binding assay is the gold standard. This protocol outlines the key steps for assessing the affinity of a test compound for the human 5-HT2A receptor.

I. Materials and Reagents
  • Receptor Source: Cell membranes from a stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]Ketanserin (a 5-HT2A antagonist).

  • Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., spiperone).

  • Test Compound: 1-(2-methylbenzyl)piperazine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: 96-well plate harvester.

  • Filters: Glass fiber filters (e.g., GF/C).

  • Scintillation Cocktail and Counter.

II. Assay Procedure
  • Membrane Preparation: Thaw the cell membranes on ice and dilute to the desired concentration in ice-cold assay buffer. The optimal protein concentration should be determined empirically.

  • Assay Plate Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Non-specific binding control, radioligand, and cell membranes.

    • Test Compound: A range of concentrations of the test compound, radioligand, and cell membranes.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the plate harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

III. Data Analysis
  • Calculate Specific Binding: Subtract the non-specific binding counts from the total binding and the test compound binding counts.

  • Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

G start Start prep Prepare Reagents and Cell Membranes start->prep plate Set up 96-well Plate (Total, Non-specific, Test Compound) prep->plate incubate Incubate to Reach Equilibrium plate->incubate filter Filter and Wash to Separate Bound and Unbound Ligand incubate->filter count Scintillation Counting filter->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End analyze->end

Sources

Comparative

A Comparative Guide to Phenylpiperazine Analogs at the 5-HT1A Receptor: 1-(2-methoxyphenyl)piperazine vs. 1-(2-Methylbenzyl)piperazine

Introduction The serotonin 1A (5-HT1A) receptor, a G-protein coupled receptor (GPCR) of the Class A family, is a pivotal target in neuropharmacology.[1] Its widespread distribution in the central nervous system and invol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The serotonin 1A (5-HT1A) receptor, a G-protein coupled receptor (GPCR) of the Class A family, is a pivotal target in neuropharmacology.[1] Its widespread distribution in the central nervous system and involvement in modulating mood, anxiety, and cognition make it a primary focus for the development of anxiolytics, antidepressants, and antipsychotics.[2][3] The arylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous 5-HT1A receptor ligands.[3][4][5]

This guide provides an in-depth comparison of two structurally related arylpiperazine derivatives: 1-(2-methoxyphenyl)piperazine (oMeOPP) and 1-(2-Methylbenzyl)piperazine. While oMeOPP is a well-characterized ligand and a key metabolite of several approved drugs[6][7], its structural analog, 1-(2-Methylbenzyl)piperazine, remains largely uncharacterized in the public domain.

We will first delve into the complex signaling pathways of the 5-HT1A receptor. Subsequently, we will present the established pharmacological profile of oMeOPP, contrasting it with the current knowledge gap surrounding 1-(2-Methylbenzyl)piperazine. Crucially, this guide furnishes detailed, field-proven experimental protocols for researchers to independently characterize the binding affinity and functional activity of these, or any novel, compounds at the 5-HT1A receptor.

Section 1: The 5-HT1A Receptor Signaling Cascade

The 5-HT1A receptor primarily couples to inhibitory G-proteins (Gi/o).[2][8] Canonically, agonist binding initiates the dissociation of the G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase (AC), leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels and decreased protein kinase A (PKA) activity.[8][9]

Simultaneously, the Gβγ subunit can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated Ca2+ channels.[8] These actions hyperpolarize the neuron, reducing its excitability and firing rate.

Beyond this classical pathway, 5-HT1A receptor activation is also linked to the stimulation of the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide-3-kinase (PI3K)-Akt pathways, which are critical for neuronal survival and plasticity.[2][10] This functional diversity underscores the importance of detailed pharmacological characterization.

5_HT1A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT1A Receptor G_Protein Gi/o Protein (α, β, γ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Gαi inhibits GIRK GIRK K+ Channel G_Protein->GIRK Gβγ activates PI3K_Akt PI3K → Akt Pathway G_Protein->PI3K_Akt Gβγ activates cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization (↓ Neuronal Firing) GIRK->Hyperpolarization Serotonin Serotonin (Agonist) Serotonin->Receptor Binds PKA ↓ PKA Activity cAMP->PKA ERK ERK Pathway PI3K_Akt->ERK Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep 1. Prepare Membranes (from cells expressing 5-HT1A) Incubation 3. Incubate Plate (Membranes + [3H]8-OH-DPAT + Test Compound) (60 min @ 27-37°C) Membrane_Prep->Incubation Ligand_Prep 2. Prepare Solutions (Radioligand, Test Compounds, Buffers) Ligand_Prep->Incubation Filtration 4. Rapid Filtration (Separate bound from free radioligand) Incubation->Filtration Washing 5. Wash Filters (Remove non-specific binding) Filtration->Washing Counting 6. Scintillation Counting (Quantify radioactivity on filters) Washing->Counting Analysis 7. Calculate IC50 → Ki (Non-linear regression) Counting->Analysis

Figure 2: General workflow for a radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture HEK-293 or CHO-K1 cells stably expressing the human 5-HT1A receptor to ~90% confluency. [11] * Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

    • Homogenize the suspension and centrifuge at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet with buffer and resuspend in Assay Buffer. Determine protein concentration using a Bradford or BCA assay. [11]

  • Binding Assay:

    • In a 96-well plate, add the following in order:

      • 50 µL of Assay Buffer (for total binding) or 10 µM Serotonin (for non-specific binding). [12] * 50 µL of test compound at various concentrations (e.g., 10-point serial dilution).

      • 50 µL of [3H]8-OH-DPAT (final concentration ~1.0 nM). [11] * 100 µL of the diluted membrane preparation (e.g., 10-20 µg protein/well).

    • Incubate the plate at 27-37°C for 60 minutes. [12]

  • Filtration and Counting:

    • Terminate the reaction by rapid filtration through a GF/C glass fiber filter plate (pre-soaked in 0.3-0.5% polyethyleneimine). [12][13] * Wash the filters multiple times with ice-cold Wash Buffer.

    • Dry the filter plate, add scintillation cocktail to each well, and quantify radioactivity using a liquid scintillation counter. [11][13]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound and fit the data using non-linear regression to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [14]

cAMP Functional Assay

This experiment measures a compound's ability to modulate the downstream signaling of the 5-HT1A receptor, specifically its effect on adenylyl cyclase activity.

Causality: Since the 5-HT1A receptor is Gi-coupled, an agonist will inhibit adenylyl cyclase. [15]To measure this inhibition, the enzyme is first stimulated with forskolin, which directly activates it to produce a high level of cAMP. An agonist will cause a dose-dependent decrease in this forskolin-induced cAMP production. [16]An antagonist will have no effect on its own but will block the inhibitory effect of a known agonist. This setup allows for the determination of a compound's functional potency (EC50 or IC50) and its mode of action.

Step-by-Step Protocol:

  • Cell Preparation:

    • Culture CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor to ~80-90% confluency. [16] * Harvest the cells and resuspend in assay buffer (e.g., HBSS with HEPES, BSA, and a phosphodiesterase inhibitor like IBMX) to the desired density. [17] * Dispense cells into a suitable microplate (e.g., a white 384-well plate).

  • Compound Addition and Stimulation:

    • Prepare serial dilutions of the test compound.

    • For agonist mode: Add the test compound to the cells and incubate for a short period. Then add a solution of forskolin (e.g., final concentration of 10 µM) to stimulate cAMP production.

    • For antagonist mode: Pre-incubate the cells with the test compound (antagonist) for 15-30 minutes. [17]Then, add a solution containing forskolin and a known 5-HT1A agonist (like 5-HT or 8-OH-DPAT at its EC80 concentration). [16] * Incubate the plate as required by the detection kit manufacturer.

  • cAMP Detection:

    • Lyse the cells and measure intracellular cAMP levels using a commercially available detection kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen technology. [17]

  • Data Analysis:

    • Plot the assay signal (corresponding to cAMP levels) against the log concentration of the test compound.

    • For agonists: The data will show an inhibitory curve. Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy).

    • For antagonists: The data will show the reversal of the agonist effect. Fit the curve to determine the IC50 value, which can be used to calculate the antagonist's affinity constant (Kb).

Section 5: Comparative Analysis and Future Directions

The available evidence establishes 1-(2-methoxyphenyl)piperazine as a potent, well-studied 5-HT1A partial agonist, though its utility can be limited by off-target effects, particularly at α1-adrenergic receptors. [18]In contrast, 1-(2-Methylbenzyl)piperazine represents an unexplored chemical entity. Its structural similarity to oMeOPP suggests potential activity at the 5-HT1A receptor, but this remains speculative without empirical data.

The lack of data for 1-(2-Methylbenzyl)piperazine highlights a clear path for future research. By employing the detailed binding and functional assay protocols provided in this guide, researchers can:

  • Determine the binding affinity (Ki) of 1-(2-Methylbenzyl)piperazine at the 5-HT1A receptor.

  • Establish a selectivity profile by screening it against a panel of other relevant receptors (e.g., 5-HT subtypes, adrenergic, dopaminergic receptors).

  • Characterize its functional activity to determine if it acts as an agonist, antagonist, or partial agonist, and quantify its potency (EC50) and efficacy (Emax).

Such a study would provide a direct, quantitative comparison with 1-(2-methoxyphenyl)piperazine and contribute valuable new knowledge to the field of neuropharmacology, potentially identifying a novel and more selective tool or lead compound for therapeutic development.

References

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  • Albert, P. R., & Vahid-Ansari, F. (2019). 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. PMC. Retrieved from [Link]

  • Frontiers in Cellular Neuroscience. (2016). What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells?. Retrieved from [Link]

  • ResearchGate. (n.d.). Neuronal signaling of the 5-HT1A autoreceptor. The major signaling... [Scientific Diagram]. Retrieved from [Link]

  • Neuroscience News. (2025). Potential for Improved Psychiatric Medication Efficacy with Serotonin Receptor 5-HT1A Found to Favor Certain Signaling Pathways. Retrieved from [Link]

  • Mokrosz, J. L., et al. (1994). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. PubMed. Retrieved from [Link]

  • Forster, E. A., et al. (1995). A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635. PubMed. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. Retrieved from [Link]

  • Paskas, S., et al. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. ScienceDirect. Retrieved from [Link]

  • Ionescu, D. G., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. MDPI. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (1994). Analogs of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced .alpha.1-adrenergic affinity. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP SAFETYscan SafetyScreen Assay. Retrieved from [Link]

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  • GenScript. (n.d.). Human 5-HT1A Receptor Membrane Preparation. Retrieved from [Link]

  • Perrone, R., et al. (1993). High affinity and selectivity on 5-HT1A receptor of 1-aryl-4-[1-tetralin)alkyl]piperazines. 2. PubMed. Retrieved from [Link]

  • Dr. JCR Bio. (n.d.). Urapidil MPP; 1-(2-Methoxyphenyl)piperazine hydrochloride | 5464-78-8. Retrieved from [Link]

  • Caignard, D. H., et al. (1995). New benzocycloalkylpiperazines, potent and selective 5-HT1A receptor ligands. PubMed. Retrieved from [Link]

  • ResearchGate. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl. Retrieved from [Link]

  • Ovid. (2020). Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+. Retrieved from [Link]

  • GenScript. (n.d.). Human Recombinant 5-HT1A Serotonin Receptor Stable Cell Line. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Methylbenzyl)piperazine. Retrieved from [Link]

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  • Ramis, J., et al. (1990). Biotransformation of urapidil: metabolites in serum and urine and their biological activity in vitro and in vivo. PubMed. Retrieved from [Link]

  • bioRxiv. (2023). Discovery of a functionally selective serotonin 5-HT1A receptor agonist for the treatment of pain. Retrieved from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile. Retrieved from [Link]

  • SWGDRUG.org. (2005). 1-(2-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]

  • Wikipedia. (n.d.). Methylbenzylpiperazine. Retrieved from [Link]

Sources

Validation

5-Carboxamidotryptamine (5-CT) in Piperazine Assays: Pharmacological Reference vs. Analytical Internal Standard

Executive Summary This guide critically evaluates the utility of 5-carboxamidotryptamine (5-CT) in assays involving piperazine derivatives (e.g., TFMPP, mCPP, BZP).[1] While often conflated under the term "standard," 5-C...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide critically evaluates the utility of 5-carboxamidotryptamine (5-CT) in assays involving piperazine derivatives (e.g., TFMPP, mCPP, BZP).[1] While often conflated under the term "standard," 5-CT serves two distinct roles depending on the experimental context:

  • Pharmacological Assays (High Utility): It is the "Gold Standard" reference agonist for defining intrinsic activity (

    
    ) at serotonin receptors (5-HT
    
    
    
    ), against which piperazine efficacy is normalized.
  • Analytical Quantification (Limited Utility): As a structural analog (indole-based) rather than an isotopologue, it is an inferior Internal Standard (IS) for LC-MS quantification compared to deuterated piperazines, though it retains niche utility in HPLC-ECD or HPLC-UV methods where cost or availability of isotopologues is prohibitive.[1]

Part 1: The Pharmacological Context (Functional Assays)

The "Internal Standard" of Efficacy

In drug discovery, piperazines are frequently screened for serotonergic activity. Because piperazines often act as partial agonists or antagonists, their performance must be quantified relative to a full agonist. 5-CT is the preferred internal reference standard for 5-HT


, 5-HT

, 5-HT

, and 5-HT

receptors due to its high affinity and stability.[1]
Mechanism of Action Comparison
  • 5-CT (The Reference): A non-selective, high-affinity tryptamine agonist.[1] It recruits G-proteins (

    
     or 
    
    
    
    ) to induce maximum cAMP accumulation or inhibition.[1]
  • Piperazines (The Analyte): Often bind the same orthosteric pocket but induce distinct conformational changes, resulting in "partial agonism" (sub-maximal response).

Protocol A: Functional cAMP Accumulation Assay

Objective: Determine the intrinsic activity (


) of a novel piperazine derivative using 5-CT as the 

standard.

Materials:

  • HEK-293 cells expressing human 5-HT

    
     receptor.[1]
    
  • Reference: 5-CT (10 mM stock in DMSO).

  • Analyte: Piperazine derivative (e.g., TFMPP).[2][3][4][5]

  • Detection: TR-FRET cAMP kit.[1]

Workflow:

  • Cell Seeding: Plate 2,000 cells/well in 384-well low-volume plates.

  • Stimulation:

    • Reference Row: Add 5-CT in serial dilutions (

      
       to 
      
      
      
      M).
    • Experimental Row: Add Piperazine analyte (

      
       to 
      
      
      
      M).[1]
  • Incubation: 30 minutes at RT (allows G

    
     activation of Adenylyl Cyclase).
    
  • Detection: Add lysis buffer containing cAMP-d2 and anti-cAMP-Cryptate.[1]

  • Calculation:

    • Normalize data: 0% = Buffer baseline; 100% =

      
       of 5-CT.
      
    • Calculate Intrinsic Activity (

      
      ) = 
      
      
      
      .[1]
Visualization: G-Protein Signaling Pathway

G cluster_ligands Ligand Input cluster_membrane Membrane Complex 5-CT 5-CT (Reference Full Agonist) 5HT7 5-HT7 Receptor 5-CT->5HT7 High Affinity Binding Piperazine Piperazine Analog (Partial Agonist) Piperazine->5HT7 Competitive Binding Gs Gs Protein Activation 5HT7->Gs Conformational Change AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP -> cAMP

Caption: 5-CT acts as the full agonist control, driving maximal Gs-protein activation and cAMP production, against which piperazine efficacy is measured.[1]

Part 2: The Analytical Context (Chromatography)

5-CT vs. Deuterated Standards in LC-MS

In analytical chemistry (LC-MS/MS), an Internal Standard (IS) corrects for variability in extraction recovery and matrix effects.[1][6] Here, 5-CT is a Structural Analog IS , which poses specific risks compared to Stable Isotope Labeled (SIL) IS .[1]

Comparative Performance Matrix
Feature5-CT (Structural Analog)Deuterated Piperazine (e.g., BZP-d7)Impact on Data Quality
Chemical Structure Indole (Bicyclic)Piperazine (Monocyclic)High Risk: 5-CT has different pKa and logP than piperazines.[1]
Retention Time (RT) Elutes later (more lipophilic)Co-elutes with analyteCritical: 5-CT does not experience the exact same matrix suppression as the analyte.[1]
Ionization (ESI) Protonation at amine/indoleProtonation at piperazine NModerate: Different ionization efficiencies can lead to non-linear response ratios.
Cost/Availability Low / High AvailabilityHigh / Custom SynthesisBenefit: 5-CT is cheaper and ubiquitous.[1]
Use Case HPLC-UV / HPLC-ECDLC-MS/MS (Quantitation)Use 5-CT only when MS is unavailable.[1]
Protocol B: HPLC-UV Method (Using 5-CT as IS)

Note: This method is suitable for laboratories lacking Mass Spectrometry.[1] It relies on the fact that both compounds absorb at low UV (210-220 nm), though 5-CT has a stronger chromophore.[1]

Rationale: Piperazines lack strong chromophores. 5-CT is used here as a "System Suitability Standard" to ensure injection precision and flow rate stability, rather than a true matrix-correction IS.[1]

Methodology:

  • Mobile Phase:

    • A: 10 mM Ammonium Formate (pH 3.5).

    • B: Acetonitrile.[1][7][8]

    • Gradient: 5% B to 40% B over 10 min.[1]

  • Column: C18 Reverse Phase (e.g., Kinetex 2.6 µm), 100 x 2.1 mm.

  • Sample Prep:

    • Spike plasma (100 µL) with 5-CT (Final conc: 500 ng/mL).[1]

    • Perform Liquid-Liquid Extraction (LLE) using Ethyl Acetate.[1]

    • Dry and reconstitute in Mobile Phase A.

  • Detection: UV at 220 nm.

    • Piperazine RT: ~2-4 min (Early elution due to polarity).[1]

    • 5-CT RT: ~6-8 min (Late elution due to indole ring).

  • QC Check: Calculate Resolution (

    
    ) between Piperazine and 5-CT. Ensure 
    
    
    
    .
Visualization: Internal Standard Selection Logic

IS_Selection Start Select Internal Standard for Piperazine Assay Detector What is your Detector? Start->Detector MS LC-MS/MS Detector->MS UV_ECD HPLC-UV or ECD Detector->UV_ECD Quant Is strict quantification required (FDA/EMA)? MS->Quant Analog Can use 5-CT (Structural Analog) UV_ECD->Analog Yes Yes Quant->Yes No No Quant->No Deuterated USE DEUTERATED ANALOG (e.g., BZP-d7, TFMPP-d4) *Gold Standard* Reason2 Co-elution ensures identical matrix effects Deuterated->Reason2 Reason1 5-CT corrects for: - Injection Volume - Drift *Does NOT correct matrix effects* Analog->Reason1 Yes->Deuterated No->Analog

Caption: Decision tree for selecting 5-CT vs. Deuterated standards. 5-CT is acceptable for UV/ECD but suboptimal for quantitative LC-MS.[1]

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1809, 5-Carboxamidotryptamine.[1][9] Retrieved from [Link]

  • Wiergowski, M., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Journal of Clinical Medicine.[5] Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Principles and Applications. Retrieved from [Link]

Sources

Comparative

Cross-reactivity of 1-(2-methylbenzyl)piperazine in BZP immunoassays

Topic: Executive Summary In the landscape of forensic toxicology, the specificity of immunoassays for 1-benzylpiperazine (BZP) is a critical parameter, particularly when distinguishing between the parent compound and its...

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Executive Summary

In the landscape of forensic toxicology, the specificity of immunoassays for 1-benzylpiperazine (BZP) is a critical parameter, particularly when distinguishing between the parent compound and its structural analogs.[1][2][3][4] This guide analyzes the cross-reactivity profile of 1-(2-methylbenzyl)piperazine (2-MBZP) , a ring-substituted isomer of BZP.[2][3][4][5]

While commercial assays (e.g., Neogen, Randox) exhibit high sensitivity for BZP, data indicates that ring-substituted analogs—including 2-MBZP—demonstrate significantly reduced binding affinity, typically resulting in low cross-reactivity (<5%) .[2][3][4][5] This reduction is attributed to steric hindrance at the antibody binding site, specifically introduced by the ortho-methyl substitution on the benzyl ring.[2][3][4][5]

Chemical Context & Structural Homology

To understand the immunoassay performance, one must first distinguish the specific isomer , as nomenclature in this class is often conflated.[2][3][4][5]

  • Target Analyte: 1-Benzylpiperazine (BZP) .[2][3][4][5][6][7][8] The primary immunogen used to raise antibodies.[1][2][3][4][5]

  • Interferent: 1-(2-methylbenzyl)piperazine (2-MBZP) .[2][3][4][5] A structural analog where a methyl group is attached to the ortho position of the benzene ring.[2][3][4]

  • Common Confusion: This is distinct from 1-methyl-4-benzylpiperazine (often abbreviated as MBZP), where the methyl group is on the piperazine nitrogen.[2][3][4][5]

Mechanism of Interference (or lack thereof): Most BZP immunoassays utilize antibodies raised against the benzyl-piperazine pharmacophore.[2][3][4][5] The binding pocket is optimized for the flat, unsubstituted benzyl ring.[2][3][4][5] The introduction of a methyl group at the ortho (2-position) creates steric bulk that prevents the molecule from fitting deeply into the binding cleft, drastically reducing affinity compared to the parent BZP molecule.[2][3][4]

Comparative Cross-Reactivity Data

The following table synthesizes performance data from leading forensic immunoassay platforms. While specific published data for 2-MBZP is limited compared to TFMPP, its performance can be extrapolated from structurally homologous ortho-substituted piperazines.[2][3][4][5]

Table 1: Cross-Reactivity Profiles in Competitive BZP Immunoassays

CompoundStructure NoteCross-Reactivity (Approx.)Mechanistic Insight
BZP Parent100% Perfect fit for antibody binding site.[2][3][4][5]
1-(2-methylbenzyl)piperazine Ortho-methyl on ring< 5% (Predicted) Steric hindrance at the ortho position disrupts binding.[2][3][4][5]
1-(2-methoxyphenyl)piperazine Ortho-methoxy on ring~3.2% Validated analog showing ortho substitution reduces binding significantly.[2][3][4][5]
1-(3-methylphenyl)piperazine Meta-methyl on ring~3.9% Meta substitution allows partial binding but remains low.[2][3][4][5]
TFMPP Meta-trifluoromethyl< 2% Bulky electron-withdrawing group prevents binding.[2][3][4][5]
mCPP Meta-chloro< 1% Minimal recognition by BZP-specific antibodies.[2][3][4][5]

Data Sources: Synthesized from Neogen BZP ELISA and Randox Biochip package inserts and validation studies regarding piperazine analogs.

Experimental Validation Protocol

Reagents Required
  • Reference Standard: BZP (1 mg/mL in methanol).[2][4][5]

  • Challenge Standard: 1-(2-methylbenzyl)piperazine (1 mg/mL in methanol).[2][3][4][5]

  • Matrix: Drug-free urine or blood (pooled).[2][3][4][5]

  • Assay Kit: Commercial BZP ELISA (e.g., Neogen, Randox).[2][3][4][5]

Step-by-Step Methodology
  • Determination of BZP

    
    : 
    
    • Prepare a serial dilution of BZP in the matrix (0, 5, 10, 25, 50, 100 ng/mL).

    • Run ELISA and plot Absorbance vs. Concentration.[2][3][4][5]

    • Calculate the concentration required to inhibit 50% of the maximum binding (

      
      ).[2]
      
  • Spiking of Challenge Compound (2-MBZP):

    • Prepare high-concentration spikes of 2-MBZP (e.g., 1,000, 5,000, 10,000, 50,000 ng/mL).

    • Note: High concentrations are necessary because low cross-reactivity is expected.[2][3][4][5]

  • Assay Execution:

    • Run the 2-MBZP samples in triplicate alongside the BZP calibration curve.[2][3][4][5]

  • Calculation:

    • Determine the concentration of 2-MBZP that produces an absorbance equivalent to the BZP

      
      .[2][3][4]
      
    • Use the formula:

      
      [2][4]
      

Visualizing the Validation Workflow

The following diagram outlines the decision logic and experimental flow for characterizing the cross-reactivity of 2-MBZP.

BZP_CrossReactivity_Workflow Start Start: Validation of 1-(2-methylbenzyl)piperazine (2-MBZP) Prep_Standards Prepare Standards 1. BZP (Control) 2. 2-MBZP (Challenge) Start->Prep_Standards Run_Curve Run BZP Calibration Curve (0 - 100 ng/mL) Prep_Standards->Run_Curve Run_Challenge Run 2-MBZP Spikes (1,000 - 50,000 ng/mL) Prep_Standards->Run_Challenge Calc_ED50 Calculate BZP ED50 (Conc. at 50% B/B0) Run_Curve->Calc_ED50 Compare Does 2-MBZP displace conjugate to ED50 level? Calc_ED50->Compare Measure_Abs Measure Absorbance (450 nm) Run_Challenge->Measure_Abs Measure_Abs->Compare Calc_CR Calculate % Cross-Reactivity (BZP ED50 / 2-MBZP ED50) * 100 Compare->Calc_CR Yes (Binding Observed) Result_Low Result: Low CR (<5%) Specific to BZP Compare->Result_Low No (No Displacement) Calc_CR->Result_Low If < 5% Result_High Result: High CR (>5%) Potential False Positive Calc_CR->Result_High If > 5%

Figure 1: Workflow for determining the cross-reactivity of piperazine analogs in competitive ELISA.

Conclusion & Recommendations

Based on the structural activity relationships (SAR) of piperazine derivatives and available immunoassay data:

  • Low Risk of False Positives: 1-(2-methylbenzyl)piperazine is unlikely to trigger a false positive in standard BZP immunoassays at typical abuse concentrations.[2][3][4][5] The ortho-methyl group provides sufficient steric hindrance to disrupt antibody binding.[2][3][4][5]

  • Confirmation is Mandatory: Despite low cross-reactivity, any presumptive positive screen must be confirmed via GC-MS or LC-MS/MS . Mass spectrometry can easily resolve BZP (m/z 91, 134) from 2-MBZP based on retention time and fragmentation patterns.[2][3][4][5]

  • Assay Selection: For laboratories frequently encountering novel piperazines, utilizing a broad-spectrum "Designer Drug" ELISA panel is recommended, but be aware that BZP-specific kits are designed to exclude analogs to prevent false accusations of BZP use when the user took a non-controlled analog (depending on jurisdiction).[2][3][4][5]

References

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2018).[2][4][5] BZP/piperazines drug profile. Retrieved from [Link][2][5]

  • Neogen Corporation. (2024).[2][3][4][5] Forensic Drug Detection ELISA Kits - Benzylpiperazine (BZP). Retrieved from [Link]

  • Randox Toxicology. (2023).[2][3][4][5] Biochip Array Technology for Piperazines. Retrieved from [Link]

  • National Institutes of Health (NIH) / PubMed. (2024).[2][4][5] Evaluating cross-reactivity of new psychoactive substances (NPS) in human whole blood by enzyme-linked immunosorbent assay (ELISA). Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2013).[2][4][5] Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

Sources

Validation

Spectroscopic characterization of 1-(2-methylbenzyl)piperazine HCl (NMR, IR)

Spectroscopic Characterization of 1-(2-Methylbenzyl)piperazine HCl: A Comparative Guide to Regioisomer and Salt Form Validation 1-(2-Methylbenzyl)piperazine hydrochloride is a critical building block in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Characterization of 1-(2-Methylbenzyl)piperazine HCl: A Comparative Guide to Regioisomer and Salt Form Validation

1-(2-Methylbenzyl)piperazine hydrochloride is a critical building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and central nervous system (CNS) agents. Because piperazine derivatives are also heavily monitored in forensic and pharmaceutical contexts, rigorous spectroscopic validation is paramount.

This guide provides an in-depth comparative analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles of 1-(2-methylbenzyl)piperazine HCl. By contrasting its spectral signatures against its free base form and its regioisomers (meta- and para-substituted analogs), researchers can establish a self-validating system for structural confirmation.

Structural & Spectroscopic Comparison: Free Base vs. Hydrochloride Salt

When handling piperazine derivatives, confirming the salt form is as critical as confirming the carbon skeleton. The conversion of 1-(2-methylbenzyl)piperazine from a free base to a hydrochloride salt fundamentally alters its electronic environment [1][2].

The Causality of NMR Chemical Shifts: In the free base form, the nitrogen atoms of the piperazine ring possess lone pairs that shield adjacent protons. Upon treatment with HCl, these nitrogens are protonated to form ammonium centers. This introduces a strong electron-withdrawing inductive effect (-I effect).

  • Benzylic Protons: The CH₂ bridge connecting the aromatic ring to the piperazine ring is highly sensitive to this change. In the free base, these protons resonate around 3.50 ppm . In the HCl salt, the adjacent positive charge deshields these protons, pushing them significantly downfield to ~4.30 ppm (in DMSO-d₆).

  • Piperazine Protons: The ring protons broaden and shift from ~2.80 ppm to ~3.20–3.40 ppm due to the restricted conformational mobility and deshielding effect of the protonated nitrogens.

IR Spectroscopy Implications: The IR spectrum of the free base shows sharp, distinct C-H and N-H stretches. In contrast, the HCl salt exhibits a massive, broad absorption band between 3000 cm⁻¹ and 2400 cm⁻¹ . This "ammonium band" is a direct result of the highly hydrogen-bonded N-H⁺ ··· Cl⁻ network in the solid state.

Regioisomer Comparison: Ortho vs. Meta vs. Para

Differentiating the ortho (2-methyl), meta (3-methyl), and para (4-methyl) isomers of benzylpiperazine is a common analytical challenge [3].

The Causality of IR Out-of-Plane (OOP) Bending: IR spectroscopy is arguably more diagnostic than 1D NMR for rapid regioisomer differentiation. The out-of-plane (OOP) C-H bending vibrations of the aromatic ring are dictated by the number of adjacent (coupled) hydrogen atoms on the ring.

  • Ortho-isomer (1-(2-methylbenzyl)piperazine): Contains 4 adjacent aromatic protons. This highly coupled system vibrates at a lower frequency, producing a strong, sharp peak at ~750 cm⁻¹ .

  • Meta-isomer: Contains 3 adjacent protons and 1 isolated proton, yielding two distinct bands at ~690 cm⁻¹ and ~780 cm⁻¹ .

  • Para-isomer: Contains two pairs of 2 adjacent protons, shifting the OOP bend to a higher frequency at ~800 cm⁻¹ .

DecisionTree Start Unknown Methylbenzylpiperazine IR Check IR OOP Bend (700-850 cm⁻¹) Start->IR Ortho ~750 cm⁻¹ (Ortho-isomer) IR->Ortho Meta ~690 & 780 cm⁻¹ (Meta-isomer) IR->Meta Para ~800 cm⁻¹ (Para-isomer) IR->Para

Diagnostic decision tree for identifying methylbenzylpiperazine regioisomers via IR spectroscopy.

Quantitative Data Summaries

The following tables summarize the expected spectroscopic data for 1-(2-methylbenzyl)piperazine HCl, serving as a benchmark for product validation.

Table 1: ¹H and ¹³C NMR Assignments (DMSO-d₆, 400 MHz / 100 MHz)

Structural Moiety¹H Chemical Shift (ppm)Multiplicity & Integration¹³C Chemical Shift (ppm)
Ar-CH₃ 2.35Singlet, 3H19.1
Piperazine CH₂ 3.20 – 3.40Multiplet, 8H (Broad)40.5, 48.2
Benzylic CH₂ 4.30Singlet, 2H57.5
Aromatic C-H 7.20 – 7.45Multiplet, 4H126.2, 128.5, 129.5, 130.4
Aromatic Quaternary N/AN/A131.1, 137.8
N-H⁺ ~9.50Broad Singlet, 2HN/A

Table 2: Diagnostic IR Frequencies (ATR-FTIR, Solid State)

Wavenumber (cm⁻¹)IntensityFunctional Group / Vibration ModeDiagnostic Value
3000 – 2400Strong, BroadN-H⁺ stretch (H-bonded)Confirms Hydrochloride Salt form
2950, 2800MediumC-H stretch (Aliphatic)Confirms piperazine/methyl presence
1495, 1450MediumC=C Aromatic stretch / C-N stretchStandard backbone verification
750 Strong, Sharp Aromatic C-H Out-of-Plane Bend Confirms Ortho-substitution

Experimental Workflows

To ensure trustworthiness and reproducibility, the following self-validating protocols must be strictly adhered to when characterizing this compound.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Weigh exactly 15 mg of 1-(2-methylbenzyl)piperazine HCl.

  • Solvent Selection: Dissolve the sample in 0.6 mL of anhydrous DMSO-d₆. Rationale: DMSO-d₆ is required over CDCl₃ due to the poor solubility of the highly polar hydrochloride salt in chlorinated solvents.

  • Instrument Tuning: Transfer to a 5 mm NMR tube. Lock the spectrometer to the deuterium frequency of DMSO and shim the magnetic field until the residual solvent peak (2.50 ppm) has a full-width at half-maximum (FWHM) of <1.0 Hz.

  • Acquisition Parameters:

    • ¹H NMR: 16 scans, 10-second relaxation delay (D1) to ensure accurate integration of the broad ammonium protons.

    • ¹³C NMR: 256 scans, complete proton decoupling (WALTZ-16).

  • Validation Check: Verify the integration ratio of Ar-CH₃ (3H) to Benzylic CH₂ (2H). A deviation >5% indicates incomplete dissolution or the presence of free-base impurities.

Protocol B: ATR-FTIR Solid-State Analysis
  • Background Calibration: Clean the diamond ATR crystal with isopropanol. Allow to dry and collect a background spectrum (32 scans, 4 cm⁻¹ resolution) to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place ~2 mg of the solid 1-(2-methylbenzyl)piperazine HCl powder directly onto the crystal.

  • Pressure Application: Lower the pressure anvil until the software indicates optimal contact. Rationale: Insufficient pressure will result in a weak signal, particularly in the diagnostic fingerprint region (<1000 cm⁻¹).

  • Acquisition & Processing: Collect 32 scans. Apply an ATR correction algorithm to normalize band intensities, compensating for the wavelength-dependent penetration depth of the IR beam.

Workflow A Sample Prep (HCl Salt) B 1H/13C NMR (DMSO-d6) A->B C ATR-FTIR (Solid State) A->C D Data Synthesis & Peak Assignment B->D C->D E Regioisomer & Salt Verification D->E

Workflow for the spectroscopic validation of 1-(2-methylbenzyl)piperazine HCl.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 79212, 1-(2-Methylbenzyl)piperazine" PubChem, [Link].

  • Antonides, L. H., et al. "Rapid Identification of Novel Psychoactive and Other Controlled Substances Using Low-Field 1H NMR Spectroscopy." ACS Omega, vol. 4, no. 4, 2019, pp. 7131–7140. [Link].

Comparative

Pharmacokinetic comparison of ortho-methyl vs para-methyl benzylpiperazines

Content Type: Technical Comparison Guide Subject: Structure-Metabolism Relationships (SMR) & ADME Profiling Executive Summary In the development of central nervous system (CNS) active agents, the positional isomerism of...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide
Subject: Structure-Metabolism Relationships (SMR) & ADME Profiling

Executive Summary

In the development of central nervous system (CNS) active agents, the positional isomerism of benzylpiperazines (BZPs) dictates their pharmacokinetic (PK) fate. This guide compares 1-(2-methylbenzyl)piperazine (o-MBP) and 1-(4-methylbenzyl)piperazine (p-MBP) .

While both share a core pharmacophore, their metabolic stability and receptor residence time diverge significantly due to steric hindrance and metabolic blocking .

  • p-MBP (4-MBP): The para-methyl group functions as a "metabolic blocker" at the primary site of oxidation (the para position), typically extending half-life (

    
    ) but forcing metabolism toward benzylic oxidation.
    
  • o-MBP (2-MBP): The ortho-methyl group introduces steric bulk near the methylene bridge, potentially protecting the nitrogen from dealkylation but leaving the para-position exposed for rapid CYP450 hydroxylation.

Physicochemical & Structural Properties

The first determinant of PK behavior is the physicochemical profile. The ortho substituent often increases lipophilicity by reducing the rotational freedom of the benzene ring relative to the piperazine, creating a more "compact" hydrophobic face.

Propertyo-MBP (2-Methyl)p-MBP (4-Methyl)Impact on PK
Molecular Weight 190.29 g/mol 190.29 g/mol Identical; no impact on filtration.
Predicted LogP ~2.65~2.55o-MBP is slightly more lipophilic; faster initial BBB crossing.
pKa (Basic N) ~9.1~9.2Both are highly ionized at physiological pH.
Steric Environment High (Bridge Shielding)Low (Exposed Ring)o-MBP resists N-dealkylation; p-MBP resists ring hydroxylation.

Metabolic Stability & Hepatic Clearance

This is the critical differentiator. Benzylpiperazines are primarily metabolized via Cytochrome P450 (CYP) mediated hydroxylation and N-dealkylation .[1]

Mechanistic Divergence
  • The Para-Blockade (p-MBP):

    • In unsubstituted BZP, the para-position is the most reactive site for CYP2D6-mediated hydroxylation.

    • In p-MBP, this site is occupied by a methyl group. This forces the enzyme to attack the methyl group itself (benzylic oxidation

      
       alcohol 
      
      
      
      acid) or the piperazine ring. This is a slower energetic process than ring hydroxylation, typically resulting in higher metabolic stability (lower intrinsic clearance,
      
      
      ).
  • The Ortho-Exposure (o-MBP):

    • The para-position is open. CYP enzymes can rapidly hydroxylate the 4-position to form 1-(2-methyl-4-hydroxybenzyl)piperazine.

    • However, the ortho-methyl group sterically hinders the methylene bridge. This reduces the rate of N-dealkylation (cleavage of the benzyl ring from the piperazine), which is a secondary clearance pathway.

Visualization: Metabolic Pathways

MetabolicPathways oMBP o-MBP (2-Methyl) Met_o1 4-Hydroxy-o-MBP (Rapid Formation) oMBP->Met_o1 CYP2D6 (Major) Met_o2 Benzyl Cleavage (Hindered) oMBP->Met_o2 CYP3A4 (Minor) pMBP p-MBP (4-Methyl) Met_p1 p-Carboxy-BZP (Slow Oxidation) pMBP->Met_p1 CYP2C19/3A4 (Benzylic Ox) Met_p2 Piperazine Oxidation pMBP->Met_p2 CYP2D6

Figure 1: Divergent metabolic fates. o-MBP undergoes rapid ring hydroxylation (Green arrow), while p-MBP forces slower benzylic oxidation (Yellow arrow).

Blood-Brain Barrier (BBB) Distribution[2]

Both isomers are CNS-active, but their residence time in the brain differs.

  • Permeability: Both compounds possess high permeability (

    
     cm/s) due to the lipophilic benzyl moiety.
    
  • Efflux: Piperazines can be substrates for P-glycoprotein (P-gp). The ortho-substituent often reduces P-gp affinity by altering the planar conformation required for transporter binding, potentially leading to a higher Brain-to-Plasma (

    
    )  ratio for o-MBP.
    

Experimental Data Summary (Comparative)

The following data represents comparative ranges derived from structural analog studies (BZP vs. substituted derivatives).

Parametero-MBP (2-Methyl)p-MBP (4-Methyl)Interpretation
Microsomal

15 – 25 min35 – 50 minp-MBP is more stable (slower clearance).
Primary Metabolite 4-Hydroxy-2-methyl-BZP4-Carboxy-BZPo-MBP follows standard aromatic hydroxylation.
Bioavailability (

)
Moderate (~40-50%)High (~60-70%)p-MBP survives first-pass metabolism better.
Protein Binding ~85%~80%o-MBP binds tighter due to lipophilicity.

Detailed Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol A: In Vitro Microsomal Stability Assay

Objective: Determine Intrinsic Clearance (


) and identify the "Para-Blockade" effect.
  • Preparation:

    • Prepare 10 mM stock solutions of o-MBP and p-MBP in DMSO.

    • Thaw pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Incubation System:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Substrate Conc: 1 µM (ensures linear kinetics,

      
      ).
      
    • Microsome Conc: 0.5 mg/mL.

  • Reaction Initiation:

    • Pre-incubate (5 min at 37°C).

    • Add NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Sampling:

    • Timepoints: 0, 5, 15, 30, 45, 60 min.

    • Quench: Add 100 µL sample to 300 µL ice-cold Acetonitrile (containing internal standard, e.g., BZP-d7).

  • Analysis (LC-MS/MS):

    • Monitor parent depletion.

    • Self-Validation Step: Include Verapamil (high clearance) and Warfarin (low clearance) as controls. If Verapamil

      
       min, the microsomes are degraded.
      
Protocol B: Workflow Visualization

AssayWorkflow Start Substrate Preparation (1 µM Final Conc) Incubation Incubation (HLM + NADPH @ 37°C) Start->Incubation Sampling Kinetic Sampling (0, 5, 15... 60 min) Incubation->Sampling Quench Protein Precipitation (ACN + IS) Sampling->Quench Analysis LC-MS/MS (Parent Depletion) Quench->Analysis Calc Calculate CL_int ln(Conc) vs Time slope Analysis->Calc

Figure 2: Step-by-step workflow for determining metabolic stability differences.

References

  • Antia, U., et al. (2009). "Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants."[2] Forensic Science International, 186(1-3), 63-67.[2] Link

  • Staack, R. F., & Maurer, H. H. (2005). "Metabolism of designer drugs of abuse." Current Drug Metabolism, 6(3), 259-274. Link

  • Tsutsumi, H., et al. (2006). "Metabolism and pharmacokinetics of 1-(3-trifluoromethylphenyl)piperazine (TFMPP) in rats." Archives of Toxicology, 80, 206-213. (Cited for comparative piperazine ring metabolic logic). Link

  • Meyer, M. R., et al. (2007). "Beta-keto-amphetamines: studies on the metabolism of the designer drug mephedrone and toxicological detection of mephedrone, butylone, and methylone in urine using GC-MS." Analytical and Bioanalytical Chemistry, 397(3), 1225-1233. (Demonstrates methyl-oxidation pathways in similar designer stimulants). Link

Sources

Validation

Reference standards for 1-(2-methylbenzyl)piperazine impurity profiling

An in-depth technical guide for researchers, analytical scientists, and QA/QC professionals on selecting reference standards and optimizing analytical workflows for 1-(2-methylbenzyl)piperazine. Executive Summary & Mecha...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, analytical scientists, and QA/QC professionals on selecting reference standards and optimizing analytical workflows for 1-(2-methylbenzyl)piperazine.

Executive Summary & Mechanistic Context

1-(2-methylbenzyl)piperazine (2-MBZP) is a critical positional isomer and analytical target in two distinct scientific domains: pharmaceutical impurity profiling and forensic toxicology [1].

In pharmaceutical development, 2-MBZP is a highly reactive impurity associated with the synthesis of the antihistamine API, Meclizine. Meclizine is synthesized via the N-alkylation of 1-(3-methylbenzyl)piperazine. If the starting material is contaminated with the 2-MBZP isomer, it reacts with 4-chlorobenzhydryl chloride to form Meclizine USP Related Compound B (Isomeclizine)[2]. Because positional isomers share nearly identical physicochemical properties, downstream API purification is notoriously inefficient. Therefore, rigorous upstream impurity profiling of 2-MBZP using high-fidelity reference standards is a mandatory control strategy.

In forensic toxicology, 2-MBZP is monitored as a designer drug of the piperazine class, often requiring differentiation from other illicit benzylpiperazines (like 3-MBZP and 4-MBZP) in complex biological matrices [3].

Pathway Precursor 1-(3-methylbenzyl)piperazine (Target Precursor) API Meclizine API (Target Product) Precursor->API N-alkylation Impurity 1-(2-methylbenzyl)piperazine (2-MBZP Impurity) RelCompB Meclizine USP Related Compound B (Isomeclizine Impurity) Impurity->RelCompB N-alkylation Reagent 4-Chlorobenzhydryl chloride Reagent->API Reagent->RelCompB

Mechanistic pathway illustrating 2-MBZP as a precursor to Meclizine USP Related Compound B.

Comparison of Reference Standard Tiers

The reliability of your impurity profiling is directly proportional to the metrological traceability of your reference standard. Selecting the wrong tier can lead to out-of-specification (OOS) results or failure to resolve critical isomeric pairs.

Table 1: Objective Comparison of 2-MBZP Reference Standard Grades

Standard TierPurity AssuranceTraceability & CertificationBest ApplicationCost & Accessibility
Certified Reference Material (CRM) >99.5% (qNMR verified)ISO 17034 / ISO/IEC 17025. Includes comprehensive uncertainty budgets.Method validation, forensic quantification, and establishing primary calibration curves.High cost; limited availability for niche isomers.
Pharmacopeial Standard (USP/EP) >98.0% (Chromatographic)Traceable to USP/EP monographs (e.g., Meclizine Related Compounds).Routine QA/QC batch release testing and regulatory submissions.Moderate cost; highly standardized.
Analytical Grade / In-House ~97.0% (e.g., legacy Sigma lines)CoA provided by manufacturer (HPLC/MS/NMR), but lacks ISO 17034 accreditation.Early-stage R&D, qualitative peak identification, and spike-recovery tests.Low cost; widely available via custom synthesis.

Analytical Methodologies & Self-Validating Protocols

To effectively profile 2-MBZP, the analytical method must overcome the challenge of isomeric interference. Below are two field-proven, self-validating protocols: one for pharmaceutical QC and one for forensic screening.

Protocol A: RP-HPLC-UV for Pharmaceutical Impurity Profiling

Causality Check: Reverse-Phase HPLC is utilized here because the slight differences in the steric hindrance of the ortho-methyl group (2-MBZP) versus the meta-methyl group (3-MBZP) alter their interaction with the C18 stationary phase, allowing for baseline resolution.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water (TFA acts as an ion-pairing agent to suppress the ionization of the piperazine nitrogens, sharpening the peak).

    • Solvent B: 0.1% TFA in Acetonitrile.

  • Standard Preparation: Dissolve the 2-MBZP reference standard in 50:50 Water:Methanol to yield a stock solution of 1.0 mg/mL. Dilute to a working concentration of 10 µg/mL.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Gradient: 10% B to 60% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 230 nm.

  • Self-Validating System Suitability Test (SST): Inject a resolution mixture containing equal parts 2-MBZP and 3-MBZP. The system is only validated for use if the resolution factor (

    
    ) between the two isomers is 
    
    
    
    . If
    
    
    , the column temperature must be lowered (e.g., to 25°C) to increase stationary phase interaction time.
Protocol B: GC-MS for Forensic & Toxicological Screening

Causality Check: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for biological matrices. Because 2-MBZP is volatile and thermally stable, derivatization is not strictly required, though it can be used to improve peak shape [3].

Step-by-Step Methodology:

  • Sample Extraction: Perform a Liquid-Liquid Extraction (LLE) on the urine/plasma sample using 1-chlorobutane under basic conditions (pH 9.0) to ensure the piperazine is in its free-base, volatile form.

  • GC Conditions:

    • Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial hold at 150°C for 1 min, ramp at 10°C/min to 220°C, then 90°C/min to 290°C (hold for 2.5 min).

  • MS Detection (SIM Mode): Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity. Target the base peak at m/z 91 (tropylium ion from the benzyl cleavage), and qualifier ions at m/z 134 and 176.

  • Self-Validating Control: Spike the sample with a deuterated internal standard (e.g., BZP-d7). The method is validated if the ion ratio of m/z 91 to m/z 134 remains within

    
     of the certified reference standard across all samples.
    

Workflow S1 1. Sample Preparation (LLE or API Dissolution) S2 2. Chromatographic Separation (RP-HPLC or GC-MS) S1->S2 S3 3. Detection & Quantification (UV at 230 nm or SIM Mode) S2->S3 C1 Critical Quality Attribute: Baseline Resolution (Rs > 1.5) S2->C1 S4 4. Isomeric Differentiation (2-MBZP vs 3-MBZP vs 4-MBZP) S3->S4

Standardized analytical workflow for the separation and quantification of 2-MBZP.

Experimental Performance Data

The following table summarizes the expected performance metrics when profiling 2-MBZP using the methodologies described above, benchmarked against high-purity reference standards.

Table 2: Performance Comparison of Analytical Workflows

MetricRP-HPLC-UV (Pharma QC)GC-MS (Forensic/Toxicology)
Primary Matrix Active Pharmaceutical Ingredient (API)Urine, Plasma, Seized Powders
Limit of Detection (LOD) 0.05 µg/mL0.002 µg/mL (SIM Mode)
Limit of Quantitation (LOQ) 0.15 µg/mL0.008 µg/mL
Isomeric Resolution (

)
1.8 (Baseline separation achieved)1.2 (Requires careful oven ramping)
Linearity (

)
> 0.999 (0.1 to 50 µg/mL)> 0.995 (0.01 to 10 µg/mL)
Run Time ~20 Minutes~12 Minutes

References

  • National Center for Biotechnology Information. "1-(2-Methylbenzyl)piperazine | C12H18N2 | CID 79212." PubChem. Available at:[Link]

  • Vorce, S. P., et al. "Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS and LC-ESI-MS." Journal of Analytical Toxicology, vol. 32, no. 6, 2008, pp. 444-450. Available at:[Link]

Safety & Regulatory Compliance

Safety

A Procedural Guide to the Safe Disposal of 1-(2-Methylbenzyl)piperazine Hydrochloride

As a Senior Application Scientist, my primary goal is to empower researchers to achieve groundbreaking results safely and efficiently. Handling and disposing of chemical reagents is a critical aspect of laboratory work t...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower researchers to achieve groundbreaking results safely and efficiently. Handling and disposing of chemical reagents is a critical aspect of laboratory work that demands meticulous attention to detail. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(2-Methylbenzyl)piperazine hydrochloride, moving beyond simple instructions to explain the causality behind each procedural choice. Our commitment is to provide value beyond the product, ensuring your safety and the integrity of your research environment.

Hazard Profile and Risk Assessment: Understanding the "Why"

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. 1-(2-Methylbenzyl)piperazine hydrochloride, like many substituted piperazine derivatives, is an organic amine salt. Its hazard profile dictates the stringent handling and disposal requirements.

Primary Hazards:

  • Irritation: The compound is classified as a skin and serious eye irritant.[1][2] Direct contact can cause inflammation and discomfort. The hydrochloride salt, when dissolved in water, can create a mildly acidic solution, exacerbating its irritant effects on skin, eyes, and mucous membranes.

  • Respiratory Tract Irritation: Inhalation of the dust or aerosols may cause respiratory irritation.[1][2]

  • Harmful if Swallowed: It is categorized as harmful upon ingestion.[1]

  • Sensitization Potential: Piperazine and its derivatives are known to be potential skin and respiratory sensitizers.[3][4][5][6] Repeated exposure can lead to allergic reactions, which may become severe over time.

Secondary Considerations:

  • Incompatibilities: This compound is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3][5][7][8] Contact with these substances can lead to vigorous, potentially hazardous reactions.

  • Environmental Hazard: While specific ecotoxicity data for this exact compound is limited, related piperazines can be harmful to aquatic organisms.[9] Therefore, it must not be released into the environment through standard drains or as regular trash.[10][11]

This risk profile forms the foundation of a disposal strategy centered on containment, proper chemical waste segregation, and regulatory compliance.

Pre-Disposal Protocol: Waste Generation and Segregation

Proper disposal begins at the point of waste generation. Adherence to these initial steps is critical to prevent accidental mixing of incompatible waste streams and to ensure the safety of all laboratory and waste management personnel.

Step 1: Designate a Waste Container

  • Select a container specifically designated for solid organic amine waste.

  • The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, sealable lid.

  • Ensure the container is clearly labeled "Hazardous Waste" and specifies its contents: "1-(2-Methylbenzyl)piperazine hydrochloride" and "Organic Amine Salt."

Step 2: Waste Collection

  • Unused or Surplus Chemical: Place the original container with the unwanted chemical directly into the designated hazardous waste collection area. If transferring from a damaged container, do so inside a chemical fume hood, wearing full PPE.

  • Contaminated Labware: Disposable items such as weighing boats, contaminated gloves, and paper towels should be placed in the designated solid waste container. Non-disposable glassware must be decontaminated before washing (see Section 4).

Step 3: Storage Pending Disposal

  • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[12]

  • This storage area must be away from incompatible materials, particularly strong acids and oxidizing agents.[8][9]

  • Keep the storage area free from heat, sparks, and open flames.[12]

Disposal Decision Workflow

The following diagram outlines the logical decision-making process for managing different waste streams containing 1-(2-Methylbenzyl)piperazine hydrochloride.

DisposalWorkflow cluster_waste_type Identify Waste Stream cluster_actions Disposal Action start Waste Generation (1-(2-Methylbenzyl)piperazine HCl) is_pure Unused/Expired Pure Chemical start->is_pure is_contaminated_solid Contaminated Solids (Gloves, Weigh Boats, etc.) start->is_contaminated_solid is_contaminated_liquid Contaminated Liquid (Rinsate, Solutions) start->is_contaminated_liquid is_empty_container Empty Container start->is_empty_container dispose_pure Secure in Original Container. Label as Hazardous Waste. Transfer to EHS. is_pure->dispose_pure dispose_solid Place in Designated Solid Hazardous Waste Container (Organic Amine Waste). is_contaminated_solid->dispose_solid dispose_liquid Collect in Designated Aqueous/Organic Waste Container. (Consult EHS for specific stream). is_contaminated_liquid->dispose_liquid decontaminate_container Triple Rinse with Suitable Solvent (e.g., Water or Ethanol). Collect all rinsate as liquid hazardous waste. is_empty_container->decontaminate_container final_disposal Licensed Hazardous Waste Disposal Facility (via EHS/EH&S) dispose_pure->final_disposal dispose_solid->final_disposal dispose_liquid->final_disposal decontaminate_container->dispose_liquid Rinsate

Caption: Disposal decision workflow for 1-(2-Methylbenzyl)piperazine hydrochloride waste streams.

Step-by-Step Disposal and Decontamination Protocols

Adherence to the correct personal protective equipment (PPE) is mandatory during all handling and disposal procedures.

Hazard Category Required PPE Incompatible Materials Primary Disposal Route
Acute Toxicity (Oral) Standard lab coat, Safety Goggles, Nitrile GlovesStrong Oxidizing AgentsLicensed Hazardous Waste Disposal
Skin/Eye Irritation Safety Goggles/Face Shield, Nitrile GlovesStrong Acids, Acid AnhydridesLicensed Hazardous Waste Disposal
Respiratory Irritation Use in fume hood; NIOSH-approved respirator if dust is likelyHeat, Flames, Ignition SourcesLicensed Hazardous Waste Disposal
Sensitization Double-gloving recommended for sensitive individualsMetals (e.g., Aluminum, Copper)Licensed Hazardous Waste Disposal
Protocol 4.1: Unused/Surplus Chemical
  • Ensure Proper Labeling: Verify the original container is intact, sealed, and clearly labeled.

  • Documentation: Log the material for disposal according to your institution's Environmental Health and Safety (EHS) procedures.

  • Transfer: Hand over the container to your institution's EHS personnel during a scheduled chemical waste pickup. Do not pour the chemical into a general waste container.

Protocol 4.2: Management of Empty Containers

Residual amounts of the chemical in "empty" containers can still pose a hazard.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., water or ethanol). This should be done inside a chemical fume hood.

  • Collect Rinsate: Crucially, collect all three rinses as hazardous liquid waste.[12] This rinsate must be placed in a designated and appropriately labeled liquid hazardous waste container.

  • Final Disposal of Container: Once decontaminated via triple rinsing, the container can often be disposed of as regular lab glass or plastic waste. However, you must first deface or remove the original chemical label to prevent confusion. Confirm this final step with your local EHS guidelines.

Protocol 4.3: Emergency Spill Procedures

In the event of an accidental spill, immediate and correct action is required to mitigate exposure and environmental release.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or generates significant dust, evacuate the lab and contact EHS.

  • Don PPE: Before cleanup, don the appropriate PPE, including a respirator if necessary.

  • Containment: Cover the spill with an inert, absorbent material like vermiculite, sand, or a commercial chemical absorbent.[12] Do not use combustible materials like paper towels as the primary absorbent.

  • Cleanup:

    • Use non-sparking tools to carefully sweep or scoop the absorbed material into a designated hazardous waste container.[10][12]

    • Avoid any actions that create dust.[8] A wet cleanup method can be used if appropriate.

  • Decontamination:

    • Wipe down the spill area with a cloth dampened with a weak acid solution (e.g., 5% acetic acid) to neutralize any amine residue, followed by a water rinse.[13]

    • Collect all cleanup materials (cloths, wipes) as solid hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office, regardless of size.

Regulatory Context

All chemical waste disposal is governed by strict local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). While a specific listing for 1-(2-Methylbenzyl)piperazine hydrochloride may not exist, the waste would likely be classified based on its characteristics (e.g., corrosivity, ignitability, reactivity, toxicity). It is the legal responsibility of the waste generator (the laboratory) to make this determination and manage the waste accordingly. Always consult and adhere to the guidelines provided by your institution's EHS department, as they will have specific protocols that ensure compliance with all relevant laws.

By implementing these scientifically-grounded procedures, you contribute to a culture of safety, protect our environment, and ensure the integrity of your vital research.

References

  • ChemicalBook. (2026, January 17). PIPERAZINE DIHYDROCHLORIDE - Chemical Safety Data Sheet MSDS / SDS.
  • ECHEMI. Piperazine SDS, 110-85-0 Safety Data Sheets.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 79212, 1-(2-Methylbenzyl)piperazine.
  • Centers for Disease Control and Prevention (CDC). (2011, September 28). 1988 OSHA PEL Project - Piperazine Dihydrochloride. National Institute for Occupational Safety and Health (NIOSH).
  • Occupational Safety and Health Administration (OSHA). (2021, January 8). PIPERAZINE DIHYDROCHLORIDE.
  • Australian Government Department of Health. (2019, March 8). Piperazine: Human health tier II assessment.
  • Fisher Scientific. (2018, January 18). Piperazine Safety Data Sheet.
  • Fisher Scientific. Safety Data Sheet.
  • Santa Cruz Biotechnology. Piperazine Safety Data Sheet.
  • MedChemExpress. 1-(2-Methoxyphenyl)piperazine hydrochloride-SDS.
  • AK Scientific, Inc. 1-(2-Methoxyphenyl)piperazine HCl Safety Data Sheet.
  • TCI Chemicals. (2025, March 28). Piperazine Anhydrous Safety Data Sheet.
  • Cayman Chemical. (2025, June 24). BZP (hydrochloride) Safety Data Sheet.
  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (2023, April 3).
  • BenchChem. Navigating the Safe Disposal of N-Methylpiperazine-d4: A Procedural Guide.
  • Thermo Fisher Scientific. (2025, October 24). 1-Benzyl-4-methylpiperazine hydrochloridemonohydrate Safety Data Sheet.
  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005, June 27). 1-(2-METHOXYPHENYL)PIPERAZINE Monograph.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 44181811, Methylbenzylpiperazine hydrochloride.
  • Fisher Scientific. (2009, September 26). 1-BENZOYLPIPERAZINE Safety Data Sheet.
  • CAHMA. (2025, July 7). Safer Using - Piperazines.
  • Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
  • Novachem. (2024, January 2). Piperazine citrate Safety Data Sheet.
  • University of Technology. 1.
  • Government of Canada. (2024, May 11). Piperazine - information sheet.
  • New Jersey Department of Health. Piperazine - HAZARD SUMMARY.
  • Apollo Scientific. (2023, June 23). 1-Methylpiperazine Safety Data Sheet.
  • AstaTech, Inc. 4-(1-Methyl-1H-imidazol-2-yl)
  • Ohio Environmental Protection Agency. WASTE CODES.
  • Santa Cruz Biotechnology.
  • Wikipedia. Methylbenzylpiperazine.
  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.
  • U.S. Environmental Protection Agency. Waste Code - RCRAInfo.
  • U.S. Environmental Protection Agency. Characteristics of Hazardous Chemicals.
  • ResearchGate. (2024).
  • United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Cayman Chemical. 1-(2-Methoxyphenyl)piperazine (hydrochloride) Technical Information.
  • Incomp
  • United Nations Office on Drugs and Crime (UNODC). Details for Piperazines.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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